molecular formula C10H20O2 B1667271 Pentyl valerate CAS No. 2173-56-0

Pentyl valerate

货号: B1667271
CAS 编号: 2173-56-0
分子量: 172.26 g/mol
InChI 键: FGPPDYNPZTUNIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amyl valerate is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pentyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPPDYNPZTUNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042218
Record name Pentyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173-56-0
Record name Pentyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl valerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694D4BU139
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pentyl valerate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentyl Valerate (B167501): Chemical Properties and Structure

Introduction

Pentyl valerate (also known as pentyl pentanoate or amyl valerate) is an organic ester with a characteristic fruity aroma, often compared to apples and pineapples.[1][2] This property makes it a valuable compound in the food and fragrance industries, where it is used as a flavoring agent and scent component.[3][4] Beyond its organoleptic properties, understanding its chemical structure and physicochemical characteristics is crucial for its synthesis, analysis, and potential applications in various scientific fields. This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is the ester formed from the condensation of valeric acid (pentanoic acid) and 1-pentanol (B3423595).[1] Its structure consists of a ten-carbon backbone, featuring a central ester functional group that connects a pentyl group and a valeryl group.[5]

  • IUPAC Name: pentyl pentanoate[6][7]

  • Synonyms: Amyl valerate, Pentyl pentanoate, Valeric acid pentyl ester, n-Pentyl valerate[6][7]

  • Functional Group: Ester[5]

  • SMILES: CCCCCOC(=O)CCCC[5][6][8]

  • InChI Key: FGPPDYNPZTUNIU-UHFFFAOYSA-N[5][6][9]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different experimental conditions.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[8][9][10]
Molecular Weight 172.27 g/mol [6][8][9]
Appearance Colorless to almost colorless clear liquid
Boiling Point 201-203 °C[5][10][11]
Melting Point -78.8 °C[10]
Density 0.865 g/mL at 20 °C[5][10][11]
Flash Point 81 °C (177.8 °F) - closed cup[5][10]
Vapor Pressure 0.233 mmHg at 25 °C[10]
Refractive Index n20/D 1.417[5][10][11]
Solubility Practically insoluble in water[2][3]
LogP 3.71[9]

Experimental Protocols

Synthesis

Biocatalytic Synthesis via Enzymatic Esterification

A green and highly selective method for synthesizing this compound involves enzymatic catalysis using lipase (B570770).[1] This approach is preferred for producing "natural" flavor esters.[1]

Methodology:

  • Reactant Preparation: A reaction mixture is prepared in a 250 mL glass stoppered flask, consisting of 20 mL of an organic solvent (e.g., cyclohexane) containing 100 mM of 1-pentanol and 100 mM of valeric acid.[1][12]

  • Enzyme Addition: Candida rugosa lipase (CRL), often immobilized in microemulsion-based organogels, is added to the reaction mixture to initiate the esterification.[1]

  • Incubation: The flask is placed on an orbital shaker and incubated at 37°C with agitation at 150 rpm.[1]

  • Monitoring: The reaction progress is monitored periodically by withdrawing small aliquots for analysis.[1]

Synthesis_Workflow cluster_reactants Reactant Preparation Pentanol 1-Pentanol (100 mM) ReactionVessel Combine in Reaction Vessel Pentanol->ReactionVessel ValericAcid Valeric Acid (100 mM) ValericAcid->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel Enzyme Add Immobilized Candida rugosa Lipase ReactionVessel->Enzyme Incubation Incubate at 37°C (150 rpm) Enzyme->Incubation Analysis Monitor via GC Incubation->Analysis Product This compound Analysis->Product

Figure 2: Workflow for biocatalytic synthesis of this compound.
Analytical Procedures

Gas Chromatography (GC)

GC is a standard method for analyzing the purity of this compound and monitoring its synthesis.[1]

Methodology:

  • Sample Preparation: A 100 μL sample is withdrawn from the reaction mixture.[1]

  • Injection: 1 μL of the sample is injected into the gas chromatograph.[1]

  • Instrumentation: A Perkin Elmer Clarus 500 (or equivalent) equipped with a flame ionization detector (FID) is used.[1]

  • Column: Separation is achieved using an RTX-20 (crossband 80% dimethyl-20% diphenyl polysiloxane) capillary column (30 m, 0.32 mm ID, 1 μm df).[1]

  • Carrier Gas: Nitrogen is used as the carrier gas.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the analysis of this compound.[9]

Methodology:

  • Method: A reverse-phase (RP) HPLC method is employed.[9]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9]

  • MS-Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid in the mobile phase.[9]

  • UPLC Applications: For faster UPLC applications, columns with smaller (3 µm) particles are available.[9]

Analytical_Workflow cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Start Sample Aliquot GC_Inject Inject 1 µL into GC-FID Start->GC_Inject HPLC_Inject Inject into RP-HPLC Start->HPLC_Inject GC_Column Separate on RTX-20 Column GC_Inject->GC_Column GC_Detect Detect with FID GC_Column->GC_Detect HPLC_Mobile Elute with MeCN/Water/ Phosphoric or Formic Acid HPLC_Inject->HPLC_Mobile HPLC_Detect Detect with UV or MS HPLC_Mobile->HPLC_Detect

Figure 3: General analytical workflows for this compound.

Biological Context and Activity

The primary biological relevance of this compound stems from its use as a food additive and its subsequent metabolism.[3][4] In the human body, esters like this compound can be hydrolyzed by esterase enzymes, particularly in the gut, to yield their constituent alcohol and carboxylic acid.[3]

Hydrolysis Reaction: The hydrolysis of this compound produces 1-pentanol and pentanoic acid (valeric acid).[3] Valeric acid is a short-chain fatty acid that is also a minor product of the gut microbiome.[4] The restoration of valeric acid levels in the gut has been suggested as a potential mechanism for controlling Clostridioides difficile infections following fecal microbiota transplants.[4]

Hydrolysis_Pathway PentylValerate This compound Enzyme Esterase (in vivo) PentylValerate->Enzyme Water H₂O Water->Enzyme Pentanol 1-Pentanol Enzyme->Pentanol ValericAcid Pentanoic Acid (Valeric Acid) Enzyme->ValericAcid

Figure 4: In vivo hydrolysis of this compound.

References

Unveiling the Physicochemical Landscape of n-Pentyl Pentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Pentyl pentanoate (also known as amyl pentanoate or n-pentyl valerate) is an ester with the chemical formula C₁₀H₂₀O₂.[1][2] It is a colorless to pale yellow liquid at room temperature, recognized for its characteristic fruity odor, often compared to apples or pineapples.[2][3] This technical guide provides a comprehensive overview of the core physical properties of n-pentyl pentanoate, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines detailed experimental protocols for the determination of these key properties and includes logical diagrams to illustrate relevant chemical and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require precise and reliable data on this compound.

Core Physical Properties

The physical characteristics of n-pentyl pentanoate are crucial for its handling, application, and integration into various scientific and industrial processes. The following tables summarize the key physical property data available for this compound.

Table 1: General and Molar Properties
PropertyValueSource(s)
IUPAC Namepentyl pentanoate[1]
SynonymsAmyl pentanoate, n-Pentyl valerate, Amyl valerate[1][2]
CAS Number2173-56-0[2][4]
Molecular FormulaC₁₀H₂₀O₂[1]
Molecular Weight172.27 g/mol [1][2]
AppearanceColorless to pale yellow, clear liquid[2][5]
OdorFruity, apple-like[3][4]
Table 2: Thermodynamic and Physical State Properties
PropertyValueConditionsSource(s)
Boiling Point201-207 °Cat 1 atm[1][4][6]
Melting Point-78.8 °C[4][7]
Density0.865 - 0.874 g/cm³at 20 °C[4][6][7]
Refractive Index1.417at 20 °C[4][8]
Flash Point81 °C[4]
Vapor Pressure0.233 mmHgat 25 °C[9]
SolubilityInsoluble in water; Soluble in organic solvents[2][5]

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections detail standardized experimental methodologies for measuring the key physical properties of n-pentyl pentanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • A small volume (a few milliliters) of n-pentyl pentanoate is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the heating bath (Thiele tube).

  • The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed when a continuous and rapid stream of bubbles is observed.

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][10]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. While n-pentyl pentanoate is a liquid at room temperature, this general procedure is included for completeness in the context of organic compound characterization.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample of the organic solid

Procedure:

  • A small amount of the finely powdered solid is packed into the sealed end of a capillary tube.

  • The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

  • The assembly is placed in the melting point apparatus.

  • The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.[1][6]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid like n-pentyl pentanoate, it can be determined using a pycnometer or a hydrometer. The pycnometer method is described here for its precision.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Thermostatic bath

  • The liquid sample (n-pentyl pentanoate)

  • Distilled water (for calibration)

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the pycnometer is reweighed.

  • The pycnometer is then emptied, dried, and filled with n-pentyl pentanoate.

  • The filled pycnometer is brought to the same temperature in the thermostatic bath, the volume is adjusted, and it is weighed again.

  • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (e.g., sodium lamp)

  • Dropper

  • The liquid sample (n-pentyl pentanoate)

  • Calibration standard (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

  • A few drops of n-pentyl pentanoate are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

  • The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale.[11][12] ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids.[12][13]

Synthesis and Experimental Workflow Diagrams

Visual representations of chemical reactions and experimental procedures can significantly aid in understanding. The following diagrams, generated using the DOT language, illustrate the synthesis of n-pentyl pentanoate and a general workflow for its physical property determination.

Fischer_Esterification cluster_reaction Fischer Esterification Pentanoic_Acid Pentanoic Acid (Valeric Acid) Reaction Reaction Mixture Pentanoic_Acid->Reaction Pentanol n-Pentanol (Amyl Alcohol) Pentanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Heat Heat Heat->Reaction n_Pentyl_Pentanoate n-Pentyl Pentanoate Reaction->n_Pentyl_Pentanoate Water Water Reaction->Water Physical_Property_Workflow cluster_sample Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Analysis and Reporting Sample n-Pentyl Pentanoate Sample Boiling_Point Boiling Point (Capillary Method) Sample->Boiling_Point Density Density (Pycnometer) Sample->Density Refractive_Index Refractive Index (Abbe Refractometer) Sample->Refractive_Index Other_Properties Other Properties (e.g., Viscosity, Flash Point) Sample->Other_Properties Data_Collection Data Collection Boiling_Point->Data_Collection Density->Data_Collection Refractive_Index->Data_Collection Other_Properties->Data_Collection Data_Analysis Data Analysis and Comparison to Standards Data_Collection->Data_Analysis Report Technical Report Data_Analysis->Report

References

Pentyl valerate CAS number 2173-56-0 details

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentyl Valerate (B167501) (CAS 2173-56-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl valerate, also known as amyl pentanoate, is an organic ester with the chemical formula C₁₀H₂₀O₂.[1] Identified by the CAS number 2173-56-0, it is a colorless liquid recognized for its characteristic fruity scent, often compared to apples or pineapples.[2][3] This compound is utilized primarily in the food and fragrance industries as a flavoring and aromatic agent.[3][4] Additionally, it serves as a chemical intermediate in the synthesis of other organic compounds, such as dyes.[5][6] In a biological context, this compound is metabolized through hydrolysis into its constituent alcohol (1-pentanol) and carboxylic acid (valeric acid).

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, application, and analysis in a laboratory setting.

Table 1: Identifiers and Chemical Formula

IdentifierValue
CAS Number 2173-56-0[1]
IUPAC Name pentyl pentanoate[6]
Synonyms Amyl valerate, Pentyl pentanoate, Valeric acid pentyl ester[7]
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
SMILES CCCCCOC(=O)CCCC[1]
InChI Key FGPPDYNPZTUNIU-UHFFFAOYSA-N[8]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless liquid[7][9]
Odor Fruity, apple-like[2]
Density 0.865 g/mL at 20 °C[9][10]
Boiling Point 201-203 °C[9][10]
Melting Point -78.8 °C[7]
Flash Point 81 °C (177.8 °F) - closed cup[9][11]
Refractive Index (n20/D) 1.417[9][10]
Vapor Pressure 0.233 mmHg at 25 °C[12]
Water Solubility Practically insoluble

Synthesis and Analysis

This compound is most commonly synthesized via Fischer esterification. For analysis and quality control, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are typically employed.

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes a standard laboratory procedure for synthesizing this compound from valeric acid and 1-pentanol (B3423595) using an acid catalyst.

Materials:

  • Valeric acid (pentanoic acid)

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine valeric acid (1.0 mol equivalent) and an excess of 1-pentanol (e.g., 2.0-3.0 mol equivalents). The excess alcohol helps to shift the reaction equilibrium towards the product.[2]

  • Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 mol equivalent) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

    • Water to remove the excess alcohol.

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid (caution: CO₂ evolution).

    • Saturated brine solution to reduce the solubility of organic material in the aqueous layer.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation to yield the final product.[13]

Analytical Protocols

Gas Chromatography (GC):

  • Purpose: To assess the purity of this compound and monitor reaction progress.

  • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium or Hydrogen.

  • Expected Retention: The Kovats retention index for this compound on a standard non-polar column is approximately 1155-1188.[10]

High-Performance Liquid Chromatography (HPLC):

  • Purpose: For quantification and purification.

  • Method: Reverse-phase (RP) HPLC.[1]

  • Column: C18 column (e.g., Newcrom R1).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[1] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]

  • Detector: UV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.

Safety and Handling

This compound is a combustible liquid and requires appropriate safety precautions.[7][11]

Table 3: GHS Hazard and Precautionary Statements

CategoryInformation
GHS Hazard Statement H227: Combustible liquid.[7]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[7]
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[7]
P403 + P235: Store in a well-ventilated place. Keep cool.[7]
S23: Do not breathe vapour.[12]
S24/25: Avoid contact with skin and eyes.[12]

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14]

  • Skin Contact: Wash off with soap and plenty of water.[14]

  • Eye Contact: Flush eyes with water as a precaution.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] In all cases of exposure, it is advised to consult a physician.[14]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Fischer_Esterification_Workflow cluster_react Synthesis cluster_workup Workup & Purification cluster_product Final Product Reactants Valeric Acid + 1-Pentanol Catalyst H₂SO₄ (cat.) Reaction Reflux (2-4 hours) Catalyst->Reaction Quench Quench & Dilute (Ether/EtOAc) Reaction->Quench Wash Wash (H₂O, NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Fractional Distillation Evaporate->Purify Product Pure this compound Purify->Product Analysis QC Analysis (GC, HPLC) Product->Analysis

Caption: Fischer Esterification Workflow for this compound Synthesis.

Metabolic_Pathway PV This compound Hydrolysis Esterase (Hydrolysis) PV->Hydrolysis VA Valeric Acid Hydrolysis->VA P 1-Pentanol Hydrolysis->P

Caption: Metabolic Pathway of this compound via Hydrolysis.

Applications cluster_sensory Sensory Applications cluster_synthesis Chemical Synthesis PV This compound (CAS 2173-56-0) Flavor Flavoring Agent (Apple, Pineapple) PV->Flavor Fragrance Fragrance Component PV->Fragrance Intermediate Chemical Intermediate PV->Intermediate Foods Foods & Beverages Flavor->Foods Cosmetics Cosmetics & Perfumes Fragrance->Cosmetics Dyes Dye Production Intermediate->Dyes

Caption: Applications of this compound in Industry.

References

An In-depth Technical Guide to Pentyl Valerate and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of pentyl valerate (B167501), a significant ester in the chemical and fragrance industries. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and analysis.

Nomenclature and Synonyms

Pentyl valerate is known by a variety of names in chemical literature, which can sometimes lead to confusion. A comprehensive list of its synonyms is provided below, along with its key identifiers.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name pentyl pentanoate[1]
CAS Number 2173-56-0[1][2][3]
Common Synonyms Amyl valerate[3][4][5][6][7][8][9][10][11][12], Pentyl pentanoate[4][5][7][8][13][14][15][16], Amyl valerianate[1][4][5][7][9][11][14], Valeric acid, pentyl ester[1][4][5][7][8][11]
Other Synonyms 1-Pentyl n-valerate[4][5][7][11], n-Amyl n-valerate[1][5], n-Pentyl pentanoate[4][7][14], n-Pentyl valerate[1][5][9], Pentanoic acid, pentyl ester[1][2][4][5][8][11][12][13][14][17], Amyl pentanoate[1][8][9][11], Valeric Acid Pentyl Ester[8][11], NSC 76414[1][3][4][5][7][9][11][12]
EINECS Number 218-528-7[9]
UNII 694D4BU139[1][13]
BRN 1754427[1][9]
Molecular Formula C10H20O2[18][2][4][6][9][19]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and analysis.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 172.27 g/mol [18][2][4][20]
Appearance Colorless to almost colorless clear liquid[8][10][11]
Odor Fruity, apple, banana-like[10][11][19]
Boiling Point 201-203 °C[18][3][21]
Density 0.865 g/mL at 20 °C[18][3][21]
Flash Point 76.5 - 81 °C[9][20]
Water Solubility Practically insoluble[13]
logP 3.28 - 3.76[13]

Experimental Protocols

This section details common experimental procedures for the synthesis, purification, and analysis of this compound.

The most common laboratory synthesis of this compound is the Fischer esterification of pentan-1-ol and valeric acid, catalyzed by a strong acid.

Materials:

  • Pentan-1-ol

  • Valeric acid (Pentanoic acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, combine equimolar amounts of pentan-1-ol and valeric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) while cooling the flask in an ice bath.

  • Add a boiling chip and assemble a reflux apparatus.

  • Heat the reaction mixture to reflux for 1-2 hours.[12]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.[22][23][24]

An environmentally friendly alternative for the synthesis of this compound involves the use of lipases as biocatalysts.

Materials:

  • Pentan-1-ol

  • Valeric acid

  • Immobilized Candida rugosa lipase (B570770) (CRL)[1]

  • Organic solvent (e.g., isooctane, cyclohexane)[1][14]

  • Phosphate buffer (pH 7.0)

Procedure:

  • Prepare the immobilized lipase according to standard protocols, for example, within microemulsion-based organogels.[1]

  • In a stoppered flask, dissolve pentan-1-ol and valeric acid in the chosen organic solvent. A typical concentration is 100 mM of each substrate.[1]

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[1]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.[1]

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • The this compound can be isolated from the solvent, typically by evaporation under reduced pressure.

Crude this compound from synthesis often contains unreacted starting materials and byproducts. A general purification procedure is as follows:

Procedure:

  • Washing: The crude product is first washed with a dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, followed by washing with water and then brine to remove any remaining water-soluble impurities.[22]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[22][25]

  • Distillation: The final purification is achieved by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[22][24]

Several analytical techniques are employed to confirm the identity and purity of this compound.

  • Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and for monitoring reaction progress. A typical setup would involve a non-polar capillary column and a flame ionization detector (FID).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural confirmation by comparing the mass spectrum of the analyte with reference spectra.[4][7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure of the ester.[4]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ is characteristic of the ester functional group.[4]

Biological Relevance and Signaling

This compound is primarily known for its role as a flavor and fragrance compound, found naturally in some fruits.[11][19] Its biological effect in humans is mainly mediated through the olfactory system.

While detailed intracellular signaling pathways for this compound are not extensively documented in the public literature, it is understood that as a volatile organic compound, it interacts with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade within the olfactory sensory neurons, which is then transmitted to the olfactory bulb in the brain, leading to the perception of its characteristic fruity scent.

Some research on "pentyl leaf volatiles" (a group of compounds that could include this compound) suggests they may play a role in plant defense signaling by inducing the synthesis of oxylipins.[18] However, a specific pathway involving this compound has not been fully elucidated.

Visualizations

The following diagrams illustrate the synthesis workflows for this compound and a conceptual representation of its interaction with the olfactory system.

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound Reactants Pentan-1-ol + Valeric Acid + H₂SO₄ (cat.) Reaction Reflux (1-2 hours) Reactants->Reaction Workup Workup: 1. Cool 2. Transfer to Sep. Funnel Reaction->Workup Wash1 Wash with H₂O Workup->Wash1 Wash2 Wash with NaHCO₃ (aq) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry over Na₂SO₄ or MgSO₄ Wash3->Drying Filtration Filter Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: Fischer Esterification Workflow for this compound.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound Substrates Pentan-1-ol + Valeric Acid in Organic Solvent Reaction Incubate with Immobilized Lipase (e.g., 37°C, 150 rpm) Substrates->Reaction Separation Filter to remove immobilized enzyme Reaction->Separation Isolation Evaporate solvent under reduced pressure Separation->Isolation Reuse Enzyme Reuse Separation->Reuse can be reused Product Crude this compound Isolation->Product Olfactory_Perception Conceptual Olfactory Perception of this compound PV This compound (Volatile Molecule) OR Olfactory Receptor in Nasal Cavity PV->OR Binds to Signal Signal Transduction Cascade in Sensory Neuron OR->Signal Transmission Nerve Impulse Transmission Signal->Transmission Brain Olfactory Bulb (Brain) Transmission->Brain Perception Perception of Fruity Scent Brain->Perception

References

Amyl pentanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amyl Pentanoate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of amyl pentanoate, also known as pentyl pentanoate, an ester recognized for its characteristic fruity aroma.

Core Molecular Attributes

Amyl pentanoate is an organic compound classified as an ester.[1][2] It is the product of the condensation of pentanoic acid and 1-pentanol (B3423595). The compound is a colorless liquid and is largely insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of amyl pentanoate are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C10H20O2[1][2][3][4][5]
Molecular Weight 172.2646 g/mol [2][3][5]
Monoisotopic Mass 172.146329884 g/mol [2]
CAS Registry Number 2173-56-0[1][3]
Appearance Colorless liquid[1][6]
Odor Fruity, apple-like[2][6]
Boiling Point 188 °C to 207 °C[5][6][7]
Flash Point 75 °C to 77 °C[4][6]
Density Approximately 0.865 g/mL[6]

Experimental Protocols

Logical Relationships

The formation of amyl pentanoate from its constituent alcohol and carboxylic acid is a fundamental chemical transformation. The following diagram illustrates this logical relationship.

Pentanoic_Acid Pentanoic Acid (Valeric Acid) Reaction + Pentanoic_Acid->Reaction 1_Pentanol 1-Pentanol (Amyl Alcohol) 1_Pentanol->Reaction Amyl_Pentanoate Amyl Pentanoate Water Water Reaction->Amyl_Pentanoate Esterification Reaction->Water +

Caption: Logical diagram of the esterification reaction to form amyl pentanoate.

Synonyms and Identifiers

Amyl pentanoate is known by several other names, which are important to recognize in literature and chemical databases. These include:

  • Pentyl valerate[1][3][5]

  • Amyl valerate[2][3][5][6]

  • n-Pentyl pentanoate[1]

  • Valeric acid, pentyl ester[3]

  • Pentanoic acid, pentyl ester[3][6]

References

The Occurrence and Analysis of Pentyl Valerate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – A comprehensive technical guide has been compiled detailing the natural sources, biosynthesis, and analytical methodologies for pentyl valerate (B167501), an ester of significant interest to the flavor, fragrance, and pharmaceutical industries. This document serves as a vital resource for researchers, scientists, and professionals in drug development, providing in-depth information on this valuable plant-derived compound.

Pentyl valerate, also known as amyl pentanoate, is a volatile organic compound prized for its characteristic fruity aroma, often described as reminiscent of apples and bananas. Its presence in various plant species contributes to their unique scent and flavor profiles. This guide consolidates current scientific knowledge on the natural occurrence of this compound, offering quantitative data where available, and outlines detailed experimental protocols for its extraction and analysis.

Natural Sources and Quantitative Data

This compound has been identified in a variety of plant species, most notably in fruits and certain medicinal herbs. While its presence is widely reported, precise quantitative data remains limited for some sources.

Apples (Malus domestica): The peel of apple fruit is a confirmed source of this compound. A study analyzing the volatile compounds in the peels of 40 different apple cultivars utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) identified and quantified this compound. The concentration of this ester varied significantly among the cultivars, with an average content of 3.59 µg/kg of fresh weight, and a range spanning from undetectable levels to 143.61 µg/kg[1]. This wide range underscores the influence of genetic variability on the production of volatile esters.

Bananas (Musa sapientum): The characteristic sweet and fruity aroma of bananas is attributed to a complex mixture of volatile esters. While this compound is reported to be a constituent of banana's aromatic profile, specific quantitative data on its concentration in either the pulp or peel is not extensively documented in the current body of scientific literature.

Valeriana officinalis (Valerian): The roots of the valerian plant are well-known for their medicinal properties and contain a complex mixture of volatile compounds, including various esters. While the presence of "valerates" and "isovalerates" is noted in the essential oil, specific quantification of this compound has not been a primary focus of published research.

The following table summarizes the available quantitative data for this compound in the aforementioned plant sources.

Plant SourcePlant PartCompoundAverage Concentration (µg/kg FW)Concentration Range (µg/kg FW)Citation
Apple (Malus domestica)PeelThis compound3.590 - 143.61[1]
Banana (Musa sapientum)FruitThis compoundData not availableData not available
Nepeta nepetellaAerial PartsThis compoundData not availableData not available
Valeriana officinalisRootThis compoundData not availableData not available

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of the general ester biosynthesis pathway, which is particularly active during fruit ripening. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule.

The biosynthesis can be visualized as a two-branched pathway providing the necessary precursors:

  • Alcohol Production: The pentanol (B124592) (amyl alcohol) precursor is typically derived from the degradation of fatty acids or amino acids.

  • Acyl-CoA Production: The valeryl-CoA precursor is also generated from fatty acid or amino acid metabolism.

These two precursors are then combined by the action of AAT to form this compound.

Biosynthesis_of_Pentyl_Valerate cluster_precursors Precursor Pathways cluster_intermediates Intermediate Precursors cluster_synthesis Ester Synthesis Fatty_Acids Fatty Acids Pentanol Pentanol (Amyl Alcohol) Fatty_Acids->Pentanol Metabolism Valeryl_CoA Valeryl-CoA Fatty_Acids->Valeryl_CoA Metabolism Amino_Acids Amino Acids Amino_Acids->Pentanol Amino_Acids->Valeryl_CoA AAT Alcohol Acyltransferase (AAT) Pentanol->AAT Valeryl_CoA->AAT Pentyl_Valerate This compound AAT->Pentyl_Valerate

Figure 1: Generalized biosynthetic pathway of this compound in plants.

Experimental Protocols

The extraction and quantification of a volatile compound like this compound from a complex plant matrix require precise and sensitive analytical techniques. The method of choice often depends on the nature of the plant material.

Headspace Solid-Phase Microextraction (HS-SPME) for Fruits (Apple and Banana)

This method is ideal for analyzing volatile and semi-volatile compounds in fruits without the need for solvent extraction.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of the plant material (e.g., 5 g of apple peel or banana pulp) and place it into a headspace vial (e.g., 20 mL).

    • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the target analytes.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

  • Extraction:

    • Seal the vial and place it in a temperature-controlled agitator (e.g., at 40-60°C for 10-30 minutes) to allow the volatiles to equilibrate in the headspace.

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Analysis (GC-MS):

    • Desorb the analytes from the SPME fiber by inserting it into the hot injection port of a gas chromatograph (GC) (e.g., at 250°C for 2-5 minutes).

    • The GC separates the individual volatile compounds based on their boiling points and interaction with the capillary column (e.g., a DB-5ms or HP-5ms column).

    • The mass spectrometer (MS) detects and identifies the separated compounds based on their unique mass spectra.

    • Quantification is achieved by comparing the peak area of this compound to that of the internal standard.

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Homogenize Plant Material B Add to Headspace Vial with Salt Solution A->B C Add Internal Standard B->C D Equilibrate in Agitator (Heat) C->D E Expose SPME Fiber to Headspace D->E F Thermal Desorption in GC Inlet E->F G GC Separation F->G H MS Detection and Identification G->H I Quantification H->I

Figure 2: Workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Steam Distillation for Herbs (Nepeta nepetella and Valeriana officinalis)

For aromatic herbs, steam distillation is a common method for extracting essential oils, which can then be analyzed for their composition.

Methodology:

  • Sample Preparation:

    • Air-dry or use fresh aerial parts (Nepeta nepetella) or roots (Valeriana officinalis).

    • Coarsely grind the plant material to increase the surface area for extraction.

  • Extraction:

    • Place a known quantity of the plant material in a distillation flask with water.

    • Heat the flask to generate steam, which passes through the plant material, carrying the volatile compounds with it.

    • The steam and volatile compounds are then passed through a condenser, which cools them back into a liquid state.

    • Collect the distillate in a receiving vessel. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol (floral water).

    • Separate the essential oil from the aqueous layer.

  • Analysis (GC-MS):

    • Dissolve a small, known amount of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Add an internal standard for quantification.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The GC-MS analysis proceeds as described in the HS-SPME protocol to separate, identify, and quantify the components of the essential oil, including this compound.

Steam_Distillation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Dry and Grind Plant Material B Steam Distillation A->B C Condensation B->C D Separation of Essential Oil C->D E Dissolve Oil in Solvent with Internal Standard D->E F Inject into GC-MS E->F G GC Separation F->G H MS Detection and Identification G->H I Quantification H->I

Figure 3: Workflow for Steam Distillation and GC-MS analysis of essential oils.

This technical guide provides a foundational understanding of this compound in the plant kingdom. Further research is warranted to quantify its presence in a wider range of plant species and to fully elucidate the specific enzymatic and genetic controls of its biosynthesis. Such knowledge will be invaluable for applications in metabolic engineering and the development of natural flavor and fragrance compounds.

References

Pentyl valerate aroma profile and odor description

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Aroma Profile and Odor Description of Pentyl Valerate (B167501)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aroma profile, odor description, and analytical methodologies associated with pentyl valerate. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this fruity ester's sensory and chemical characteristics.

Aroma Profile and Odor Description

This compound, also known as amyl pentanoate, is an organic ester with the chemical formula C₁₀H₂₀O₂.[1] It is a colorless liquid recognized for its characteristic fruity aroma and is found naturally in fruits like apples and bananas.[1] Its pleasant scent has led to its widespread use as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and cosmetics.[1]

The aroma of this compound is predominantly characterized as fruity , with distinct notes of apple , pineapple , and banana .[1][2][3][4] More detailed sensory analyses reveal a complex profile that also includes green , winey , sweet , ethereal , ripe , and tropical nuances.[2][4] The overall impression is often described as a ripe and heavy fruity apple odor.

Quantitative Data

The following table summarizes the available quantitative data for this compound, including its physicochemical properties and a semi-quantitative aroma profile breakdown.

ParameterValueReference(s)
Molecular Formula C₁₀H₂₀O₂[1][4]
Molecular Weight 172.27 g/mol [4]
CAS Number 2173-56-0[1][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 201-203 °C[5]
Flash Point 81 °C[6]
Solubility in Water 0.58 g/L @ 25°C[2]
Odor Threshold Data not available[6]
Fruity 97.08%[2]
Apple 72.22%[2]
Pineapple 61.91%[2]
Green 52.07%[2]
Winey 52.03%[2]
Sweet 51.68%[2]
Banana 49.91%[2]
Ethereal 44.83%[2]
Ripe 40.92%[2]
Tropical 40.86%[2]

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify aroma-active compounds.

Objective: To separate and identify the volatile compounds contributing to the aroma of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) is prepared. For headspace analysis, a sample of this compound can be placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

  • GC Parameters (Example for Fruity Esters):

    • Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used. The choice of column will depend on the desired separation of compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 230 °C at a rate of 5 °C/min.

      • Final hold: Hold at 230 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Olfactory Detection Port: The ODP is supplied with humidified air and maintained at a temperature (e.g., 200 °C) to prevent condensation of the analytes.

  • Data Collection: As the separated compounds elute from the GC column, they are simultaneously detected by the FID and sniffed by a trained panelist at the ODP. The panelist records the perceived odor, its intensity, and the retention time.

  • Data Analysis: The data from the FID provides a chromatogram showing the peaks of the separated compounds. The olfactometry data provides a description of the aroma of each peak. By comparing the retention times, the aroma description can be matched to the corresponding chemical compound.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To develop a detailed sensory profile of the aroma of this compound.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.

    • Conduct training sessions to familiarize panelists with the aroma of this compound and other reference standards representing fruity, green, sweet, and other relevant aroma notes. The panel develops a consensus vocabulary to describe the aroma attributes of this compound.

  • Attribute Generation: Through a series of sessions, the trained panel identifies and defines the key aroma attributes of this compound. These may include terms like "apple," "banana," "pineapple," "green," "sweet," "ethereal," and "ripe."

  • Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high" at the ends) to rate the intensity of each identified attribute.

  • Sample Evaluation:

    • Samples of this compound are prepared at a standardized concentration in an odorless solvent or on an inert carrier (e.g., a smelling strip).

    • Samples are presented to the panelists in a controlled environment (e.g., individual sensory booths with controlled temperature and lighting).

    • Each panelist independently evaluates the samples and rates the intensity of each attribute on the provided scale.

  • Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the perceived intensity of the attributes. The mean intensity ratings for each attribute are then used to generate a sensory profile, often visualized as a spider or radar plot.

Visualizations

Simplified Olfactory Signaling Pathway

The perception of this compound's aroma begins with its interaction with olfactory receptors in the nasal cavity, triggering a cascade of intracellular events that lead to a neural signal being sent to the brain.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_influx->Cl_channel Activates Cl_efflux Cl⁻ Efflux Cl_channel->Cl_efflux Depolarization Depolarization (Action Potential) Cl_efflux->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified diagram of the olfactory signal transduction pathway.

Experimental Workflow for Aroma Analysis

The comprehensive analysis of this compound's aroma involves a combination of instrumental and sensory techniques.

Experimental_Workflow cluster_Instrumental Instrumental Analysis cluster_Sensory Sensory Analysis cluster_Integration Data Integration & Interpretation Sample_Prep_GC Sample Preparation (Dilution/Headspace) GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Prep_GC->GC_O Data_Acq_GC Data Acquisition (FID & Olfactory Data) GC_O->Data_Acq_GC Compound_ID Compound Identification & Aroma Description Data_Acq_GC->Compound_ID Integration Integration of Instrumental & Sensory Data Compound_ID->Integration Panel_Train Panelist Training & Vocabulary Development QDA Quantitative Descriptive Analysis (QDA) Panel_Train->QDA Sample_Prep_Sensory Sample Preparation (Standardized Concentration) Sample_Prep_Sensory->QDA Data_Acq_Sensory Data Acquisition (Intensity Ratings) QDA->Data_Acq_Sensory Sensory_Profile Sensory Profile Generation Data_Acq_Sensory->Sensory_Profile Sensory_Profile->Integration Interpretation Interpretation of Aroma Profile Integration->Interpretation

Caption: Experimental workflow for the aroma analysis of this compound.

References

The Solubility of Pentyl Valerate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl valerate (B167501) in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this ester is of interest.

Pentyl valerate, also known as amyl pentanoate, is an ester with the chemical formula C10H20O2. It is a colorless liquid with a characteristic fruity odor, often reminiscent of apples or pineapples.[1][2] Its properties make it a subject of interest not only as a fragrance and flavoring agent but also as a potential nonpolar component in various formulations. Understanding its solubility is critical for its application in diverse chemical systems, including reaction media, extraction processes, and formulation development.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. This data provides a quantitative basis for solvent selection and for predicting the behavior of this compound in multicomponent systems. The solvents are grouped by their chemical class to facilitate comparison.

Solvent ClassSolventSolubility (g/L) at 25°C[3]
Alcohols Methanol10575.52
Ethanol8603.08
n-Propanol6117.0
Isopropanol6861.17
n-Butanol5602.5
Isobutanol4805.05
sec-Butanol5622.77
tert-Butanol7038.43
n-Pentanol3810.92
Isopentanol4956.02
n-Hexanol4158.83
n-Heptanol1415.37
n-Octanol1533.84
Ethylene Glycol693.36
Propylene Glycol1185.94
2-Methoxyethanol5056.61
2-Ethoxyethanol2902.04
2-Propoxyethanol4019.62
2-Butoxyethanol2120.98
Transcutol8334.44
Ketones Acetone9051.94
2-Butanone (MEK)5138.88
Cyclohexanone7932.27
Methyl Isobutyl Ketone (MIBK)2367.92
Esters Methyl Acetate3457.55
Ethyl Acetate4940.42
n-Propyl Acetate3302.5
Isopropyl Acetate3031.63
n-Butyl Acetate5181.36
Isobutyl Acetate1918.96
n-Pentyl Acetate2383.72
Ethers Diethyl Ether5759.31
Tetrahydrofuran (THF)7285.84
1,4-Dioxane6233.29
Methyl tert-Butyl Ether (MTBE)5624.26
Hydrocarbons n-Hexane1888.27
n-Heptane631.58
n-Octane243.25
Cyclohexane2284.27
Toluene2226.31
o-Xylene1193.6
m-Xylene1246.42
p-Xylene1820.18
Ethylbenzene1345.7
Chlorinated Solvents Dichloromethane8743.33
Chloroform10213.94
1,2-Dichloroethane6339.42
Tetrachloromethane1714.34
Chlorobenzene3395.91
Nitriles Acetonitrile5547.48
Amides Dimethylformamide (DMF)7457.47
N-Methyl-2-pyrrolidone (NMP)4253.47
Dimethylacetamide (DMAc)3881.26
Formamide1631.59
Sulfoxides Dimethyl Sulfoxide (DMSO)6655.71
Acids Acetic Acid5573.66
Propionic Acid3401.38
Formic Acid1258.06
Carbonates Dimethyl Carbonate747.84
Aqueous Water0.58

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. While specific protocols for this compound are not extensively published, the following general methodologies are widely accepted and can be readily adapted.

Shake-Flask Method for Solubility Determination

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with sealed caps

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved this compound is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. To prevent any undissolved micro-particles from being transferred, immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method, such as GC-FID. This is achieved by preparing a calibration curve with standard solutions of known this compound concentrations in the same solvent.

  • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as g/L or mol/L.

Visual Method for Preliminary Solubility Assessment

A rapid, qualitative assessment of solubility can be performed visually.

Procedure:

  • Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

  • Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

  • Observe the solution for the disappearance of the solute phase.

  • The approximate solubility can be estimated based on the volume of solvent required to completely dissolve the solute.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of an ester like this compound in an organic solvent.

Solubility_Workflow start Start: Select this compound and Organic Solvent prelim_sol Preliminary Solubility Assessment (Visual Method) start->prelim_sol is_soluble Is the ester qualitatively soluble? prelim_sol->is_soluble quant_method Select Quantitative Method (e.g., Shake-Flask) is_soluble->quant_method Yes insoluble Report as Insoluble or Sparingly Soluble is_soluble->insoluble No prep_samples Prepare Supersaturated Samples (Excess this compound) quant_method->prep_samples equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prep_samples->equilibrate phase_sep Phase Separation (Settling/Centrifugation) equilibrate->phase_sep sampling Sample and Filter Supernatant phase_sep->sampling analysis Analyze Concentration (e.g., GC-FID) sampling->analysis data_proc Calculate Solubility and Report Data analysis->data_proc end End: Solubility Determined data_proc->end insoluble->end

Caption: Workflow for determining the solubility of this compound.

This guide provides essential data and methodologies to aid in the effective use of this compound in various scientific and industrial applications. The provided solubility table and experimental protocols offer a strong foundation for further research and development.

References

Spectroscopic Data for Pentyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pentyl valerate (B167501) (also known as pentyl pentanoate). The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes detailed spectral data, experimental protocols for data acquisition, and a visual representation of the molecular structure and its key spectroscopic features.

Introduction

Pentyl valerate (C10H20O2) is an ester known for its characteristic fruity aroma.[1] Beyond its use in the flavor and fragrance industry, the analysis of its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical properties in various applications. This guide serves as a centralized resource for the essential ¹H NMR, ¹³C NMR, and FT-IR data of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for this compound in a clear and concise tabular format, allowing for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, splitting patterns describe the multiplicity of the signals due to spin-spin coupling, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~0.90Triplet~7.03H
H-b~1.33Multiplet-4H
H-c~1.60Multiplet-2H
H-d~2.28Triplet~7.52H
H-e~0.90Triplet~7.03H
H-f~1.33Multiplet-4H
H-g~1.58Multiplet-2H
H-h~4.05Triplet~6.72H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented here are typical values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon (Position)Chemical Shift (δ, ppm)
C-1~173.8
C-2~34.2
C-3~27.9
C-4~22.3
C-5~13.8
C-1'~64.4
C-2'~28.3
C-3'~28.2
C-4'~22.3
C-5'~13.9

Note: The chemical shifts are referenced to a standard and can show minor variations based on experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The table below lists the major absorption bands and their corresponding assignments.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960, ~2935, ~2870StrongC-H (alkane) stretching
~1735StrongC=O (ester) stretching
~1465MediumC-H (alkane) bending
~1170StrongC-O (ester) stretching

Note: The spectrum of a neat liquid sample is typically acquired.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Sample Quantity: For ¹H NMR, accurately weigh 5-20 mg of this compound. For ¹³C NMR, a higher quantity of 20-50 mg is recommended.

  • Solvent Selection: Use approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.

3.1.2. Data Acquisition

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to enhance spectral resolution.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

  • Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is generally applied to simplify the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

  • Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.

  • Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

  • Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.

  • Mounting: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

3.2.2. Data Acquisition

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the sample spectrum.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams provide a visual representation of the this compound structure and its key spectroscopic correlations.

pentyl_valerate_structure cluster_valerate Valerate Moiety cluster_pentyl Pentyl Moiety C1 C1 (C=O) ~173.8 ppm C2 C2 ~34.2 ppm C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C3 ~27.9 ppm C2->C3 Hd H-d ~2.28 ppm (t) C2->Hd C4 C4 ~22.3 ppm C3->C4 Hc H-c ~1.60 ppm (m) C3->Hc C5 C5 ~13.8 ppm C4->C5 Hb1 H-b ~1.33 ppm (m) C4->Hb1 Ha H-a ~0.90 ppm (t) C5->Ha C1p C1' ~64.4 ppm O1->C1p C2p C2' ~28.3 ppm C1p->C2p Hh H-h ~4.05 ppm (t) C1p->Hh C3p C3' ~28.2 ppm C2p->C3p Hg H-g ~1.58 ppm (m) C2p->Hg C4p C4' ~22.3 ppm C3p->C4p Hf H-f ~1.33 ppm (m) C3p->Hf C5p C5' ~13.9 ppm C4p->C5p He H-e ~0.90 ppm (t) C5p->He

Caption: Structure of this compound with ¹H and ¹³C NMR Chemical Shift Assignments.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy nmr_sample Dissolve this compound in Deuterated Solvent nmr_acq Acquire ¹H and ¹³C Spectra nmr_sample->nmr_acq nmr_proc Process Data (Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_data Tabulate Chemical Shifts & Coupling Constants nmr_proc->nmr_data ir_sample Prepare Neat Liquid Film on Salt Plates ir_acq Acquire IR Spectrum ir_sample->ir_acq ir_proc Process Data (Background Subtraction) ir_acq->ir_proc ir_data Identify Peak Frequencies & Assign Functional Groups ir_proc->ir_data start This compound Sample start->nmr_sample start->ir_sample

Caption: Experimental Workflow for Spectroscopic Analysis of this compound.

References

The Synthesis and Historical Context of Pentyl Valerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl valerate (B167501) (also known as amyl pentanoate) is an organic ester with a characteristic fruity aroma, often reminiscent of apples or pineapples. This colorless liquid is widely utilized in the food and fragrance industries as a flavoring and scenting agent. Beyond its sensory applications, pentyl valerate is also of interest as a potential biofuel. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic organic chemistry in the late 19th century. While this compound exists in nature, found in fruits like apples and bananas, its isolation and characterization followed the advancements in ester synthesis.[1]

The seminal work of German chemist Emil Fischer and his colleague Arthur Speier in 1895 laid the foundation for the practical synthesis of esters.[2][3][4] Their research detailed the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification.[2][3][4] This method provided a straightforward and efficient means to produce a wide variety of esters, including this compound, from readily available starting materials. Although their original publication does not specifically mention the synthesis of this compound, the general principles they established were directly applicable and undoubtedly led to its synthesis shortly thereafter. The reaction's versatility and simplicity established it as a cornerstone of organic synthesis.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValue
Molecular Formula C10H20O2
Molecular Weight 172.27 g/mol
CAS Number 2173-56-0
Appearance Colorless liquid
Odor Fruity, apple-like
Boiling Point 201-203 °C
Density 0.865 g/mL at 20 °C
Refractive Index (n20/D) 1.417
Solubility Insoluble in water; soluble in organic solvents
Spectroscopic DataKey Peaks/Signals
¹H NMR Signals corresponding to the pentyl and valeryl alkyl chains.
¹³C NMR Carbonyl carbon signal and signals for the alkyl chain carbons.
IR Spectroscopy Strong C=O stretching vibration characteristic of an ester.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.

Synthesis of this compound

This compound can be synthesized through several methods, with the Fischer-Speier esterification being the most traditional. More contemporary approaches include biocatalytic synthesis and a one-pot synthesis from γ-valerolactone (GVL).

Fischer-Speier Esterification

This classic method involves the reaction of valeric acid with 1-pentanol (B3423595) in the presence of an acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water produced is removed.[6]

Fischer_Esterification_Mechanism valeric_acid Valeric Acid (CH3(CH2)3COOH) protonated_carbonyl Protonated Carbonyl valeric_acid->protonated_carbonyl Protonation pentanol (B124592) 1-Pentanol (CH3(CH2)4OH) tetrahedral_intermediate Tetrahedral Intermediate pentanol->tetrahedral_intermediate h_plus H+ h_plus->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Proton Transfer & Water Elimination water H2O tetrahedral_intermediate->water Elimination pentyl_valerate This compound protonated_ester->pentyl_valerate Deprotonation h_plus_regen H+ protonated_ester->h_plus_regen

Fischer-Speier Esterification Mechanism for this compound Synthesis.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and an excess of 1-pentanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and purify the crude this compound by distillation.[7]

Biocatalytic Synthesis

Enzymatic synthesis offers a greener alternative to traditional chemical methods. Lipases, such as Candida rugosa lipase (B570770) (CRL), can catalyze the esterification of valeric acid and 1-pentanol with high efficiency and selectivity under mild reaction conditions.[8][9] This method often results in higher purity products and avoids the use of harsh acids.[10]

Experimental Protocol: Biocatalytic Synthesis

  • Reaction Medium: In a suitable solvent (e.g., hexane (B92381) or a solvent-free system), combine equimolar amounts of valeric acid and 1-pentanol.

  • Enzyme Addition: Add the immobilized lipase (e.g., CRL immobilized on a solid support) to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (typically 30-50 °C) with constant shaking or stirring.

  • Monitoring: Monitor the formation of this compound over time using GC analysis.

  • Product Isolation: Once the reaction reaches equilibrium or the desired conversion, separate the enzyme by filtration. The solvent can be removed under reduced pressure, and the product can be further purified if necessary.[8][9]

Synthesis MethodCatalystTemperature (°C)Reaction TimeYield (%)
Fischer-Speier H₂SO₄Reflux1-2 h~60-80
Biocatalytic Candida rugosa lipase3724-48 h>90
From GVL Pd/SiO₂-Al₂O₃~2508 h~70
One-Pot Synthesis from γ-Valerolactone (GVL)

A modern and sustainable approach involves the synthesis of this compound from γ-valerolactone (GVL), a biomass-derived platform chemical. This one-pot process typically uses a bifunctional catalyst that facilitates both the ring-opening of GVL by 1-pentanol and the subsequent hydrogenation of the intermediate.[11][12]

GVL_to_PV_Pathway GVL γ-Valerolactone (GVL) Intermediate Pentenoate Intermediate GVL->Intermediate Ring Opening Pentanol 1-Pentanol Pentanol->Intermediate H2 H₂ PV This compound H2->PV Intermediate->PV Hydrogenation Catalyst Bifunctional Catalyst (e.g., Pd/SiO₂-Al₂O₃)

Reaction Pathway for the One-Pot Synthesis of this compound from GVL.

Experimental Protocol: Synthesis from GVL

  • Catalyst Preparation: Prepare or procure a suitable bifunctional catalyst, such as palladium supported on silica-alumina (Pd/SiO₂-Al₂O₃).[12]

  • Reaction Setup: In a high-pressure reactor, combine GVL, 1-pentanol, and the catalyst.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 250 °C).[12]

  • Reaction Execution: Maintain the reaction under constant stirring for a specified duration (e.g., 8 hours).

  • Product Analysis: After cooling and depressurizing the reactor, analyze the liquid product mixture by GC to determine the conversion of GVL and the yield of this compound.[12]

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound, particularly via Fischer esterification, is outlined below.

Experimental_Workflow start Start reactants Combine Reactants: Valeric Acid & 1-Pentanol start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) reflux->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry purify Purify by Distillation dry->purify analyze Characterize Product (GC, NMR, IR) purify->analyze end End analyze->end

General Experimental Workflow for this compound Synthesis and Purification.

Conclusion

This compound, a commercially significant ester, has a history rooted in the foundational principles of organic synthesis established by Fischer and Speier. While the classic Fischer esterification remains a viable synthetic route, modern methods employing biocatalysts and renewable feedstocks like γ-valerolactone offer more sustainable and efficient alternatives. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

References

A Technical Guide to the Thermochemical Properties of Pentyl Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for pentyl pentanoate (CAS: 2173-56-0), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for acquiring a complete thermochemical profile.

Core Thermochemical Data

Pentyl pentanoate, with the chemical formula C₁₀H₂₀O₂, is an ester recognized for its characteristic apple- or pineapple-like scent.[1][2] A precise understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. The available quantitative data is summarized below.

PropertySymbolValueUnitsSource(s)
Molecular WeightMW172.26 g/mol g/mol [3]
Boiling PointTb477-480K[4]
Ideal Gas Heat CapacityCp,gas368.11 (at 504.49 K)J/mol·K[5]
Standard Gibbs Free Energy of FormationΔfG°Data not publicly availablekJ/mol[5]
Standard Enthalpy of Formation (gas)ΔfH°gasData not publicly availablekJ/mol[5]

Experimental Determination of Thermochemical Properties

The acquisition of high-quality thermochemical data relies on precise and well-established experimental techniques. The following sections detail the standard protocols for determining the key energetic properties of esters like pentyl pentanoate.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, typically derived from the experimentally determined enthalpy of combustion (ΔcH°). The primary instrument for this measurement is an isoperibol bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity pentyl pentanoate is placed in a crucible within the calorimeter's decomposition vessel (the "bomb").[7] A known length of fuse wire is positioned in contact with the sample.

  • Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals as it rises due to the heat released by the combustion reaction. The final temperature is recorded once thermal equilibrium is re-established.

  • Correction and Calculation: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).[7] Corrections are applied for the heat of ignition from the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Derivation of Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law, based on the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization (ΔvapH°) is crucial for understanding phase behavior and is determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for compounds with low to moderate volatility.

Experimental Protocol:

  • Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, precisely controlled flow rate through a saturator containing the liquid pentyl pentanoate sample.[8] The saturator is maintained at a constant, accurately known temperature, allowing the gas stream to become saturated with the ester's vapor.

  • Condensation: The gas-vapor mixture exits the saturator and passes through a cold trap (e.g., a U-tube cooled with liquid nitrogen or a dry ice/acetone slush) where the vaporized ester condenses.[8]

  • Quantification: The amount of condensed ester is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Vapor Pressure Calculation: The partial pressure of the ester (which is equal to its vapor pressure at that temperature) is calculated from the amount of condensed substance, the total volume of the carrier gas passed through the system, and the ideal gas law.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, where R is the ideal gas constant.

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical and experimental workflow for establishing a comprehensive thermochemical profile for pentyl pentanoate, integrating both experimental measurements and theoretical calculations.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_data Primary Experimental Data cluster_derived Derived Properties cluster_final Final Thermodynamic Functions sample High-Purity Pentyl Pentanoate bomb Bomb Calorimetry sample->bomb precise mass transpiration Transpiration Method sample->transpiration sample loading delta_c_h Enthalpy of Combustion (ΔcH°) bomb->delta_c_h vp_t Vapor Pressure vs. Temperature (P vs. T) transpiration->vp_t delta_f_h_liq Liquid Enthalpy of Formation (ΔfH°liquid) delta_c_h->delta_f_h_liq Hess's Law delta_vap_h Enthalpy of Vaporization (ΔvapH°) vp_t->delta_vap_h Clausius-Clapeyron Eq. delta_f_h_gas Gas Enthalpy of Formation (ΔfH°gas) delta_f_h_liq->delta_f_h_gas Thermochemical Cycle delta_vap_h->delta_f_h_gas Thermochemical Cycle delta_f_g Gibbs Free Energy of Formation (ΔfG°) delta_f_h_gas->delta_f_g entropy Standard Entropy (S°) (from literature/calculation) entropy->delta_f_g ΔG° = ΔH° - TΔS°

Workflow for Thermochemical Profile Determination.

References

The Occurrence of Pentyl Valerate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of pentyl valerate (B167501), an ester known for its characteristic fruity aroma, in various essential oils. The document details its presence in specific plant species, presents available quantitative data, outlines detailed experimental protocols for its extraction and quantification, and illustrates the key signaling pathways involved in its sensory perception.

Introduction to Pentyl Valerate

This compound, also known as amyl valerate or pentyl pentanoate, is an organic ester with the chemical formula C10H20O2.[1][2] It is a colorless liquid recognized for its pleasant, fruity scent, often compared to that of apples or bananas.[1] This characteristic aroma has led to its use as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] While it can be synthesized, this compound also occurs naturally as a volatile organic compound in a variety of plants.

Natural Occurrence of this compound

This compound has been identified as a constituent in the essential oils of several plant species. Its presence contributes to the overall aromatic profile of these plants. Documented occurrences include:

  • Valerian (Valeriana officinalis) : The essential oil from the roots of Valeriana officinalis has been reported to contain various esters, including bornyl acetate (B1210297) and isovaleric acid derivatives. While many studies focus on valerenic acid and bornyl acetate as the primary active compounds, other aliphatic esters contribute to its complex scent profile.[3][4][5]

  • Catnip (Nepeta nepetella) : Research has indicated the presence of this compound in the essential oil of Nepeta nepetella.[6]

  • Peppermint (Mentha piperita) : This widely cultivated plant is known for its menthol-rich essential oil, but it also contains a complex mixture of other volatile compounds, including various esters.

  • Artemisia vallesiaca : This species of wormwood is another reported source of this compound.

  • Sideritis sipylea : This species of ironwort, found in the Aegean region, has been noted to contain this compound as part of its volatile profile.

In addition to these plants, this compound and related esters are significant aroma components in various fruits, such as apples, and are produced during fermentation processes in beverages like wine and beer.[1][7]

Quantitative Data

The concentration of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction method employed. Quantitative data is often sparse in the literature, with many studies focusing on the major components of an essential oil. The table below summarizes the available quantitative data from the cited literature.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compoundReference(s)
Valeriana officinalisRootsHeadspace Solid-Phase Microextraction (HS-SPME)GC-MSPresent, but not quantified as a major component. Isobutyl isovalerate (6.47%) was a major ester.[3]
Valeriana officinalisRootsHydrodistillationGC-MSPresent, but not individually quantified. Bornyl acetate (11.6%) and (Z)-valerenyl acetate (7.9%) were major esters.[4]
Valeriana officinalisRootsHydrodistillationGC-MSNot detected as a primary component. Major esters were bornyl acetate (8.8–33.7%) and myrtenyl isovalerate (1.1–2.5%).[5]

Note: For many reported sources like Nepeta nepetella, Artemisia vallesiaca, and Sideritis sipylea, the presence of this compound is mentioned qualitatively, but specific quantitative data was not available in the reviewed literature.

Experimental Protocols

The extraction and quantification of this compound from plant materials are typically performed using distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a standard method for extracting volatile compounds from dried plant material.

  • Sample Preparation : The plant material (e.g., roots, leaves) is air-dried and coarsely ground to increase the surface area for efficient extraction.

  • Apparatus : A Clevenger-type apparatus is used, which consists of a round-bottom flask, a condenser, and a collection vessel.

  • Procedure :

    • Place a known quantity (e.g., 100 g) of the ground plant material into the round-bottom flask.

    • Add distilled water to the flask, typically in a 10:1 (v/w) ratio to the plant material.

    • Heat the flask to boiling. The resulting steam carries the volatile essential oils from the plant material.

    • The steam and oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

    • The liquid is collected in the vessel, where the less dense essential oil separates and forms a layer on top of the water.

    • The oil layer is carefully collected, dried over anhydrous sodium sulfate (B86663) to remove residual water, and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual components within a complex mixture like an essential oil.[8][9]

  • Sample Preparation :

    • Prepare a stock solution of the extracted essential oil by diluting it in a suitable solvent, such as n-hexane or ethanol (B145695) (e.g., 1 µL of oil in 1 mL of solvent).[10]

    • Internal Standard (IS) : For accurate quantification, add a known concentration of an internal standard to the sample. The IS should be a compound that is not naturally present in the oil, has a similar chemical nature to the analyte, and is well-separated chromatographically. For esters like this compound, an ester with a different chain length, such as ethyl decanoate, can be used.[11]

  • Calibration Curve :

    • Prepare a series of standard solutions containing known concentrations of pure this compound and a constant concentration of the internal standard.

    • Analyze each standard by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • GC-MS Conditions : The following table provides a representative set of GC-MS parameters for the analysis of essential oils.

ParameterSpecificationReference(s)
Gas Chromatograph Agilent 7890A or similar[12]
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10][12]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[12]
Injection Volume 1 µL[12]
Injector Temperature 250°C[12]
Split Ratio 50:1[12]
Oven Program Initial temp 60°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min)[12]
Mass Spectrometer Agilent 5975C or similar[12]
Ionization Mode Electron Impact (EI)[12]
Ionization Energy 70 eV[12]
Ion Source Temp. 230°C[12]
Quadrupole Temp. 150°C[12]
Mass Scan Range 40-550 amu[12]
Compound ID Comparison of mass spectra with NIST library and retention indices (RI) with n-alkane standards.[12]
  • Quantification :

    • Inject the prepared sample (essential oil extract with internal standard) into the GC-MS under the same conditions as the calibration standards.

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the sample by using the calculated peak area ratio and the equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from a plant source.

G A Plant Material Collection (e.g., Valeriana officinalis roots) B Sample Preparation (Drying and Grinding) A->B C Essential Oil Extraction (Hydrodistillation) B->C D Sample Dilution & Internal Standard (IS) Addition C->D E GC-MS Analysis D->E F Data Acquisition (Chromatogram & Mass Spectra) E->F G Data Processing (Peak Identification & Integration) F->G H Quantification (Using Calibration Curve) G->H I Final Concentration (mg/g of plant material) H->I

Workflow for this compound Quantification.
Signaling Pathways

The biological effect of this compound as a fragrance and flavor agent is mediated through sensory signaling pathways. As an ester, its fruity aroma is detected by the olfactory system, while its contribution to flavor is perceived by the gustatory system.

The perception of smell begins when a volatile molecule like this compound binds to an olfactory receptor (OR) in the nasal epithelium. This event triggers a G-protein-mediated signaling cascade that converts the chemical signal into an electrical signal.[6][13]

G cluster_membrane Cell Membrane OR Olfactory Receptor (OR) Golf G-protein (Golf) OR->Golf Activates ACIII Adenylate Cyclase III Golf->ACIII Activates cAMP cAMP ACIII->cAMP Converts CNG CNG Channel (Closed) CNG_Open CNG Channel (Open) Depol Depolarization (Signal to Brain) Odorant This compound (Odorant) Odorant->OR Binds ATP ATP ATP->ACIII cAMP->CNG Binds Ions Na+ / Ca2+ Influx

G-Protein Mediated Olfactory Signal Transduction.

The "fruity" taste associated with esters is primarily a combination of smell and the activation of sweet taste receptors. The sweet taste pathway involves a heterodimeric G-protein coupled receptor (T1R2/T1R3) that, when activated, initiates an intracellular cascade leading to neurotransmitter release and the perception of sweetness.[14][15]

G cluster_membrane Taste Cell Membrane cluster_er Endoplasmic Reticulum T1R Sweet Receptor (T1R2/T1R3) Gust G-protein (Gustducin) T1R->Gust Activates PLC Phospholipase C (PLCβ2) Gust->PLC Activates IP3 IP3 PLC->IP3 Generates TRPM5 TRPM5 Channel Depol Depolarization IP3R IP3 Receptor Ca_Cyto Ca2+ Ester This compound (Tastant) Ester->T1R Binds PIP2 PIP2 PIP2->PLC IP3->IP3R Activates Ca_ER Ca2+ Ca_ER->IP3R Release Neuro Neurotransmitter Release (ATP)

Gustatory Signaling Pathway for Sweet Taste.

References

The Cornerstone of Flavor and Pharmaceutics: A Technical Guide to the Fundamental Chemistry of Valerate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valerate (B167501) esters, the unassuming yet pivotal class of organic compounds derived from valeric acid, are integral to a multitude of scientific disciplines. From the enticing aroma of fruits to the sophisticated design of next-generation pharmaceuticals, a deep understanding of their fundamental chemistry is paramount. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical characterization of valerate esters, with a particular focus on their application in drug development as prodrugs. Detailed experimental protocols and visual representations of key processes are included to facilitate both theoretical understanding and practical application.

Synthesis of Valerate Esters: Crafting the Molecule

The synthesis of valerate esters is primarily achieved through two principal methods: Fischer esterification and transesterification. The choice of method is often dictated by the starting materials, desired scale, and economic considerations.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid (valeric acid) with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed.[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[2][4]

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is particularly useful for converting one type of ester into another. For instance, triglycerides (esters of glycerol (B35011) and fatty acids) can be transesterified with an alcohol like methanol (B129727) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), a common type of biodiesel.[5][6] The reaction is also an equilibrium process and is often catalyzed by a strong acid or base.[7]

Chemical and Physical Properties of Common Valerate Esters

The physical and chemical properties of valerate esters are largely influenced by the nature of the alcohol moiety. Generally, they are colorless liquids with characteristic fruity odors.[8] Their boiling points are typically lower than the corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding.[9] They are sparingly soluble in water but soluble in many organic solvents.[8][10]

Below is a summary of the physicochemical properties of three common valerate esters: methyl valerate, ethyl valerate, and pentyl valerate.

PropertyMethyl ValerateEthyl ValerateThis compound
Molecular Formula C₆H₁₂O₂C₇H₁₄O₂[11]C₁₀H₂₀O₂[12]
Molecular Weight ( g/mol ) 116.16[10]130.18[11]172.26[12]
Boiling Point (°C) 128[13]144-145[14]201-203[15]
Density (g/mL) 0.875 at 25°C[13]0.875 at 25°C[16][14]0.865 at 20°C[15]
Solubility in Water 3.5 g/L at 20°C[13]2.23 g/L[14]Insoluble[8]
Refractive Index (n20/D) 1.397[13]1.401[16][14]1.417[15]

Spectroscopic Characterization of Valerate Esters

Spectroscopic techniques are indispensable for the identification and structural elucidation of valerate esters. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of valerate esters.

¹H NMR Spectroscopy: The proton NMR spectra of simple valerate esters are characterized by distinct signals for the protons in the valerate and the alcohol moieties. A general guide to proton chemical shifts is available.[17] For example, in ethyl valerate, one would expect to see a triplet for the terminal methyl group of the valerate chain, a quartet for the methylene (B1212753) group of the ethyl group, and overlapping multiplets for the other methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectra show characteristic signals for the carbonyl carbon, the carbons of the alcohol moiety, and the carbons of the valerate chain. A table of typical chemical shifts for esters can be a useful reference.[18] The carbonyl carbon of an ester typically appears in the range of 160-185 ppm.[18]

Typical NMR Data for Ethyl Valerate (CDCl₃):

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (Valerate)~0.9 (t)~13.7
CH₂ (Valerate, γ)~1.3 (m)~22.3
CH₂ (Valerate, β)~1.6 (m)~27.0
CH₂ (Valerate, α)~2.2 (t)~34.2
O-CH₂ (Ethyl)~4.1 (q)~60.1
O-CH₂-CH₃ (Ethyl)~1.2 (t)~14.2
C=O-~173.5

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic absorption for an ester is the strong C=O stretching vibration, which for aliphatic esters typically appears in the range of 1750-1735 cm⁻¹.[10][13] Another key feature is the C-O stretching vibration, which usually appears as two or more bands in the 1300-1000 cm⁻¹ region.[10]

Characteristic IR Absorption Bands for Aliphatic Valerate Esters:

VibrationFrequency Range (cm⁻¹)Intensity
C=O Stretch1750 - 1735Strong
C-O Stretch1300 - 1000Strong
C-H Stretch (sp³)2960 - 2850Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For valerate esters, the molecular ion peak (M⁺) is often observed. Common fragmentation patterns include the cleavage of the C-O bond and the McLafferty rearrangement.[1] For example, the mass spectrum of ethyl valerate would likely show a molecular ion peak at m/z 130, along with characteristic fragment ions.[19]

Common Fragment Ions in the Mass Spectra of Simple Valerate Esters:

EsterMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl Valerate116[9]85, 74, 59, 43
Ethyl Valerate130[11]101, 88, 73, 57, 45, 29
This compound172[12]103, 85, 70, 57, 43

Valerate Esters in Drug Development: The Prodrug Approach

Valerate esters play a crucial role in drug development as prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[20][21] Esterification of a drug containing a hydroxyl or carboxyl group with valeric acid can improve its pharmacokinetic properties, such as increasing its lipophilicity, which can enhance absorption and prolong its duration of action.[21]

A prominent example is estradiol (B170435) valerate, a synthetic ester of the natural estrogen 17β-estradiol.[21] The valerate ester mask the polar hydroxyl group of estradiol, increasing its lipophilicity and allowing for oral administration and sustained release from intramuscular injections.[22]

Enzymatic Cleavage of Valerate Esters

Once in the body, valerate ester prodrugs are hydrolyzed by ubiquitous enzymes called esterases, which are present in the blood, liver, and other tissues.[22][23] This enzymatic cleavage releases the active drug and valeric acid, which is a naturally occurring fatty acid and is readily metabolized.[22]

Signaling Pathway of Estradiol Released from Estradiol Valerate

Upon cleavage of the valerate ester, the released 17β-estradiol can bind to and activate estrogen receptors (ERs), primarily ERα and ERβ.[11][16] This initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.[11]

Genomic Pathway: In the classical genomic pathway, estradiol binds to ERs in the cytoplasm, causing them to dimerize and translocate to the nucleus. The estradiol-ER complex then binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[12] This leads to changes in protein synthesis and ultimately mediates the physiological effects of estrogen.

Non-Genomic Pathway: Estradiol can also elicit rapid, non-genomic effects by activating membrane-associated ERs (mERs) and G-protein coupled estrogen receptor 1 (GPER1).[11] This can trigger various intracellular signaling cascades, including the activation of protein kinases such as PI3K/Akt and MAPK/ERK, leading to a variety of cellular responses.[24]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the synthesis and analysis of valerate esters.

Synthesis of Ethyl Valerate via Fischer Esterification

Materials:

  • Valeric acid

  • Absolute ethanol (B145695)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine valeric acid (1 equivalent) and an excess of absolute ethanol (e.g., 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be sure to vent the funnel frequently to release any pressure from CO₂ evolution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the excess ethanol and any remaining solvent using a rotary evaporator to obtain the crude ethyl valerate.

  • The product can be further purified by distillation if necessary.

Analysis of Valerate Esters by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for the analysis of fatty acid esters (e.g., a nonpolar or medium-polarity column)

  • Carrier gas (e.g., helium or nitrogen)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the valerate ester sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). If quantitative analysis is required, an internal standard should be added.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature program is typically used to separate the components of the sample. An example program could be: initial temperature of 50 °C, hold for 1 minute, then ramp to 200 °C at a rate of 10 °C/min.

    • Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation (e.g., 280 °C).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks in the resulting chromatogram based on their retention times. The peak area can be used for quantitative analysis.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Fischer_Esterification_Workflow Reactants Valeric Acid + Alcohol Reaction Fischer Esterification (Reflux) Reactants->Reaction Add Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Catalyzes Workup Work-up (Neutralization, Washing, Drying) Reaction->Workup Cool & Transfer Product Valerate Ester + Water Workup->Product Separate Purification Purification (Distillation) Product->Purification Isolate Crude Product FinalProduct Pure Valerate Ester Purification->FinalProduct

Caption: General workflow for the synthesis of a valerate ester via Fischer esterification.

Prodrug_Activation_and_Signaling cluster_bloodstream Bloodstream cluster_cell Target Cell Prodrug Valerate Ester Prodrug (e.g., Estradiol Valerate) Esterase Esterase Prodrug->Esterase Substrate ActiveDrug Active Drug (e.g., 17β-Estradiol) Esterase->ActiveDrug Cleavage ValericAcid Valeric Acid Esterase->ValericAcid Cleavage Membrane ER Estrogen Receptor (ERα / ERβ) ActiveDrug->ER Binds to Cytoplasm Nucleus ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to ER->Nucleus Translocates to Transcription Gene Transcription ERE->Transcription Regulates CellularResponse Cellular Response Transcription->CellularResponse GC_Analysis_Workflow SamplePrep Sample Preparation (Dilution, Internal Standard) Injection Injection into GC SamplePrep->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection by FID Separation->Detection DataAnalysis Data Analysis (Chromatogram) Detection->DataAnalysis Result Identification and Quantification DataAnalysis->Result

References

An In-depth Technical Guide to the Core Characteristics of Valeric Acid Pentyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of valeric acid pentyl ester, also known as pentyl pentanoate. The document details its chemical and physical properties, spectroscopic data, a standard synthesis protocol, and its primary applications, with a focus on presenting data in a clear and accessible format for technical professionals.

Chemical Identity and Physical Properties

Valeric acid pentyl ester is an organic compound classified as an ester. It is formed from the condensation of valeric acid (pentanoic acid) and pentanol.[1] It is primarily recognized for its pleasant, fruity aroma, often compared to apples or pineapples, which leads to its use in the flavor and fragrance industries.[1][2]

Table 1: Chemical Identifiers for Valeric Acid Pentyl Ester

IdentifierValue
IUPAC Name pentyl pentanoate[3]
Synonyms Amyl valerate (B167501), Pentyl valerate, n-Amyl n-valerate, Valeric acid, pentyl ester[1][3][4]
CAS Number 2173-56-0[3][4]
Molecular Formula C10H20O2[1][3][4][5]
Molecular Weight 172.27 g/mol [1][3]
SMILES CCCCCOC(=O)CCCC[3]
InChI InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3[1]
InChIKey FGPPDYNPZTUNIU-UHFFFAOYSA-N[3]

Table 2: Physical Properties of Valeric Acid Pentyl Ester

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Fruity (apple, pineapple)[2][6]
Boiling Point 230 - 232 °F / 110 - 111 °C (at 13 hPa)
Melting Point -4 - -0.40 °F / -20 - -18 °C
Density 0.930 g/cm³ (approx.)
Solubility Soluble in organic solvents; less soluble in water[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of valeric acid pentyl ester. The following table summarizes key spectral information.

Table 3: Spectroscopic Data for Valeric Acid Pentyl Ester

SpectroscopyKey Data Points
¹H NMR Data available, typically showing signals for the two alkyl chains.
¹³C NMR Data available, showing characteristic peaks for the ester carbonyl and the carbons in the pentyl and pentanoyl chains.
Mass Spec (MS) Electron Ionization (EI) mass spectra are available, showing fragmentation patterns useful for identification.[7]
Infrared (IR) FTIR spectra show a characteristic strong absorption band for the C=O stretch of the ester group.

Note: Detailed spectra can be accessed through chemical databases such as PubChem and the NIST WebBook.[3][4][7]

Experimental Protocols: Synthesis via Fischer Esterification

Valeric acid pentyl ester is commonly synthesized via the Fischer esterification of valeric acid and 1-pentanol (B3423595) using an acid catalyst.[8][9] This is a reversible reaction, so conditions are optimized to favor the formation of the ester product.[8][10]

Objective: To synthesize pentyl pentanoate from pentanoic acid and 1-pentanol.

Materials:

  • Valeric acid (Pentanoic acid)

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[8]

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated, brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dean-Stark trap (optional)

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of 1-pentanol (e.g., 1.5 to 2 equivalents). Using an excess of the alcohol helps to shift the equilibrium towards the products.[8][11]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) or a small amount of p-toluenesulfonic acid to the mixture.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. To drive the reaction to completion, the water produced can be removed. This is often achieved by using a Dean-Stark trap with toluene as a solvent, which forms an azeotrope with water.[11] The reaction is typically refluxed for 2-4 hours.[11]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. If an organic solvent like ethyl acetate was not used during the reaction, add it now to dilute the mixture.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with a saturated solution of sodium chloride (brine).[11]

  • Drying and Solvent Removal:

    • Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess 1-pentanol using a rotary evaporator.

  • Purification: The crude ester can be further purified by fractional distillation to obtain the final product with high purity.

Below is a diagram illustrating the experimental workflow for the synthesis.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification reactants 1. Combine Valeric Acid, 1-Pentanol, and Acid Catalyst in Round-Bottom Flask reflux 2. Heat to Reflux (2-4 hours) reactants->reflux H₂SO₄ catalyst cool 3. Cool Reaction Mixture reflux->cool Reaction Complete wash 4. Wash with H₂O, NaHCO₃, and Brine in Separatory Funnel cool->wash dry 5. Dry Organic Layer (e.g., with MgSO₄) wash->dry evaporate 6. Remove Solvent via Rotary Evaporation dry->evaporate distill 7. Purify by Fractional Distillation evaporate->distill product product distill->product Pure Valeric Acid Pentyl Ester

A flowchart of the Fischer esterification synthesis workflow.

Reaction Mechanism: Fischer Esterification

The synthesis of valeric acid pentyl ester proceeds through the Fischer esterification mechanism, a classic acid-catalyzed nucleophilic acyl substitution.

The diagram below outlines the key steps in this reversible pathway.

fischer_esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products valeric_acid Valeric Acid (R-COOH) protonation 1. Protonation of Carbonyl Oxygen valeric_acid->protonation pentanol 1-Pentanol (R'-OH) attack 2. Nucleophilic Attack by Pentanol pentanol->attack protonation->attack H⁺ proton_transfer 3. Proton Transfer attack->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination deprotonation 5. Deprotonation elimination->deprotonation - H₂O water Water (H₂O) elimination->water ester Valeric Acid Pentyl Ester (R-COOR') deprotonation->ester - H⁺

The mechanism of Fischer esterification.

Applications and Relevance in Drug Development

Valeric acid pentyl ester's primary applications are in the food, perfume, and cosmetics industries due to its characteristic fruity scent.[6][12][13][14][15][16]

  • Flavoring Agent: It is used as a food additive to impart apple or pineapple-like flavors to products such as beverages, candies, and baked goods.[6][13]

  • Fragrance: In cosmetics and perfumes, it contributes a pleasant fruity note.[6][12][15][16]

While valeric acid pentyl ester itself is not a common active pharmaceutical ingredient, its parent compound, valeric acid , and other valerate esters have relevance in pharmacology. Valeric acid is a short-chain fatty acid found naturally in the plant Valeriana officinalis and is a minor product of the gut microbiome in humans.[6][14] The valerate (or pentanoate) form is used to create ester prodrugs of various pharmaceuticals, such as betamethasone (B1666872) valerate and hydrocortisone (B1673445) valerate, which are steroid-based medications.[6] The ester linkage can improve the lipophilicity and pharmacokinetic profile of the parent drug. Therefore, understanding the properties and synthesis of simple esters like this compound is fundamental for professionals in drug development working with ester-based compounds.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of Pentyl Valerate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentyl valerate (B167501), also known as amyl valerate, is a flavor ester with a characteristic fruity aroma reminiscent of apples and pineapples.[1] Its synthesis through biocatalysis using lipases offers a green and sustainable alternative to traditional chemical methods, yielding a product often labeled as "natural" and preferred in the food, beverage, and pharmaceutical industries.[1] Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media with high selectivity and under mild conditions, minimizing byproduct formation and energy consumption.[2] This document provides detailed application notes and protocols for the synthesis of pentyl valerate using lipase (B570770), with a focus on both free and immobilized enzymes.

Data Presentation

Table 1: Comparison of Free and Immobilized Candida rugosa Lipase (CRL) for this compound Synthesis

ParameterFree CRLImmobilized CRL (in Microemulsion Based Organogels)Reference
Maximum Conversion ~19%~99%[1][3]
Km (Pentanol) 23.2 mM74.07 mM[1][3]
Km (Valeric Acid) 76.92 mM83.3 mM[1][3]
Reusability Not reportedUp to 10 consecutive cycles[1][3]

Table 2: Optimized Reaction Conditions for this compound Synthesis using Immobilized Candida rugosa Lipase

ParameterOptimal Value/ConditionReference
Lipase Source Candida rugosa lipase (CRL)[1]
Immobilization Matrix Microemulsion Based Organogels (MBGs) with AOT surfactant[1]
pH 7.0[1][3]
Temperature 37°C[1][3]
Substrates 1-Pentanol (B3423595) and Valeric Acid[1]
Substrate Concentration 100 mM of each substrate[1]
Solvent Organic solvent (e.g., isooctane (B107328) for MBG preparation)[1]
Agitation 150 rpm[1]

Table 3: Influence of Substrate Molar Ratio on Pentyl Oleate Synthesis Catalyzed by Immobilized Candida antarctica Lipase B (CALB)

Initial Oleic Acid (OA)1-Pentanol:OA Molar RatioConversion (%)Reference
75 mg1:1Increases with alcohol concentration[4]
150 mg1:139.9% (Maximum)[4]
150 mg3:130%[4]

Note: While this data is for pentyl oleate, it provides valuable insight into the effect of substrate molar ratio, which is a critical parameter for the synthesis of this compound as well.

Experimental Protocols

Protocol 1: Synthesis of this compound using Immobilized Candida rugosa Lipase in Microemulsion Based Organogels (MBGs)

This protocol is based on the methodology described by Raghavendra et al.[1][3]

1. Materials:

  • Candida rugosa lipase (CRL)

  • Sodium bis-2-(ethylhexyl)sulfosuccinate (AOT)

  • 1-Pentanol (>99% purity)

  • Valeric acid (>98% purity)

  • Organic solvent (e.g., Isooctane)

  • pH 7.0 buffer

  • Glass stoppered flasks (250 mL)

  • Orbital shaker

  • Whatman filter paper

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., RTX-20)[1]

2. Preparation of Immobilized Lipase (MBGs):

  • Prepare reverse micelles by dissolving the surfactant AOT in an organic solvent like isooctane.

  • The aqueous phase, containing the Candida rugosa lipase dissolved in pH 7.0 buffer, is then added to the surfactant-solvent mixture.

  • The ratio of water to surfactant concentration (Wo) should be optimized, with a reported optimum of 60.[1][3]

  • The mixture is gently stirred until a transparent and viscous organogel (MBG) is formed, indicating the immobilization of the lipase within the reverse micellar structure.

3. Esterification Reaction:

  • In a 250 mL glass stoppered flask, prepare the reaction mixture consisting of 20 mL of an organic solvent containing 100 mM of 1-pentanol and 100 mM of valeric acid.[1]

  • Add the prepared lipase-containing MBGs to the reaction mixture to initiate the esterification.

  • Incubate the flask in an orbital shaker at 37°C with agitation at 150 rpm.[1]

4. Monitoring the Reaction and Product Analysis:

  • Withdraw a 100 µL sample from the reaction mixture at regular intervals (e.g., every 24 hours).[1]

  • Analyze the sample immediately by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.[1]

  • A typical GC setup would involve a flame ionization detector (FID) and a capillary column like RTX-20, with nitrogen as the carrier gas.[1]

  • Calculate the percentage conversion of the limiting substrate to this compound.

5. Reusability of the Immobilized Lipase:

  • After the completion of a reaction cycle, separate the MBGs from the reaction mixture by filtration using Whatman filter paper.[1]

  • Wash the recovered MBGs with fresh solvent (e.g., cyclohexane) 2-3 times to remove any residual substrates and product.[1]

  • Air-dry the MBGs and they can be reused for subsequent esterification cycles.[1]

  • It has been shown that the MBGs can be reused for up to 10 consecutive cycles with sustained activity.[1][3]

Visualizations

Diagram 1: Experimental Workflow for Biocatalytic Synthesis of this compound

experimental_workflow cluster_prep Immobilization Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Recovery lipase Candida rugosa Lipase mbg Immobilized Lipase (MBGs) lipase->mbg buffer pH 7.0 Buffer buffer->mbg surfactant AOT Surfactant surfactant->mbg solvent_prep Organic Solvent (e.g., Isooctane) solvent_prep->mbg reaction_vessel Reaction Vessel (37°C, 150 rpm) mbg->reaction_vessel Add Biocatalyst pentanol 1-Pentanol pentanol->reaction_vessel valeric_acid Valeric Acid valeric_acid->reaction_vessel solvent_reaction Organic Solvent solvent_reaction->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Filtration reaction_vessel->filtration End of Cycle gc_analysis Gas Chromatography (Quantification) sampling->gc_analysis product This compound filtration->product reuse Reuse of Immobilized Lipase filtration->reuse

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Diagram 2: Lipase-Catalyzed Esterification of Pentanol and Valeric Acid

esterification_reaction cluster_reactants Reactants cluster_products Products pentanol 1-Pentanol (CH3(CH2)4OH) lipase Lipase (Biocatalyst) pentanol->lipase valeric_acid Valeric Acid (CH3(CH2)3COOH) valeric_acid->lipase pentyl_valerate This compound (CH3(CH2)3COOCH2(CH2)3CH3) lipase->pentyl_valerate water Water (H2O) lipase->water pentyl_valerate->lipase Product Inhibition water->lipase Byproduct Inhibition

Caption: Lipase-catalyzed esterification reaction for this compound synthesis.

References

Application Note: Enzymatic Synthesis of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl valerate (B167501), also known as amyl valerate, is a flavor and fragrance ester with a characteristic apple or pineapple-like aroma.[1] Its synthesis through enzymatic catalysis offers a green and sustainable alternative to traditional chemical methods, resulting in a product often labeled as "natural".[2] Lipases are commonly employed for this esterification reaction due to their selectivity and ability to function under mild conditions, which minimizes the formation of byproducts.[3] This application note provides a detailed protocol for the enzymatic esterification of valeric acid with pentanol (B124592), summarizing key experimental parameters and expected outcomes. The use of both free and immobilized lipases will be discussed, with a focus on optimizing reaction conditions to achieve high conversion rates.

Principle of the Reaction

The enzymatic esterification of valeric acid with pentanol to produce pentyl valerate and water is a reversible reaction catalyzed by a lipase (B570770). The general reaction scheme is as follows:

Valeric Acid + Pentanol ⇌ this compound + Water

The equilibrium of this reaction can be shifted towards the product side by controlling reaction parameters such as temperature, substrate molar ratio, and by removing water from the reaction medium. Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness of the process.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the enzymatic synthesis of this compound.

Materials and Equipment
  • Substrates: Valeric acid (≥99%), 1-Pentanol (B3423595) (≥99%)

  • Enzyme:

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Free Candida rugosa lipase (CRL)

  • Solvent (optional): n-hexane, isooctane, or other suitable organic solvent[1][2]

  • Reaction Vessels: Screw-capped vials or flasks

  • Incubation: Shaking incubator or orbital shaker

  • Analytical Equipment: Gas chromatograph (GC) with a suitable column (e.g., capillary column) and a Flame Ionization Detector (FID)

  • General Laboratory Equipment: Pipettes, balances, centrifuges

Protocol 1: Esterification using Immobilized Lipase in a Solvent-Free System

This protocol is adapted for a solvent-free system, which offers advantages in terms of higher reactant concentrations and simplified product purification.[4]

  • Reactant Preparation: In a screw-capped vial, combine valeric acid and 1-pentanol. A common molar ratio to start with is 1:2 (acid:alcohol) to favor the forward reaction.[5] For a 10 mmol scale reaction, this would be approximately 1.02 g of valeric acid and 1.76 g of 1-pentanol.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-15% (w/w) of the total substrate weight.

  • Reaction Incubation: Securely cap the vial and place it in a shaking incubator set to a temperature between 40°C and 60°C and an agitation speed of 150-200 rpm.[6]

  • Monitoring the Reaction: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., hexane) and centrifuge to separate the immobilized enzyme.

  • GC Analysis: Inject the supernatant into the GC to determine the concentration of this compound and the remaining substrates. The conversion can be calculated based on the initial amount of the limiting reactant (valeric acid).

Protocol 2: Esterification using Free Lipase in an Organic Solvent

This protocol is suitable for reactions where the use of a solvent is preferred to reduce substrate inhibition or improve enzyme stability.[1]

  • Reaction Mixture Preparation: In a flask, dissolve valeric acid and 1-pentanol in a suitable organic solvent like n-hexane or cyclohexane. A typical concentration is 100 mM for each substrate in the final reaction volume.[1]

  • Enzyme Addition: Add the free lipase (e.g., Candida rugosa lipase) to the reaction mixture. The enzyme concentration can range from 10 to 100 mg/mL.[1][2]

  • Reaction Incubation: Place the flask in an orbital shaker at a controlled temperature, for example, 37°C, with shaking at 150 rpm.[1]

  • Monitoring and Analysis: Follow steps 4-6 from Protocol 1 for monitoring the reaction progress and analyzing the samples by GC. For sample preparation, the enzyme can be separated by centrifugation.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic esterification of valeric acid and related esters, providing a reference for expected outcomes under different experimental conditions.

Table 1: Reaction Conditions for Enzymatic Synthesis of this compound

Enzyme SourceEnzyme FormMolar Ratio (Acid:Alcohol)Temperature (°C)SolventReaction Time (h)Conversion/Yield (%)Reference
Candida rugosaImmobilized1:137Cyclohexane-99[2]
Candida rugosaFree1:137Cyclohexane-19[2]
Candida antarcticaBiosilicified1:2Room Temp (Ultrasound)None2~90[7][8]
Candida antarcticaFree1:2Room Temp (Ultrasound)None275[7][8]
Lipozyme 435Immobilized1:240None8>80[5]
Rhizomucor mieheiImmobilized1:945None2.586.08[6]

Table 2: Influence of Reaction Parameters on Ester Synthesis

ParameterRange StudiedOptimal ConditionReference
Temperature20 - 50°C37°C[1]
pH (for free lipase)5.0 - 8.87.0[1][2]
Enzyme Concentration10 - 100 mg/mL-[1]
Molar Ratio (Acid:Alcohol)1:1, 1:2, 1:31:2[7][8]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Mix Valeric Acid & Pentanol enzyme Add Lipase reactants->enzyme incubation Incubate with Shaking (Controlled Temperature) enzyme->incubation sampling Withdraw Aliquot incubation->sampling separation Separate Enzyme sampling->separation gc GC Analysis separation->gc

Caption: Experimental workflow for enzymatic esterification.

reaction_scheme valeric_acid Valeric Acid lipase Lipase valeric_acid->lipase pentanol Pentanol pentanol->lipase plus1 + plus1->lipase plus2 + lipase->plus2 pentyl_valerate This compound water Water plus2->pentyl_valerate plus2->water

Caption: Reaction scheme for this compound synthesis.

Conclusion

The enzymatic esterification of valeric acid with pentanol is an effective and environmentally friendly method for producing the flavor ester this compound. High conversions can be achieved by carefully selecting the lipase and optimizing reaction conditions such as temperature and substrate molar ratio. The use of immobilized enzymes in solvent-free systems is particularly advantageous for industrial applications due to the ease of enzyme reuse and higher volumetric productivity. The protocols and data presented in this application note provide a solid foundation for researchers and professionals in the field to develop and optimize their own synthesis processes.

References

Application Note: Gas Chromatography Method for Pentyl Valerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl valerate (B167501), also known as amyl pentanoate, is an organic ester with a characteristic fruity aroma, often associated with apples and apricots. It is a key component in the flavor and fragrance industries and its accurate quantification is crucial for quality control in food products, beverages, cosmetics, and pharmaceutical formulations. Gas chromatography with flame ionization detection (GC-FID) is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like pentyl valerate.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID, including two common sample introduction techniques: direct liquid injection and static headspace analysis.

Materials and Methods

Instrumentation

A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required. For the headspace method, a static headspace sampler is also necessary.

Reagents and Standards
  • This compound (analytical standard, >99% purity)

  • Solvent (e.g., Hexane or Methanol, HPLC grade or higher)

  • Carrier Gas (Helium or Hydrogen, high purity)

  • FID Gases (Hydrogen and compressed air, high purity)

  • Makeup Gas (Nitrogen or Helium, high purity)

Standard Preparation

A stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing the standard and dissolving it in a suitable solvent. A series of working standards are then prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Experimental Protocols

Two primary methods for sample introduction are presented: Direct Liquid Injection and Static Headspace Analysis. The choice of method depends on the sample matrix and the desired sensitivity.

Protocol 1: Direct Liquid Injection

This method is suitable for liquid samples where this compound is present at concentrations within the linear range of the detector.

1. Sample Preparation:

  • Dilute the sample with a suitable solvent (e.g., hexane) to bring the expected concentration of this compound into the calibration range.[2]
  • For solid samples, perform a solvent extraction followed by dilution.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. GC-FID Parameters:

  • GC Column: A non-polar column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a column of intermediate polarity like a DB-624 is recommended.[3][4]
  • Injector Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 20:1 (can be adjusted based on concentration)
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 200 °C
  • Hold: 5 minutes at 200 °C
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Detector: Flame Ionization Detector (FID)
  • Detector Temperature: 280 °C
  • Makeup Gas Flow: 25 mL/min

Protocol 2: Static Headspace Analysis

This method is ideal for complex matrices or when higher sensitivity is required for trace-level analysis of this compound.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (liquid or solid) into a headspace vial (e.g., 20 mL).
  • Add a matrix modifier if necessary to improve the volatility of this compound.
  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. Headspace and GC-FID Parameters:

  • Headspace Sampler Parameters:
  • Vial Equilibration Temperature: 80 °C
  • Vial Equilibration Time: 20 minutes
  • Loop Temperature: 90 °C
  • Transfer Line Temperature: 100 °C
  • Injection Volume: 1 mL of headspace gas
  • GC-FID Parameters:
  • GC Column: As in Protocol 1 (e.g., DB-5 or DB-624).[3][4]
  • Injector Temperature: 250 °C
  • Injection Mode: Splitless
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 3 minutes
  • Ramp: 15 °C/min to 220 °C
  • Hold: 5 minutes at 220 °C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Detector: Flame Ionization Detector (FID)
  • Detector Temperature: 280 °C
  • Makeup Gas Flow: 25 mL/min

Results and Discussion

The described GC-FID methods provide excellent separation and quantification of this compound. The direct injection method is straightforward and suitable for routine analysis, while the static headspace method offers enhanced sensitivity for trace analysis and minimizes matrix effects.

Data Presentation

The quantitative performance of the GC-FID method for this compound analysis is summarized in the table below. Please note that the exact values for retention time, LOD, LOQ, and linearity may vary depending on the specific instrument, column, and experimental conditions. The provided values are estimates based on the analysis of similar ester compounds.[5][6]

ParameterDirect InjectionStatic Headspace
Estimated Retention Time (min) 8 - 127 - 11
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.01
Limit of Quantification (LOQ) (µg/mL) ~ 0.5~ 0.05
Linearity (R²) > 0.995> 0.995
Linear Range (µg/mL) 0.5 - 1000.05 - 25

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Sample direct_prep Direct Injection Prep: Dilution & Filtration start->direct_prep hs_prep Headspace Prep: Vial Sealing start->hs_prep direct_injection Direct Injection direct_prep->direct_injection hs_injection Headspace Injection hs_prep->hs_injection gc_system GC System separation Chromatographic Separation gc_system->separation direct_injection->gc_system hs_injection->gc_system detection FID Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification report Report Generation quantification->report

Caption: Experimental workflow for the GC-FID analysis of this compound.

Conclusion

The presented gas chromatography methods with flame ionization detection are suitable for the accurate and reliable quantification of this compound in various sample matrices. The choice between direct liquid injection and static headspace analysis should be based on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation, including the determination of retention time, linearity, LOD, and LOQ, is essential for ensuring the quality and reliability of the analytical results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

[AN-PV001]

Abstract

This application note details a reliable and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of pentyl valerate (B167501). This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries requiring a robust analytical method for product quality control, purity assessment, and stability testing. The method utilizes a standard C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection.

Introduction

Pentyl valerate (also known as amyl pentanoate) is an ester commonly used as a fragrance and flavoring agent. Its chemical structure consists of a pentyl group attached to a valerate (pentanoate) group. Accurate and precise analytical methods are crucial for ensuring the quality and purity of products containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. The method described herein is a simple, isocratic RP-HPLC method suitable for routine analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station software (e.g., OpenLab CDS).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound standard (≥98% purity).

  • Glassware: Volumetric flasks, autosampler vials with inserts.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation: A mobile phase consisting of acetonitrile and water in a ratio of 70:30 (v/v) was prepared. The mobile phase was degassed by sonication for 15 minutes prior to use.

  • Standard Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 100 mg of this compound standard and dissolving it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.

Chromatographic Conditions

The HPLC analysis was performed under the following conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Results and Discussion

The developed RP-HPLC method provided good separation and a sharp peak for this compound. The retention time was observed to be approximately 5.2 minutes under the specified conditions. A representative chromatogram is shown in Figure 1.

(Note: A representative chromatogram would be inserted here in a full application note.)

Method Validation Data

The method was validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ). The results are summarized in the tables below.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
10125.3
25310.8
50621.5
75935.2
1001248.7
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
500.851.1299.5

Table 3: Sensitivity Data

ParameterValue (µg/mL)
LOD 2.5
LOQ 7.5

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination of this compound. The method can be effectively used for routine quality control analysis in various industries. The short run time allows for a high throughput of samples.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation (Acetonitrile:Water 70:30) SampleInjection Sample Injection (10 µL) MobilePhase->SampleInjection StandardPrep Standard Solution Preparation StandardPrep->SampleInjection Separation Chromatographic Separation (C18 Column) SampleInjection->Separation Detection UV Detection (210 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols: Mass Spectrometry Fragmentation of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentyl valerate (B167501) (amyl pentanoate) is an ester known for its characteristic apple or pineapple-like aroma, finding use in the food and fragrance industries. Its chemical formula is C10H20O2, with a molecular weight of 172.26 g/mol .[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and quantification in various matrices. This document provides detailed application notes on the electron ionization (EI) mass spectrometry fragmentation of pentyl valerate, including experimental protocols and a visualization of the fragmentation pathway.

Data Presentation: Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

m/zRelative Intensity (%)Proposed Fragment Ion
4357.35 - 57.4[C3H7]+
5762.32[C4H9]+
7091.90[C5H10]+ (from McLafferty Rearrangement)
8599.99 (Base Peak)[C4H9CO]+ (Acylium ion)
10382.79[C4H9CO(OH2)]+

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]

Experimental Protocols

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (CAS No. 2173-56-0) in a volatile organic solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., food, biological fluids), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the analyte and minimize matrix interference.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Mass Range: Scan from m/z 35 to 300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it to a reference library (e.g., NIST, Wiley) for confirmation.

  • The fragmentation pattern should be consistent with the data presented in the quantitative data table.

Fragmentation Pathway Visualization

The electron ionization of this compound leads to the formation of a molecular ion (M+•) which is often unstable and undergoes fragmentation. The primary fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.[4][5]

  • Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For this compound, this results in the base peak at m/z 85. Another alpha-cleavage can occur on the other side of the carbonyl group, leading to the loss of the pentoxy group.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a gamma-hydrogen on the alkyl chain. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. In the case of this compound, this rearrangement produces a prominent ion at m/z 70.

The following diagram illustrates the major fragmentation pathways of this compound.

Fragmentation_Pathway M This compound (M) m/z 172 M_ion Molecular Ion [C10H20O2]+• m/z 172 M->M_ion EI (70 eV) - e- frag85 Acylium Ion [C4H9CO]+ m/z 85 (Base Peak) M_ion->frag85 α-cleavage - •OC5H11 frag70 McLafferty Rearrangement Product [C5H10O]+• m/z 70 M_ion->frag70 McLafferty Rearrangement - C5H10 frag57 Butyl Cation [C4H9]+ m/z 57 M_ion->frag57 α-cleavage - C4H9CO• frag103 [M - C5H9]+• m/z 103 M_ion->frag103 Loss of Pentyl Radical frag85->frag57 - CO frag43 Propyl Cation [C3H7]+ m/z 43 frag57->frag43 - CH2

Caption: Fragmentation pathway of this compound under electron ionization.

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of Pentyl Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of pentyl pentanoate using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and graphical representations of the molecular structure and analytical workflow.

Introduction

Pentyl pentanoate (C₁₀H₂₀O₂) is an ester known for its characteristic fruity aroma, often associated with apples and pineapples. In the context of drug development and chemical research, accurate structural elucidation and purity assessment are crucial. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms. This application note serves as a practical guide for obtaining and interpreting the 1H NMR spectrum of pentyl pentanoate.

Data Presentation: Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for pentyl pentanoate. These values are calculated based on established models and provide a reliable reference for spectrum analysis.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a0.90Triplet7.33H
H-b1.34Sextet7.42H
H-c1.60Quintet7.52H
H-d2.28Triplet7.52H
H-e4.06Triplet6.82H
H-f1.63Quintet7.02H
H-g1.33Sextet7.42H
H-h0.91Triplet7.43H

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of pentyl pentanoate with the assigned proton environments corresponding to the data in the table above.

Structure of pentyl pentanoate with proton assignments.

Experimental Protocols

A detailed methodology for the 1H NMR analysis of pentyl pentanoate is provided below.

Sample Preparation
  • Materials :

  • Procedure :

    • Weigh approximately 10-20 mg of pentyl pentanoate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument : 400 MHz (or higher) NMR spectrometer

  • Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent : CDCl₃

    • Temperature : 298 K

    • Number of Scans (NS) : 8 to 16 (sufficient for a high signal-to-noise ratio for a neat sample).

    • Relaxation Delay (D1) : 1-2 seconds.

    • Acquisition Time (AQ) : 3-4 seconds.

    • Spectral Width (SW) : 12-16 ppm.

    • Receiver Gain : Optimized automatically by the spectrometer.

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration : Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis : Identify the chemical shift, multiplicity, and coupling constants for each signal.

Experimental Workflow

The following diagram outlines the logical flow of the 1H NMR spectrum analysis of pentyl pentanoate.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectrum Analysis weigh Weigh Pentyl Pentanoate (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Signals reference->integrate assign_peaks Assign Peaks integrate->assign_peaks determine_structure Confirm Structure assign_peaks->determine_structure

Application Notes and Protocols: Pentyl Valerate as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl valerate (B167501), also known as amyl pentanoate, is a straight-chain ester recognized for its characteristic fruity aroma and flavor, often described as reminiscent of apple, pineapple, and banana.[1][2][3] As a flavoring agent, it is categorized as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) and is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4][5][6] Its primary application in the food industry is to impart or enhance fruity notes in a variety of products, including beverages, confectionery, baked goods, and dairy products.[3] This document provides detailed application notes and experimental protocols for the evaluation and use of pentyl valerate as a food flavoring agent.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReferences
Chemical Name Pentyl pentanoate[7]
Synonyms Amyl pentanoate, Amyl valerate, n-Pentyl valerate[7][8]
CAS Number 2173-56-0[8]
Molecular Formula C10H20O2[8]
Molecular Weight 172.27 g/mol [9]
Appearance Colorless liquid[8]
Odor Profile Fruity, apple, pineapple, banana, sweet, ethereal[3]
Boiling Point 201-203 °C
Density 0.865 g/mL at 20 °C
Flash Point 81 °C (closed cup)
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[8]

Regulatory Status and Safety

This compound is established as a safe food flavoring agent under specified conditions of use.

Regulatory BodyStatus/RecommendationReference
FEMA Generally Recognized as Safe (GRAS)[5][6]
JECFA Listed as a flavoring agent. No safety concern at current levels of intake when used as a flavouring agent for related esters like butyl valerate and citronellyl valerate. A specific ADI for this compound is not specified; use should comply with Good Manufacturing Practices (GMP).[10][11]
FDA Regulated as a synthetic flavoring substance.[12]

Toxicological Data:

StudySpeciesRouteValueReference
LD50RatOral> 35,420 mg/kg[13]
LD50Guinea PigOral> 17,260 mg/kg[13]

Applications in Food Products

This compound is utilized to confer specific fruity flavor profiles in a range of food and beverage products.[3] Use levels are generally self-limiting due to its potent aroma and are governed by the principle of using the minimum amount necessary to achieve the desired technical effect.

Food CategoryTypical Application
Beverages Carbonated soft drinks, fruit juices, alcoholic beverages to enhance fruity top notes.
Confectionery Hard candies, chewing gum, jellies, and gummies for apple, pineapple, or mixed fruit flavors.
Baked Goods Fillings for pastries, cookies, and cakes to provide a baked-stable fruity note.
Dairy Products Yogurt, ice cream, and flavored milk to introduce or boost fruit profiles.

Experimental Protocols

Sensory Evaluation of this compound

Objective: To characterize the sensory profile and determine the flavor threshold of this compound in a specific food matrix.

Methodology: Quantitative Descriptive Analysis (QDA)

This method involves a trained sensory panel to identify and quantify the aromatic attributes of a substance.

Protocol:

  • Panelist Selection and Training:

    • Screen 15-20 candidates for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.

    • Select a panel of 8-12 individuals.

    • Conduct intensive training (20-40 hours) to develop a consensus vocabulary (lexicon) for describing the aroma of fruity esters. Use reference standards (e.g., solutions of other known esters, fruit purees) to anchor sensory terms such as "fruity," "apple-like," "green," "sweet," and "chemical."

  • Lexicon Development:

    • Present the panel with a range of concentrations of this compound in a neutral medium (e.g., water with 5% ethanol) and in the target food matrix.

    • Through open discussion facilitated by a panel leader, generate a comprehensive list of descriptive terms.

    • Refine the list to a final set of non-overlapping attributes with clear definitions.

  • Sample Preparation and Evaluation:

    • Prepare a series of concentrations of this compound in the chosen food matrix (e.g., beverage, yogurt). Include a control sample with no added this compound.

    • Present the samples, coded with random three-digit numbers, to the panelists in a controlled environment (individual booths with controlled lighting and temperature).

    • Panelists will rate the intensity of each attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Stability Testing of this compound in a Food Matrix

Objective: To evaluate the stability of this compound in a food product under specific storage conditions.

Methodology: Accelerated Shelf-Life Testing

This involves storing the product at elevated temperatures to accelerate chemical degradation and predict long-term stability.

Protocol:

  • Sample Preparation:

    • Prepare batches of the food product (e.g., a clear beverage) with a known concentration of this compound.

    • Package the product in its intended commercial packaging.

  • Storage Conditions:

    • Store the samples under various conditions, for example:

      • Refrigerated (4 °C) as a control.

      • Ambient (20-25 °C).

      • Accelerated (35-45 °C).

    • Protect samples from light to prevent photo-degradation.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

    • Analyze the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

      • Sample Extraction: Use an appropriate extraction method, such as Solid Phase Microextraction (SPME) or liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).

      • GC-MS Parameters: Use a suitable capillary column (e.g., DB-5 or equivalent) and a temperature program that allows for the separation of this compound from other volatile compounds. The mass spectrometer should be operated in scan mode to identify the compound and in selected ion monitoring (SIM) mode for accurate quantification.

    • Conduct sensory evaluation (as described in Protocol 5.1) on the stored samples to assess any changes in the flavor profile.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant.

    • Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage temperatures.

    • Correlate the analytical data with the sensory data to establish an acceptable level of flavor degradation.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panel_selection Panelist Selection & Training lexicon_dev Lexicon Development panel_selection->lexicon_dev sample_prep Sample Preparation lexicon_dev->sample_prep evaluation Sensory Evaluation sample_prep->evaluation data_collection Data Collection evaluation->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis results Sensory Profile & Flavor Threshold stat_analysis->results

Workflow for Quantitative Descriptive Analysis.

Flavor_Perception_Pathway cluster_stimulus Stimulus cluster_detection Detection cluster_transduction Signal Transduction cluster_processing Brain Processing pentyl_valerate This compound (Volatile Ester) olfactory_receptors Olfactory Receptors (Nasal Cavity) pentyl_valerate->olfactory_receptors Binds to g_protein G-protein Activation olfactory_receptors->g_protein second_messenger Second Messenger Cascade (cAMP) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel action_potential Action Potential Generation ion_channel->action_potential olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Signal Transmission brain_centers Higher Brain Centers (e.g., Cortex) olfactory_bulb->brain_centers perception Perception of 'Fruity' Flavor brain_centers->perception

Generalized Olfactory Signaling Pathway.

Conclusion

This compound is a valuable and safe food flavoring agent for creating and enhancing fruity flavor profiles. Its effective use requires an understanding of its physicochemical properties, regulatory status, and behavior within different food matrices. The provided protocols for sensory evaluation and stability testing offer a framework for researchers and product developers to systematically assess and optimize the application of this compound in food products. Adherence to Good Manufacturing Practices is essential for ensuring both the desired sensory impact and consumer safety.

References

Application of Pentyl Valerate in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl valerate (B167501), also known as amyl pentanoate, is a fatty acid ester with the chemical formula C10H20O2.[1][2] It is a colorless liquid widely utilized in the fragrance and flavor industries for its characteristic fruity aroma.[2] This document provides detailed application notes and protocols for the use of pentyl valerate in fragrance formulations, intended for researchers, scientists, and professionals in related fields.

Physicochemical and Olfactory Properties

This compound possesses a distinct and pleasant olfactory profile, making it a valuable ingredient in the creation of various fragrance accords.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C10H20O2[3]
Molecular Weight 172.26 g/mol [3]
Appearance Colorless liquid[2]
Odor Profile Fruity, apple, pineapple, sweet, banana, green, winey, ethereal, ripe, tropical[3]
Substantivity on Skin Approximately 4 hours[4]
Boiling Point 201-203 °C[5]
Flash Point 81 °C (closed cup)[5]
Density 0.865 g/mL at 20 °C[5]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water.[2]

Applications in Fragrance Formulation

This compound is a versatile fragrance ingredient used to impart a juicy and fresh fruitiness to a wide range of products.[3] Its primary applications include:

  • Fine Fragrances: Used to create bright, fruity top and heart notes, particularly in floral-fruity and gourmand fragrance families.

  • Personal Care Products: Incorporated into shampoos, soaps, lotions, and body mists to provide a pleasant and lasting fruity scent.[6]

  • Home Care Products: Utilized in air fresheners and detergents to create a fresh and clean ambiance.[3]

Due to its strong fruity character, this compound is a key component in the formulation of apple and pineapple fragrance accords.[1] While specific concentrations in proprietary fragrance formulas are not publicly available, it is known that fruity esters can be used at various levels depending on the desired outcome. In some fruity compositions, esters like amyl butyrate (B1204436) (a related compound) have been used at concentrations exceeding 50% of the blend.[7]

Regulatory Status

According to the International Fragrance Association (IFRA) standards, there are currently no restrictions on the use of this compound in fragrance formulations across all product categories. This indicates a favorable safety profile for its intended use in consumer products.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound in fragrance formulations.

Sensory Analysis: Triangle Test for Odor Difference

Objective: To determine if a perceptible difference in odor exists between two fragrance formulations, one containing this compound and a control.

Materials:

  • Three identical sniffing strips or glass vials for each panelist.

  • Fragrance formulation with this compound.

  • Control fragrance formulation without this compound.

  • Odor-free environment.

  • Panel of at least 15 trained sensory assessors.

Procedure:

  • For each panelist, prepare a set of three samples. Two of the samples will be identical (either both control or both with this compound), and one will be different. The presentation order should be randomized for each panelist.

  • Label the samples with random three-digit codes.

  • Present the three samples to each panelist in a sequential and balanced order.

  • Instruct the panelists to sniff each sample and identify the one that is different from the other two.

  • Record the responses of each panelist.

  • Analyze the results statistically using a binomial test to determine if the number of correct identifications is significantly greater than what would be expected by chance.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a fragrance oil.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate capillary column (e.g., DB-5ms).

  • Helium carrier gas.

  • This compound standard of known purity.

  • Fragrance oil sample.

  • Solvent (e.g., ethanol or dichloromethane).

  • Volumetric flasks and pipettes.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at different known concentrations to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the fragrance oil and dilute it with the solvent to a suitable concentration for GC-MS analysis.[8]

  • GC-MS Analysis:

    • Inject a fixed volume of each standard solution and the prepared sample solution into the GC-MS system.

    • Set the GC oven temperature program to achieve good separation of the fragrance components. A typical program might start at 50°C and ramp up to 250°C.

    • The mass spectrometer should be operated in full-scan mode to identify the components and in selected ion monitoring (SIM) mode for quantification of this compound, using characteristic ions.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Accelerated Stability Testing of a Fragrance Formulation

Objective: To evaluate the stability of a fragrance formulation containing this compound under accelerated aging conditions.

Materials:

  • Fragrance formulation containing this compound in its final product base (e.g., ethanol for a fine fragrance, lotion base for a cream).

  • Final product packaging.

  • Temperature and humidity-controlled stability chambers.

  • UV light exposure cabinet.[9]

  • GC-MS for chemical analysis.

  • Trained sensory panel for olfactory evaluation.

Procedure:

  • Sample Preparation: Prepare multiple samples of the final product in its intended packaging.[10]

  • Initial Analysis (Time 0):

    • Conduct a full chemical analysis of a control sample using GC-MS to determine the initial concentration of this compound and other key fragrance components.

    • Perform a sensory evaluation of the control sample to establish the initial odor profile.

    • Measure physical parameters such as color, pH, and viscosity.

  • Accelerated Aging: Place the samples in stability chambers under various stress conditions. Common conditions include:[11][12]

    • Elevated temperature: 40°C, 50°C.

    • Elevated temperature and humidity: 40°C / 75% RH.

    • Freeze-thaw cycles: e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles.

    • UV light exposure: To simulate exposure to sunlight.

  • Time Point Analysis: At specified time intervals (e.g., 1, 2, 3, and 6 months), remove samples from the stability chambers and allow them to return to room temperature.[13]

  • Evaluation:

    • Visually inspect the samples for any changes in color, clarity, or phase separation.

    • Measure the physical parameters (pH, viscosity).

    • Conduct a sensory evaluation to assess any changes in the odor profile.

    • Perform GC-MS analysis to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis: Compare the results from each time point to the initial analysis to determine the stability of the fragrance formulation and predict its shelf life.

Visualizations

Experimental_Workflow cluster_0 Formulation cluster_1 Evaluation cluster_2 Analysis & Outcome Formulation_PV Fragrance with This compound Sensory Sensory Analysis (Triangle Test) Formulation_PV->Sensory GCMS Quantitative Analysis (GC-MS) Formulation_PV->GCMS Stability Accelerated Stability Testing Formulation_PV->Stability Formulation_Control Control Fragrance (without this compound) Formulation_Control->Sensory Data Data Analysis Sensory->Data GCMS->Data Stability->Data Conclusion Performance & Stability Profile Data->Conclusion

Experimental workflow for evaluating this compound.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca2+/Na+ influx Signal Signal to Brain Depolarization->Signal

Olfactory signaling pathway for esters.

References

Application Notes and Protocols for the Synthesis of Pentyl Valerate from Gamma-Valerolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the production of pentyl valerate (B167501), a promising biofuel, from the biomass-derived platform molecule gamma-valerolactone (B192634) (GVL). The information presented is intended for use in a research and development setting.

Introduction

Pentyl valerate (PV) has garnered significant attention as a potential "valeric biofuel" due to its favorable properties, such as improved volatility, cold-flow characteristics, and lubricity when compared to traditional fatty acid methyl esters (FAMEs).[1] It can be blended with diesel up to 20% without a significant negative impact on engine performance or emissions.[1] The synthesis of this compound from GVL is a multi-step process that can be achieved in a one-pot reaction using bifunctional catalysts. This approach is of particular interest as it streamlines the production process, potentially reducing costs and environmental impact.

Reaction Pathway

The conversion of gamma-valerolactone to this compound in the presence of pentanol (B124592) and a hydrogen source proceeds through a series of acid-catalyzed and metal-catalyzed reactions. The generally accepted reaction network involves three key steps:

  • Ring-Opening/Alcoholysis: The process begins with the nucleophilic addition of pentanol (PL) to the carbonyl group of GVL. This acid-catalyzed ring-opening reaction forms the intermediate 4-hydroxy this compound (HPV).[1]

  • Dehydration: The HPV intermediate then undergoes dehydration, another acid-catalyzed step, to yield pentyl 2-pentenoate (PP).[1] An undesirable side reaction can also occur where HPV reacts with another molecule of pentanol to form 4-pentoxy this compound (PPV).[1]

  • Hydrogenation: Finally, the C=C double bond in pentyl 2-pentenoate is hydrogenated over a metal catalyst to produce the desired product, this compound (PV).[1]

This reaction pathway is visualized in the diagram below:

Reaction_Pathway cluster_acid Acid-Catalyzed Steps cluster_metal Metal-Catalyzed Step GVL Gamma-Valerolactone (GVL) HPV 4-Hydroxy this compound (HPV) GVL->HPV + Pentanol PL Pentanol (PL) PP Pentyl 2-Pentenoate (PP) HPV->PP - H₂O PPV 4-Pentoxy this compound (PPV) (Undesirable) HPV->PPV + Pentanol - H₂O PV This compound (PV) PP->PV + H₂ H2 H₂

Caption: Reaction pathway for this compound production from GVL.

Experimental Data

The choice of catalyst is crucial for achieving high conversion of GVL and selectivity towards this compound. The following table summarizes the performance of different bifunctional catalysts under specific reaction conditions.

CatalystSupportMetal Loading (wt%)GVL Conversion (%)PV Yield (%)PV Selectivity (%)Temperature (K)Pressure (bar)Time (h)Reference
Pd/SASiO₂-Al₂O₃< 181.170.1~86.452310 (H₂)8[2]
Rh/SASiO₂-Al₂O₃< 1Not specifiedNot specifiedNot specified52310 (H₂)8[2]
Ni/SA-ISiO₂-Al₂O₃Not specified83.5Not specified87.852310 (H₂)24[3]
Blank (no catalyst)--~5~3 (HPV)0 (PP)52310 (N₂)8[1]

SA: Silica-Alumina SA-I: Silica-Alumina prepared by incipient wetness impregnation

Experimental Protocol

This protocol is a generalized procedure based on published literature for the synthesis of this compound from GVL in a batch reactor.[1]

4.1. Materials and Equipment

  • Gamma-Valerolactone (GVL, 99%)

  • Pentanol (PL, 99%)

  • Hexadecane (B31444) (internal standard, 99%)

  • Bifunctional catalyst (e.g., Pd/SiO₂-Al₂O₃)

  • Nitrogen (N₂) and Hydrogen (H₂) gas (high purity)

  • 100 mL high-pressure autoclave reactor with magnetic stirring

  • Gas chromatograph (GC) for product analysis

4.2. Catalyst Preparation and Pre-treatment

Commercial supports like SiO₂-Al₂O₃ are typically calcined in air flow (e.g., 60 cm³/min) at 773 K for 2 hours before metal impregnation.[1] Metal loading is often achieved by incipient wetness impregnation using a metal precursor salt.[2] The final catalyst should be calcined and reduced under a hydrogen flow prior to the reaction.

4.3. Reaction Procedure

  • Reactor Charging: In an inert nitrogen atmosphere, charge the autoclave with the following:

    • 0.25 g of the pre-treated bifunctional catalyst.[1]

    • 1.5 mL of gamma-valerolactone.[1]

    • 40 mL of pentanol (serves as both reactant and solvent).[1]

    • 0.5 mL of hexadecane (internal standard).[1]

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any residual air, followed by purging with hydrogen if the reaction is to be carried out under H₂ pressure.

  • Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 10 bar) with either N₂ or H₂.[1] Begin stirring and heat the reactor to the reaction temperature (e.g., 523 K).[1]

  • Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 8-24 hours). Periodically, small aliquots of the liquid phase can be carefully withdrawn for analysis.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Product Analysis: Analyze the liquid product mixture using a gas chromatograph equipped with a suitable column and detector to determine the conversion of GVL and the selectivity and yield of this compound and other products.

4.4. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Impregnation, Calcination) Reactor_Charging Reactor Charging (Inert Atmosphere) Catalyst_Prep->Reactor_Charging Reactant_Prep Reactant Mixture Preparation (GVL, Pentanol, Standard) Reactant_Prep->Reactor_Charging Reaction_Conditions Set Reaction Conditions (Temperature, Pressure, Stirring) Reactor_Charging->Reaction_Conditions Reaction_Execution Reaction Execution (8-24 hours) Reaction_Conditions->Reaction_Execution Cooling Cooling and Depressurization Reaction_Execution->Cooling Sampling Product Sampling Cooling->Sampling GC_Analysis Gas Chromatography Analysis Sampling->GC_Analysis Data_Analysis Data Analysis (Conversion, Yield, Selectivity) GC_Analysis->Data_Analysis

Caption: Workflow for this compound synthesis and analysis.

Safety Considerations

  • All procedures should be carried out in a well-ventilated fume hood.

  • High-pressure and high-temperature reactions should be conducted with appropriate safety precautions and behind a blast shield.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The one-pot conversion of gamma-valerolactone to this compound presents a promising route for the production of advanced biofuels. The efficiency of this process is highly dependent on the nature of the bifunctional catalyst, with both acid and metal sites playing crucial roles. The provided protocols and data serve as a valuable starting point for researchers interested in exploring and optimizing this important catalytic transformation. Further research may focus on developing more active and stable catalysts, as well as optimizing reaction conditions to improve the yield and selectivity of this compound.

References

Application Notes and Protocols for Lipase Immobilization in Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of lipases, a critical step for their application in industrial ester synthesis. The use of immobilized lipases offers significant advantages, including enhanced stability, reusability, and simplified product purification, making them a cornerstone of greener and more efficient biocatalysis.[1][2][3][4] This document outlines various immobilization strategies, including physical adsorption, covalent attachment, and entrapment, with a focus on practical implementation in a laboratory setting.

Introduction to Lipase (B570770) Immobilization

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides and can also mediate esterification, transesterification, and aminolysis reactions in non-aqueous environments.[5][6] However, their practical application in industrial processes is often hindered by their instability in free form and the difficulty in separating them from the reaction mixture. Immobilization addresses these challenges by confining the enzyme to a solid support, thereby improving its operational stability and enabling its reuse over multiple reaction cycles.[2][7] The choice of immobilization method and support material is crucial as it can significantly influence the activity, stability, and selectivity of the lipase.[8][9]

General Workflow for Lipase Immobilization

The overall process of preparing and utilizing an immobilized lipase for ester synthesis can be summarized in the following workflow:

Lipase_Immobilization_Workflow cluster_prep Preparation cluster_synthesis Ester Synthesis cluster_reuse Recycling Support_Selection Support Selection (e.g., Magnetic Nanoparticles, Silica) Immobilization Immobilization (Adsorption, Covalent Bonding, etc.) Support_Selection->Immobilization Lipase_Solution Lipase Solution Preparation Lipase_Solution->Immobilization Washing Washing & Drying Immobilization->Washing Immobilized_Lipase Immobilized Lipase Washing->Immobilized_Lipase Reaction_Setup Reaction Setup (Substrates, Solvent, Temperature) Immobilized_Lipase->Reaction_Setup Esterification Esterification Reaction_Setup->Esterification Product_Recovery Product Recovery Esterification->Product_Recovery Separation Catalyst Separation (e.g., Magnetic) Esterification->Separation Post-reaction Reuse Reuse in New Batch Separation->Reuse Reuse->Reaction_Setup New Cycle

Caption: General workflow for lipase immobilization and its application in ester synthesis.

Data on Lipase Immobilization and Ester Synthesis

The following tables summarize key quantitative data from various studies on lipase immobilization, providing a comparative overview of different supports, methods, and their efficiencies in ester synthesis.

Table 1: Comparison of Lipase Immobilization Methods and Supports

Lipase SourceSupport MaterialImmobilization MethodKey FindingsReference
Candida sp. 99-125DiatomiteAdsorption, Entrapment, Adsorption-EntrapmentThe combined adsorption-entrapment method showed the highest biodiesel conversion ratio.[10]
Not SpecifiedFe3O4 NanoparticlesCovalent Bonding (glutaraldehyde)Achieved up to 70% activity recovery and 84% enzyme binding efficiency.[11]
Candida antarctica Lipase B (CALB)Acrylic Resin (Novozym 435)AdsorptionWidely used for industrial biodiesel production; high stability.[12]
Thermomyces lanuginosus Lipase (TLL)ZnOFe NanoparticlesPhysical AdsorptionImmobilized lipase showed improved pH and temperature activity range.[13]
Aspergillus niger LipaseMP-64 Resin with ChitosanAdsorption-CrosslinkingAchieved 83.79% lipase loading and 29.41 U/g support activity.[14]
Rhizopus oryzae LipaseNot SpecifiedNot SpecifiedHigh conversion yields (92-95%) for saturated fatty acids in 30 min.[15]

Table 2: Performance of Immobilized Lipases in Ester Synthesis

Immobilized LipaseEster SynthesizedReaction ConditionsConversion/YieldReusabilityReference
Lipase on Fe3O4 NanoparticlesBiodiesel (Fatty Acid Methyl Esters)Transesterification of soybean oil with methanolOver 90% conversionRetained activity for 4 cycles[11]
Novozym 435Octyl Formate1:7 formic acid to octanol, 40°C, 1,2-dichloroethane96.51% conversionMaintained ~94.86% conversion for 10 cycles[16][17]
Lipase on Polydopamine Coated Magnetic NanoparticlesNot SpecifiedNot SpecifiedHigh lipase loading (429 mg/g)Retained >70% activity after 21 cycles[18]
ZnOFe-TLLHydroxytyrosyl Fatty Acid EstersNon-aqueous media, 50°CUp to 90% conversionRetained 90% activity after 8 cycles (720h)[13]
Lipase on Ionic Liquid-Modified Magnetic NanoparticlesOleic acid butyl esterEsterification of oleic acid and butanol118.3% relative activity compared to native lipaseRetained 60% activity after 8 cycles[19]
Immobilized Rhizopus oryzae LipaseWax Esters (e.g., Cetyl Oleate)Organic media93.5% yield for cetyl oleate (B1233923) after 60 minStable for 20 repeated cycles[15]

Experimental Protocols

Here, we provide detailed protocols for three common lipase immobilization techniques.

Protocol 1: Immobilization of Lipase on Magnetic Nanoparticles via Covalent Attachment

This protocol describes the covalent immobilization of lipase onto amino-functionalized magnetic nanoparticles using glutaraldehyde (B144438) as a cross-linking agent, a method that provides a stable and easily separable biocatalyst.[11][20]

Materials:

  • Fe3O4 magnetic nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde solution (25% in water)

  • Lipase from a suitable source (e.g., Candida antarctica)

  • Phosphate (B84403) buffer (pH 7.0, 0.1 M)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Ultrasonic bath

  • Mechanical stirrer

  • Magnetic separator

  • Centrifuge

  • Incubator shaker

Procedure:

  • Surface Functionalization of Magnetic Nanoparticles:

    • Disperse Fe3O4 nanoparticles in an ethanol-water solution (1:1 v/v) by ultrasonication.

    • Add APTES to the nanoparticle suspension and stir for 24 hours at room temperature to obtain amino-functionalized nanoparticles.

    • Wash the functionalized nanoparticles several times with ethanol and deionized water to remove excess APTES.

    • Dry the nanoparticles for future use.

  • Activation with Glutaraldehyde:

    • Disperse the amino-functionalized nanoparticles in phosphate buffer.

    • Add glutaraldehyde solution to the suspension and stir for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 40°C).[20]

    • Wash the activated nanoparticles with phosphate buffer to remove unreacted glutaraldehyde.

  • Lipase Immobilization:

    • Prepare a lipase solution in phosphate buffer.

    • Add the activated magnetic nanoparticles to the lipase solution.

    • Incubate the mixture in a shaker for a defined period (e.g., 12 hours) at a low temperature (e.g., 4°C) to allow for covalent bond formation.

  • Washing and Storage:

    • Separate the immobilized lipase from the solution using a magnetic separator.

    • Wash the immobilized lipase several times with phosphate buffer to remove any unbound enzyme.

    • The resulting immobilized lipase can be stored in a buffer solution at 4°C.

Covalent_Immobilization_Workflow Fe3O4 Fe3O4 Nanoparticles APTES APTES Treatment Fe3O4->APTES Amino_NP Amino-functionalized Nanoparticles APTES->Amino_NP Glutaraldehyde Glutaraldehyde Activation Amino_NP->Glutaraldehyde Activated_NP Activated Nanoparticles Glutaraldehyde->Activated_NP Incubation Incubation Activated_NP->Incubation Lipase Lipase Solution Lipase->Incubation Immobilized_Lipase Immobilized Lipase Incubation->Immobilized_Lipase

Caption: Workflow for covalent immobilization of lipase on magnetic nanoparticles.

Protocol 2: Lipase Immobilization by Adsorption on a Hydrophobic Support

This protocol details a simple and effective method for immobilizing lipase based on physical adsorption onto a hydrophobic support. This technique often leads to a significant increase in lipase activity due to interfacial activation.[4][8]

Materials:

  • Hydrophobic support (e.g., octyl-sepharose, macroporous acrylic resin)

  • Lipase (e.g., from Thermomyces lanuginosus)

  • Phosphate buffer (low ionic strength, e.g., 25 mM, pH 7.0)

  • Deionized water

Equipment:

  • Shaker or roller mixer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Support Preparation:

    • Wash the hydrophobic support material with deionized water to remove any preservatives or impurities.

    • Equilibrate the support with the phosphate buffer.

  • Lipase Adsorption:

    • Prepare a solution of lipase in the phosphate buffer. The concentration will depend on the desired enzyme loading.

    • Add the equilibrated support to the lipase solution.

    • Gently agitate the mixture on a shaker or roller mixer at room temperature for a specified time (e.g., 1-3 hours) to allow for complete adsorption.

  • Washing and Recovery:

    • Separate the immobilized lipase from the supernatant by filtration using a Büchner funnel.

    • Wash the immobilized lipase with an excess of phosphate buffer to remove any weakly adsorbed enzyme.

    • Finally, wash with deionized water.

    • The immobilized lipase can be dried under vacuum or used directly in the wet form.

Adsorption_Immobilization_Pathway cluster_input Inputs Lipase Lipase in Low Ionic Strength Buffer Process Mixing and Incubation (Interfacial Adsorption) Lipase->Process Support Hydrophobic Support Support->Process Result Immobilized Lipase (Active Conformation) Process->Result

Caption: Logical pathway of lipase immobilization by hydrophobic adsorption.

Protocol 3: Lipase Immobilization by Entrapment in Calcium Alginate Beads

Entrapment is a gentle immobilization method where the enzyme is physically confined within a polymeric matrix.[2] Calcium alginate is a commonly used, biocompatible, and inexpensive material for this purpose.

Materials:

  • Sodium alginate

  • Lipase solution

  • Calcium chloride (CaCl2) solution (e.g., 0.2 M)

  • Deionized water

Equipment:

  • Syringe with a needle

  • Magnetic stirrer

  • Beaker

Procedure:

  • Preparation of Lipase-Alginate Mixture:

    • Prepare a sodium alginate solution (e.g., 2-4% w/v) in deionized water. It may require gentle heating and stirring to dissolve completely.

    • Cool the alginate solution to room temperature.

    • Add the lipase solution to the sodium alginate solution and mix gently but thoroughly to ensure a homogenous distribution of the enzyme.

  • Formation of Calcium Alginate Beads:

    • Fill a syringe with the lipase-alginate mixture.

    • Extrude the mixture dropwise from the syringe into a gently stirring calcium chloride solution.

    • As the droplets come into contact with the CaCl2 solution, they will instantaneously form insoluble calcium alginate beads, entrapping the lipase within.

  • Curing and Washing:

    • Allow the beads to cure in the CaCl2 solution for a period of time (e.g., 30-60 minutes) to ensure complete gelation.

    • Collect the beads by filtration.

    • Wash the beads with deionized water to remove excess calcium chloride and any surface-adhered, non-entrapped enzyme.

  • Storage:

    • The lipase-entrapped calcium alginate beads can be stored in a buffer solution at 4°C.

Entrapment_Immobilization_Process cluster_mixture Mixture Preparation cluster_bead_formation Bead Formation Sodium_Alginate Sodium Alginate Solution Mixing Homogenous Mixing Sodium_Alginate->Mixing Lipase_Solution Lipase Solution Lipase_Solution->Mixing Extrusion Dropwise Extrusion Mixing->Extrusion Gelation Instantaneous Gelation Extrusion->Gelation CaCl2_Bath Calcium Chloride Bath CaCl2_Bath->Gelation Curing Immobilized Lipase Beads Gelation->Curing Curing & Washing

Caption: Process flow for lipase immobilization by entrapment in calcium alginate.

References

Pentyl Valerate: A Promising Biofuel Additive for Reduced Emissions and Enhanced Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of pentyl valerate (B167501) as a potential biofuel additive, detailing its physicochemical properties, synthesis protocols, and its impact on diesel engine performance and emissions. The information is intended to guide researchers in evaluating and utilizing this promising green fuel alternative.

Introduction

Pentyl valerate (also known as amyl pentanoate) is an ester that has garnered significant interest as a "valeric biofuel" due to its favorable properties as a fuel additive.[1] Derived from renewable resources, it offers the potential to reduce reliance on fossil fuels and mitigate the environmental impact of diesel combustion. Valeric biofuels, in general, exhibit considerable energy densities, appropriate polarities, and volatility-ignition properties that make them compatible with existing gasoline and diesel engines.[1] this compound, in particular, is noted for its better volatility and cold-flow properties compared to fatty acid methyl esters (FAMEs), the primary component of biodiesel.[2][3] It can be blended with diesel fuel in significant proportions, reportedly up to 20%, without necessitating major engine modifications or causing a significant negative impact on engine efficiency and emissions.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its evaluation as a biofuel additive. These properties influence its blending behavior with diesel, combustion characteristics, and overall performance.

PropertyThis compoundDiesel Fuel (Typical)
Molecular Formula C₁₀H₂₀O₂~C₁₂H₂₃
Molar Mass ( g/mol ) 172.26~170
Density at 20°C (g/mL) 0.865[4]0.82 - 0.85
Boiling Point (°C) 201-203[4]180 - 360
Flash Point (°C) ~80.4252 - 96
Cetane Number Lower than diesel40 - 55

Synthesis of this compound

This compound can be synthesized through both biocatalytic and chemical routes. The choice of synthesis method can impact the sustainability and overall cost of production.

Biocatalytic Synthesis using Lipase (B570770)

Principle: This method employs lipases, such as Candida rugosa lipase, as a biocatalyst for the esterification of valeric acid with pentanol. This "green chemistry" approach offers high specificity and mild reaction conditions.

Experimental Protocol:

  • Immobilization of Lipase: Prepare microemulsion-based organogels (MBGs) for lipase immobilization to enhance stability and reusability.

  • Reaction Mixture: Combine 1-pentanol (B3423595) and valeric acid (e.g., 100 mM of each) in an organic solvent such as cyclohexane.

  • Enzyme Addition: Introduce the immobilized Candida rugosa lipase to the reaction mixture.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 37°C) and agitation (e.g., 150 rpm) in an orbital shaker.

  • Monitoring: Monitor the progress of the esterification reaction over time by analyzing samples for the formation of this compound.

  • Product Recovery: After the reaction reaches completion, separate the immobilized enzyme for reuse and purify the this compound from the reaction mixture.

Logical Relationship of Biocatalytic Synthesis

Valeric_Acid Valeric Acid Esterification Esterification Valeric_Acid->Esterification Pentanol 1-Pentanol Pentanol->Esterification Lipase Immobilized Lipase Lipase->Esterification Pentyl_Valerate This compound Esterification->Pentyl_Valerate Water Water Esterification->Water GVL γ-Valerolactone (GVL) Step1 Nucleophilic Addition GVL->Step1 Pentanol Pentanol Pentanol->Step1 Acid_Catalyst Acid Catalyst Acid_Catalyst->Step1 Step2 Dehydration Acid_Catalyst->Step2 Metal_Catalyst Metal Catalyst Step3 Hydrogenation Metal_Catalyst->Step3 HPV 4-hydroxy this compound (HPV) Step1->HPV HPV->Step2 PP Pentyl 2-pentenoate (PP) Step2->PP PP->Step3 PV This compound (PV) Step3->PV cluster_prep Preparation cluster_testing Testing cluster_data Data Acquisition & Analysis Blend_Prep Prepare Fuel Blends (PV5, PV10, PV15, PV20) Blend_Test Test Blends Blend_Prep->Blend_Test Engine_Setup Engine Setup & Warm-up Baseline Baseline Test (Pure Diesel) Engine_Setup->Baseline Baseline->Blend_Test Compare Data_Acq Data Acquisition (Performance & Emissions) Blend_Test->Data_Acq Analysis Data Analysis (BSFC, BTE, Emissions) Data_Acq->Analysis

References

Application Notes & Protocols for the Solvent-free Synthesis of Pentyl Esters in a Packed Bed Reactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent-free enzymatic synthesis of pentyl esters (pentyl acetate (B1210297) and pentyl propanoate) in a continuous packed bed reactor (PBR). The information is compiled from recent studies and is intended to guide researchers in setting up and optimizing this green and efficient esterification process.

I. Application Notes

The synthesis of pentyl esters, which are valuable flavor and fragrance compounds, is increasingly moving towards more sustainable, solvent-free methods. Enzymatic catalysis, particularly with immobilized lipases, offers high selectivity and mild reaction conditions, making it an environmentally friendly alternative to traditional chemical catalysis.[1] The use of a packed bed reactor (PBR) for this process allows for continuous operation, high volumetric productivity, and straightforward catalyst reuse, demonstrating significant advantages over batch systems for industrial-scale production.[2]

This protocol focuses on the use of Lipozyme 435, an immobilized lipase (B570770) from Candida antarctica, as the catalyst for the esterification of pentan-1-ol with acetic acid or propanoic acid.[2] Key process variables that influence the reaction conversion and enzyme stability include temperature, substrate molar ratio, and flow rate (residence time).[2] Studies have shown that an excess of the alcohol substrate is beneficial, as a high concentration of the carboxylic acid can lead to enzyme inhibition or deactivation.[1][3]

A notable advantage of the PBR configuration is the enhanced thermal stability of the enzyme compared to a batch stirred-tank reactor (BSTR).[2] This allows for operation at higher temperatures, which can increase reaction rates without significant loss of enzyme activity. The continuous flow nature of the PBR also helps to mitigate product inhibition.

II. Experimental Protocols

A. Materials and Equipment
  • Reactants:

    • Pentan-1-ol

    • Acetic acid

    • Propanoic acid

  • Catalyst:

    • Immobilized lipase (e.g., Lipozyme 435)

  • Equipment:

    • Packed Bed Reactor (PBR) system:

      • Jacketed glass column

      • Peristaltic pump

      • Thermostatic water bath

      • Connecting tubing (e.g., PTFE)

    • Analytical balance

    • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

    • Standard laboratory glassware

B. Reactor Setup and Catalyst Packing
  • Thoroughly clean and dry the jacketed glass column of the packed bed reactor.

  • Weigh the desired amount of immobilized lipase catalyst.

  • Carefully pack the catalyst into the column to create a fixed bed. Ensure uniform packing to avoid channeling.

  • Connect the column to the peristaltic pump and the thermostatic water bath.

  • Circulate water from the bath through the jacket of the column to maintain the desired reaction temperature.

C. Reactant Preparation
  • Prepare the reactant mixture by combining pentan-1-ol and the respective carboxylic acid (acetic or propanoic) in the desired molar ratio. For example, a 2:1 alcohol-to-acid molar ratio has been shown to be effective.[2][3]

  • No solvent is required for this synthesis.

D. Reaction Procedure
  • Set the thermostatic water bath to the desired reaction temperature (e.g., 60°C for pentyl acetate, 70°C for pentyl propanoate).[2]

  • Prime the peristaltic pump with the reactant mixture.

  • Start the pump to feed the reactant mixture through the packed bed reactor at a specific flow rate (e.g., 1 mL/min).[2] The flow rate will determine the residence time of the reactants in the reactor.

  • Allow the system to reach a steady state.

  • Collect samples of the effluent from the reactor outlet at regular intervals for analysis.

  • The reaction can be run continuously for an extended period (e.g., 3 hours or more) to assess enzyme stability and productivity.[2]

E. Product Analysis
  • Analyze the collected samples using gas chromatography (GC-FID) to determine the concentration of the reactants and the synthesized pentyl ester.

  • A suitable GC method would involve a capillary column and a temperature program to separate the components.[4]

  • Calculate the conversion of the limiting reactant (the carboxylic acid) based on its initial and final concentrations.

III. Data Presentation

The following tables summarize the quantitative data from studies on the solvent-free synthesis of pentyl esters in a packed bed reactor.

Table 1: Optimal Conditions for Pentyl Ester Synthesis in a PBR [2]

ParameterPentyl Acetate SynthesisPentyl Propanoate Synthesis
CatalystLipozyme 435Lipozyme 435
Temperature60 °C70 °C
Alcohol:Acid Molar Ratio2:12:1
Flow Rate1 mL/min1 mL/min
Residence Time18 min18 min

Table 2: Effect of Process Variables on Acid Conversion in a PBR [2]

Ester SynthesizedAlcohol:Acid Molar RatioTemperature (°C)Flow Rate (mL/min)Acid Conversion (%)
Pentyl Acetate2:1400.7> 80
Pentyl Acetate2:1601> 80
Pentyl Acetate2:1802~ 70
Pentyl Propanoate1:1600.7~ 60
Pentyl Propanoate1:1801~ 70
Pentyl Propanoate2:1500.7> 80
Pentyl Propanoate2:1701> 80
Pentyl Propanoate2:1803~ 65

IV. Visualizations

Diagram 1: Experimental Workflow

experimental_workflow reactant_prep Reactant Preparation (Pentan-1-ol + Carboxylic Acid) pumping Pumping Reactants reactant_prep->pumping pbr_setup Packed Bed Reactor Setup (Lipozyme 435) reaction Continuous Esterification (Controlled Temperature) pbr_setup->reaction pumping->reaction sampling Effluent Sampling reaction->sampling analysis GC Analysis sampling->analysis results Data Analysis (Conversion, Yield) analysis->results

Caption: Workflow for the solvent-free synthesis of pentyl esters.

Diagram 2: Logical Relationships in Process Optimization

process_optimization center High Ester Conversion productivity High Productivity center->productivity temp Optimal Temperature temp->center flow Optimal Flow Rate (Residence Time) flow->center ratio Optimal Molar Ratio (Alcohol Excess) ratio->center inhibition Low Acid Inhibition ratio->inhibition stability Enzyme Stability stability->center inhibition->stability

Caption: Key factors influencing the synthesis of pentyl esters.

References

Application Notes and Protocols for the Quantification of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of pentyl valerate (B167501), a common flavor and fragrance component, in various matrices. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

Pentyl valerate (also known as amyl pentanoate) is an ester that contributes to the characteristic fruity aroma of many foods and beverages.[1] Its accurate quantification is crucial for quality control in the food and beverage industry, as well as in the formulation of fragrances and other consumer products. These protocols provide a starting point for the development and validation of analytical methods for this compound.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile compounds like this compound. It is the preferred method for complex matrices.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of this compound, particularly when derivatization is not desirable. A reverse-phase method is commonly employed.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a recommended starting point for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) for sample introduction, followed by GC-MS analysis.

3.1.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for volatile analytes like this compound in liquid and solid samples.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps (B75204) and septa

    • Heater-stirrer or water bath

    • Gas-tight syringe for internal standard addition

  • Procedure:

    • Place a known amount of the homogenized sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

    • If required, add a known amount of internal standard (e.g., hexyl acetate (B1210297) or a deuterated analog of this compound) to the vial.

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

3.1.2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • GC Conditions (Starting Point):

    • Injection Port: Splitless mode, 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp 1: 5 °C/min to 150 °C

      • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for qualitative analysis and identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 85, 103, 57, 70).[4]

3.1.3. Calibration

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol (B129727) or the sample matrix if possible) over the expected concentration range of the samples. Analyze the standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.[2]

3.2.1. Sample Preparation

  • Liquid Samples: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Solid Samples:

    • Homogenize the sample.

    • Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex and/or sonicate the mixture to ensure efficient extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: Newcrom R1 (a specialized reverse-phase column) or a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[2]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

3.2.3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area versus the concentration.

Method Validation

Analytical methods for the quantification of this compound should be validated to ensure they are suitable for their intended purpose. The following parameters, based on ICH guidelines, should be assessed.[4]

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of this compound in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.80-120% recovery for spiked samples.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like flow rate, temperature, mobile phase composition.

Data Presentation

The following tables provide an example of how to present quantitative data for the analysis of this compound.

Table 1: GC-MS Method Validation Summary (Illustrative)

Parameter Result
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)0.998
LOD (µg/mL)0.03
LOQ (µg/mL)0.1
Accuracy (% Recovery)95.2 - 104.5
Precision (RSD %)< 7.8

Table 2: HPLC Method Validation Summary (Illustrative)

Parameter Result
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.997
LOD (µg/mL)0.3
LOQ (µg/mL)1.0
Accuracy (% Recovery)98.1 - 102.3
Precision (RSD %)< 5.2

Visualizations

The following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Add to Headspace Vial Sample->Vial 5 g or 5 mL IS Add Internal Standard Vial->IS Equilibrate Equilibrate at 60°C IS->Equilibrate SPME Expose SPME Fiber Equilibrate->SPME 30 min Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: GC-MS experimental workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Extract Solvent Extraction Sample->Extract Acetonitrile/Methanol Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC experimental workflow for this compound quantification.

References

Application Notes and Protocols: Fischer Esterification of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of pentyl valerate (B167501) via the Fischer esterification of valeric acid and 1-pentanol (B3423595) using a sulfuric acid catalyst. Detailed methodologies for the reaction, purification, and characterization of the product are presented. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

Pentyl valerate, also known as amyl pentanoate, is an organic ester with a characteristic fruity aroma, often associated with apples and pineapples. It finds applications as a flavoring and fragrance agent. The Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[1][2][3] This application note details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Valeric Acid102.130.939186-187
1-Pentanol88.150.814137-139
Sulfuric Acid (conc.)98.081.84~337
This compound172.270.865201-203[4]
Sodium Bicarbonate84.01--
Anhydrous Sodium Sulfate142.04--
Diethyl Ether74.120.71334.6

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine valeric acid (10.21 g, 0.1 mol) and 1-pentanol (13.22 g, 0.15 mol, 1.5 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of deionized water.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate. Repeat this washing step until the aqueous layer is no longer acidic (test with pH paper). This step is crucial for removing the sulfuric acid catalyst and any unreacted valeric acid.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude this compound by simple distillation. Collect the fraction boiling at 201-203 °C.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results and Data Presentation

An expected yield for this reaction is in the range of 70-85%.

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Appearance Colorless liquid
Odor Fruity, apple-like
Molar Mass 172.27 g/mol
Boiling Point 201-203 °C[4]
Density 0.865 g/mL at 20 °C[4]
¹H NMR Spectral data available in public databases such as PubChem.[6]
¹³C NMR Spectral data available in public databases such as PubChem.[6]
IR Spectrum Characteristic ester C=O stretch around 1735-1750 cm⁻¹.[6]

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Combine Valeric Acid and 1-Pentanol catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux for 2 hours catalyst->reflux quench 4. Quench with Water reflux->quench Cool to RT extract 5. Extract with Diethyl Ether quench->extract neutralize 6. Wash with NaHCO₃ Solution extract->neutralize brine_wash 7. Wash with Brine neutralize->brine_wash dry 8. Dry with Na₂SO₄ brine_wash->dry evaporate 9. Solvent Removal (Rotovap) dry->evaporate distill 10. Simple Distillation evaporate->distill characterize 11. Characterization (NMR, IR) distill->characterize

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway Diagram (Mechanism)

Fischer_Esterification_Mechanism valeric_acid Valeric Acid (R-COOH) protonated_carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ valeric_acid->protonated_carbonyl + H⁺ protonated_carbonyl->valeric_acid - H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'-OH pentanol 1-Pentanol (R'-OH) tetrahedral_intermediate->protonated_carbonyl - R'-OH protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O protonated_ester->tetrahedral_intermediate + H₂O pentyl_valerate This compound (R-COOR') protonated_ester->pentyl_valerate - H⁺ pentyl_valerate->protonated_ester + H⁺ H2O Water (H₂O) H3O_plus H₃O⁺ H_plus H⁺

Caption: Simplified mechanism of Fischer esterification.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The Fischer esterification protocol detailed in this application note provides a reliable method for the synthesis of this compound from valeric acid and 1-pentanol. The procedure is straightforward and employs common laboratory techniques, making it suitable for both academic and industrial research settings. The expected high yield and purity of the final product demonstrate the efficiency of this classic organic transformation.

References

Application Notes and Protocols: Pentyl Valerate as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pentyl valerate (B167501) as a non-polar solvent in various research and drug development contexts.

Introduction to Pentyl Valerate as a Non-Polar Solvent

This compound, also known as pentyl pentanoate, is an ester with the chemical formula C10H20O2.[1][2] It is a colorless liquid with a fruity odor, traditionally used in the fragrance and flavoring industries.[1][2] Its properties as a non-polar solvent, however, make it a potential alternative to conventional solvents in various scientific applications. This document explores its physical and chemical characteristics, safety profile, and potential applications in organic synthesis, extraction, and chromatography, providing generalized protocols for its use.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The following tables summarize the key properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2173-56-0[1][3][4]
Molecular Formula C10H20O2[1][2][5]
Molecular Weight 172.26 g/mol [6]
Appearance Colorless liquid[1][2]
Odor Fruity, apple- or pineapple-like[1][2]
Density 0.865 g/mL at 20 °C[4][7]
Boiling Point 201-203 °C[4][7]
Melting Point -78.8 °C[4]
Flash Point 81 °C (closed cup)
Vapor Pressure 0.233 mmHg at 25 °C[4]
Refractive Index n20/D 1.417
LogP (o/w) 3.810[8]

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g/L)Reference(s)
Methanol10575.52[5]
Ethanol8603.08[5]
Acetone9051.94[5]
Chloroform10213.94[5]
Dichloromethane8743.33[5]
Toluene (B28343)2226.31[5]
n-Hexane1888.27[5]
Water0.58[5]

Safety and Handling

Proper handling of any chemical solvent is paramount for laboratory safety.

General Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[10]

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[9]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[9]

  • In case of eye contact: Flush eyes with water as a precaution.[9]

  • If inhaled: Move the person into fresh air.[9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

Applications and Protocols

While specific documented protocols for this compound as a non-polar solvent are limited, its properties suggest its utility in several areas. The following sections provide generalized protocols based on standard laboratory techniques where a non-polar solvent is required.

Use in Organic Synthesis as a Reaction Medium

This compound's high boiling point and non-polar nature make it a suitable solvent for organic reactions requiring elevated temperatures and a non-protic environment. It can be a potential substitute for solvents like toluene or xylene.

Generalized Protocol for a Non-polar Reaction:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the reactants.

    • Add a sufficient volume of this compound to dissolve the reactants and to allow for efficient stirring. The exact volume will depend on the scale of the reaction and the solubility of the reactants.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using an appropriate heating mantle and temperature controller.

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product is soluble in a less polar, more volatile solvent, dilute the reaction mixture with a solvent like hexane (B92381) and wash with an appropriate aqueous solution (e.g., water, brine) to remove any polar impurities.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by a suitable method such as column chromatography or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add Reactants to Flask B Add this compound A->B C Heat to Desired Temperature B->C D Monitor Reaction Progress C->D E Cool to Room Temperature D->E F Aqueous Wash E->F G Dry and Filter F->G H Solvent Evaporation G->H I Purify Crude Product H->I

Workflow for Organic Synthesis
Application in Extraction of Non-Polar Compounds

This compound can be employed as an extraction solvent for isolating non-polar compounds from various matrices, such as natural products or aqueous reaction mixtures. Its low water solubility is advantageous for liquid-liquid extractions.

Generalized Protocol for Liquid-Liquid Extraction:

  • Sample Preparation:

    • Prepare the aqueous sample containing the target non-polar analyte(s). This could be a reaction mixture, a plant extract, or a biological fluid.

  • Extraction:

    • Transfer the aqueous sample to a separatory funnel.

    • Add a volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic), but this can be optimized.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The less dense this compound layer will be the upper layer.

  • Isolation:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted non-polar compounds.

    • For exhaustive extraction, the aqueous layer can be re-extracted with fresh portions of this compound.

  • Post-Extraction Processing:

    • Combine the organic extracts and dry over an anhydrous drying agent.

    • Filter to remove the drying agent.

    • Remove the this compound under reduced pressure to concentrate the extract.

G A Prepare Aqueous Sample B Add this compound to Separatory Funnel A->B C Shake and Vent B->C D Allow Layers to Separate C->D E Collect Organic Layer D->E F Dry and Filter Organic Layer E->F G Concentrate Extract F->G

Workflow for Liquid-Liquid Extraction
Use in Chromatography as a Mobile Phase Component

Due to its non-polar nature, this compound can be considered as a component of the mobile phase in normal-phase chromatography, potentially as a less volatile alternative to solvents like hexane.

Generalized Protocol for Normal-Phase Column Chromatography:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in a non-polar solvent.

    • Pack a chromatography column with the slurry.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing this compound with a more polar solvent (e.g., ethyl acetate). The ratio of the solvents will determine the polarity of the mobile phase and should be optimized based on the separation required, often guided by preliminary TLC analysis.

  • Sample Loading:

    • Dissolve the sample in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the prepared mobile phase, collecting fractions.

    • Monitor the composition of the fractions using an appropriate analytical technique (e.g., TLC).

  • Isolation:

    • Combine the fractions containing the desired compound(s).

    • Remove the mobile phase solvents under reduced pressure to isolate the purified compound.

G A Pack Chromatography Column B Prepare this compound-based Mobile Phase A->B C Load Sample onto Column B->C D Elute and Collect Fractions C->D E Monitor Fractions D->E F Combine Pure Fractions E->F G Evaporate Solvents F->G

Workflow for Column Chromatography

Potential Applications in Drug Development

While not extensively documented, the properties of this compound suggest potential applications in the pharmaceutical industry:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): As a high-boiling, non-polar, aprotic solvent, it could be used in the synthesis of complex, non-polar drug molecules where temperature control is critical.

  • Formulation of Poorly Soluble Drugs: Its ability to dissolve non-polar compounds could be explored in the formulation of lipid-based drug delivery systems for poorly water-soluble drugs to enhance their bioavailability.

  • Extraction and Purification of Natural Products: this compound could serve as a "greener" alternative to some traditional solvents for the extraction of bioactive non-polar compounds from plant materials.

Conclusion

This compound presents itself as a viable, albeit under-explored, non-polar solvent for various research and development applications. Its favorable physical properties, such as a high boiling point and low water solubility, combined with a relatively benign safety profile, make it an interesting candidate for further investigation as a replacement for more hazardous traditional solvents. The generalized protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific applications. Further research is warranted to generate more specific solubility data and to document its performance in a wider range of experimental contexts.

References

Troubleshooting & Optimization

Optimization of enzyme concentration in pentyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of pentyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is the most commonly used enzyme for pentyl valerate synthesis?

A1: Candida rugosa lipase (B570770) (CRL) is a frequently utilized enzyme for the synthesis of this compound.[1][2][3] Both its free and immobilized forms have been extensively studied.

Q2: Should I use free or immobilized lipase for the synthesis?

A2: Immobilized lipase is generally recommended as it has been shown to result in a significantly higher conversion to this compound (around 99%) compared to the free enzyme (approximately 19%).[1][3] Immobilization also aids in enzyme stability, reusability, and separation from the product.[1]

Q3: What are the optimal reaction conditions for this compound synthesis using immobilized Candida rugosa lipase?

A3: Optimal conditions can vary depending on the specific immobilization technique and support used. However, a study using CRL immobilized in microemulsion-based organogels found the following optimal conditions: a pH of 7.0, a temperature of 37°C, and a water-to-surfactant ratio (Wo) of 60 when using sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) as the surfactant.[1][3]

Q4: Does increasing the enzyme concentration always lead to a higher yield?

A4: Not necessarily. While increasing the enzyme concentration can increase the initial reaction rate, there is typically an optimal concentration range. Beyond this point, the increase in conversion may become insignificant, or in some cases, a decline in product conversion and enantiomeric excess has been observed with very high enzyme concentrations.[4][5]

Q5: Is it possible to conduct the synthesis without an organic solvent?

A5: Yes, solvent-free systems for pentyl ester synthesis are being investigated and show promise.[6] These systems can increase the volumetric productivity of the process and simplify downstream purification. However, careful optimization of other parameters, such as the molar ratio of substrates, is crucial to avoid enzyme inhibition.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Suboptimal Enzyme Concentration: The enzyme concentration may be too low, limiting the reaction rate.1. Optimize Enzyme Concentration: Systematically increase the enzyme concentration to find the optimal level where the yield plateaus. Refer to the experimental protocols for typical ranges.
2. Poor Enzyme Stability/Activity: The enzyme may have denatured due to suboptimal pH, temperature, or solvent conditions.2. Verify Reaction Conditions: Ensure the pH, temperature, and solvent are within the optimal range for the specific lipase being used. For CRL, a pH of 7.0 and a temperature of 37°C are often optimal.[1][3]
3. Substrate Inhibition: High concentrations of either pentanol (B124592) or valeric acid can inhibit the enzyme.3. Adjust Substrate Molar Ratio: Experiment with different molar ratios of alcohol to acid. An excess of one substrate may be beneficial, but high concentrations of both can be inhibitory.[6][7]
4. Water Content: In non-aqueous media, a certain amount of water is essential for enzyme activity, but excess water can promote the reverse reaction (hydrolysis).4. Control Water Content: For reactions in organic solvents, ensure the system is not completely anhydrous. The use of dehydrating agents like AOT/isooctane can positively affect the esterification reaction.[3]
Slow Reaction Rate 1. Low Enzyme Concentration: Insufficient enzyme will lead to a slower reaction.1. Increase Enzyme Concentration: Gradually increase the amount of lipase to enhance the reaction rate.
2. Mass Transfer Limitations (for immobilized enzymes): The substrates may have difficulty accessing the active sites of the immobilized enzyme.2. Improve Agitation: Increase the shaking speed (e.g., to 150 rpm) to improve mass transfer.[1]
3. Incorrect Temperature: The reaction temperature may be too low.3. Optimize Temperature: While 37°C is often optimal for CRL[1][3], a temperature range of 30-70°C can be explored for other lipases.
Difficulty in Separating Enzyme from Product 1. Using Free Enzyme: Free lipase is soluble in the reaction medium, making separation challenging.1. Use Immobilized Enzyme: Immobilizing the lipase on a solid support (e.g., Celite, Amberlite) allows for easy separation by filtration.[8]

Experimental Protocols

General Esterification Reaction Protocol

This protocol is based on the synthesis of this compound using immobilized Candida rugosa lipase.[1]

  • Reaction Mixture Preparation: In a 250 mL glass stoppered flask, prepare a 20 mL reaction mixture consisting of an organic solvent (e.g., cyclohexane) containing 100 mM of 1-pentanol (B3423595) and 100 mM of valeric acid.

  • Enzyme Addition: Add the desired amount of immobilized Candida rugosa lipase to the reaction mixture. The enzyme concentration can be varied (e.g., 10-100 mg/mL) to determine the optimal loading.[2]

  • Incubation: Place the flask on an orbital shaker at 150 rpm and maintain the temperature at 37°C.

  • Sampling and Analysis: Periodically withdraw samples from the reaction mixture. The enzyme can be removed by centrifugation. Analyze the samples for the formation of this compound using a suitable analytical technique such as gas chromatography (GC).

Enzyme Immobilization in Microemulsion-Based Organogels (MBGs)

This method has been shown to yield high conversion rates.[1]

  • Reverse Micelle Preparation: Prepare a reverse micellar solution using a surfactant such as AOT (100 mM) in an organic solvent like isooctane.

  • Enzyme Solubilization: Dissolve the Candida rugosa lipase (e.g., 70 mg/mL) in a suitable buffer (e.g., pH 7.0 phosphate (B84403) buffer).

  • Microemulsion Formation: Add the enzyme solution to the surfactant solution and mix vigorously to form a thermodynamically stable reverse micellar solution.

  • Organogel Formation: The resulting microemulsion containing the immobilized enzyme can then be used directly in the esterification reaction.

Data Presentation

Table 1: Effect of Enzyme Form on this compound Synthesis

Enzyme FormMaximum Conversion (%)Reference
Free Candida rugosa lipase~19[1][3]
Immobilized Candida rugosa lipase~99[1][3]

Table 2: Investigated Parameters for this compound Synthesis Optimization

ParameterRange InvestigatedReference
Enzyme Concentration10–100 mg/mL[1][2]
pH5.0–8.8[1]
Temperature20–50°C[1]
Water to Surfactant Ratio (Wo)10–100[1]
Organic SolventIsooctane, n-hexane, n-heptane, cyclohexane[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrates Prepare Substrates (1-pentanol, Valeric Acid) reaction_setup Set up Reaction Mixture (Substrates + Solvent) prep_substrates->reaction_setup prep_enzyme Prepare Immobilized Lipase add_enzyme Add Immobilized Enzyme prep_enzyme->add_enzyme reaction_setup->add_enzyme incubation Incubate (37°C, 150 rpm) add_enzyme->incubation sampling Periodic Sampling incubation->sampling separation Separate Enzyme (Filtration/Centrifugation) sampling->separation analysis Analyze Product (e.g., GC) separation->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield start Low Yield Detected q_enzyme Is Enzyme Concentration Optimal? start->q_enzyme q_conditions Are Reaction Conditions (pH, Temp) Optimal? q_enzyme->q_conditions Yes sol_enzyme Optimize Enzyme Concentration q_enzyme->sol_enzyme No q_substrate Is Substrate Molar Ratio Optimized? q_conditions->q_substrate Yes sol_conditions Adjust pH and Temperature q_conditions->sol_conditions No q_water Is Water Content Controlled? q_substrate->q_water Yes sol_substrate Test Different Molar Ratios q_substrate->sol_substrate No sol_water Control Water Content q_water->sol_water No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Biocatalytic Production of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic synthesis of pentyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using biocatalysis for pentyl valerate synthesis over chemical methods?

A1: Biocatalytic synthesis, particularly using lipases, offers several advantages. The enzymes operate under mild reaction conditions, which reduces energy consumption and the formation of unwanted byproducts.[1] This high specificity also leads to purer products.[1] Furthermore, enzymes are biodegradable, aligning with the principles of green chemistry.[2] Products from enzymatic synthesis can often be labeled as "natural," which can be advantageous in the food and fragrance industries.[3]

Q2: Which enzyme is most commonly used for this compound synthesis, and why?

A2: Candida rugosa lipase (B570770) (CRL) is a frequently used biocatalyst for the synthesis of this compound.[3][4] It is readily available and has been shown to be effective for this esterification reaction. However, other lipases, such as those from Candida antarctica (e.g., Novozym 435), are also widely used and may offer different performance characteristics.[5][6]

Q3: What is enzyme immobilization, and why is it beneficial for this compound synthesis?

A3: Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique offers several benefits, including easier separation of the enzyme from the reaction mixture, enhanced enzyme stability (e.g., to temperature and pH), and the ability to reuse the biocatalyst for multiple reaction cycles, which can significantly reduce costs.[2][7] For this compound synthesis, immobilization of Candida rugosa lipase has been shown to dramatically increase the reaction yield compared to the free enzyme.[4][8]

Q4: How does the water content in the reaction medium affect the yield of this compound?

A4: Water plays a crucial role in lipase-catalyzed reactions. While a minimal amount of water is necessary to maintain the enzyme's active conformation and flexibility, excess water can promote the reverse reaction (hydrolysis of the ester), which will decrease the yield of this compound.[9][10] Therefore, controlling the water activity in the reaction medium is critical for maximizing ester synthesis.[1] In some systems, dehydrating agents can be used to remove excess water produced during the esterification reaction.[4][8]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Inactive Enzyme Verify the activity of the lipase using a standard assay. Ensure proper storage conditions for the enzyme.
Sub-optimal Reaction Conditions Optimize key reaction parameters such as temperature, pH, and substrate molar ratio. Refer to the optimized conditions in Table 1.
Enzyme Inhibition High concentrations of substrates (pentanol or valeric acid) or the product (this compound) can inhibit the enzyme.[2] Consider a step-wise addition of substrates or removal of the product during the reaction.
Excess Water in the Medium Excess water can shift the equilibrium towards hydrolysis.[9] Use a solvent with low water miscibility or add molecular sieves to remove water.
Improper Enzyme Immobilization If using an immobilized enzyme, ensure the immobilization protocol was followed correctly and that the support is compatible with the reaction medium.
Issue 2: Reaction Rate is Too Slow
Possible Cause Troubleshooting Step
Insufficient Enzyme Concentration Increase the enzyme concentration.[11] Note that there is an optimal concentration beyond which the rate may not increase significantly.
Low Reaction Temperature Increase the reaction temperature to the optimal range for the specific lipase being used. Be cautious not to exceed the temperature at which the enzyme denatures.[11]
Mass Transfer Limitations Ensure adequate mixing or agitation to improve the interaction between the substrates and the enzyme, especially when using an immobilized biocatalyst.
Low Substrate Concentration While high concentrations can be inhibitory, very low concentrations will also result in a slow reaction rate.[11] Ensure substrate concentrations are adequate.

Data and Protocols

Optimized Reaction Parameters for this compound Synthesis

The following table summarizes optimized conditions for the synthesis of this compound using immobilized Candida rugosa lipase in microemulsion-based organogels.[3][4]

ParameterOptimized Value
Enzyme Candida rugosa lipase (immobilized)
pH 7.0
Temperature 37°C
Substrates 1-pentanol (B3423595) and valeric acid
Substrate Concentration 100 mM of each
Solvent Cyclohexane
Agitation 150 rpm
Standard Experimental Protocol for this compound Synthesis

This protocol is based on the methodology for synthesizing this compound using immobilized Candida rugosa lipase.[3]

Materials:

  • Candida rugosa lipase (CRL)

  • 1-pentanol

  • Valeric acid

  • Sodium bis-2-(ethylhexyl)sulfosuccinate (AOT)

  • Isooctane

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Cyclohexane (or other suitable organic solvent)

  • 250 mL glass stoppered flasks

  • Orbital shaker

Procedure:

  • Preparation of Immobilized Enzyme (Microemulsion-Based Organogels):

    • Prepare a solution of AOT in isooctane.

    • Dissolve CRL in sodium phosphate buffer (pH 7.0).

    • Add the enzyme solution to the AOT/isooctane solution and mix vigorously to form a reverse micellar solution.

    • Add a gelling agent (e.g., gelatin) and allow it to solidify to form the organogel containing the immobilized enzyme.

  • Esterification Reaction:

    • In a 250 mL glass stoppered flask, prepare a 20 mL reaction mixture containing 100 mM of 1-pentanol and 100 mM of valeric acid in cyclohexane.

    • Add the immobilized CRL organogel to the reaction mixture.

    • Place the flask in an orbital shaker set to 150 rpm and 37°C.

    • Take samples at regular intervals for analysis.

  • Analysis of this compound Yield:

    • Analyze the samples using gas chromatography (GC).

    • Use a suitable column and temperature program to separate this compound from the substrates.

    • Quantify the amount of this compound formed by comparing the peak area with that of a known standard.

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_prep Enzyme Immobilization cluster_reaction Esterification Reaction cluster_analysis Analysis prep1 Dissolve CRL in Buffer prep3 Mix to Form Reverse Micelles prep1->prep3 prep2 Prepare AOT/Isooctane Solution prep2->prep3 prep4 Add Gelling Agent to Form Organogel prep3->prep4 react2 Add Immobilized Enzyme prep4->react2 react1 Prepare Substrate Mixture (Pentanol & Valeric Acid in Cyclohexane) react1->react2 react3 Incubate with Agitation (37°C, 150 rpm) react2->react3 analysis1 Take Samples Periodically react3->analysis1 analysis2 GC Analysis analysis1->analysis2 analysis3 Quantify this compound Yield analysis2->analysis3

Caption: Workflow for the biocatalytic synthesis of this compound.

Troubleshooting Logic for Low this compound Yield

G start Low/No this compound Yield q1 Is the enzyme active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Enzyme q1->a1_no No q2 Are reaction conditions optimal? (Temp, pH, Substrate Ratio) a1_yes->q2 a2_yes Check for Inhibition q2->a2_yes Yes a2_no Optimize Conditions (See Table 1) q2->a2_no No q3 Is there substrate/product inhibition? a2_yes->q3 a3_yes Modify Substrate Addition Strategy or Remove Product q3->a3_yes Yes a3_no Check Water Content q3->a3_no No q4 Is there excess water? a3_no->q4 a4_yes Use Dry Solvents or Add Molecular Sieves q4->a4_yes Yes a4_no Review Immobilization Protocol q4->a4_no No

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Scaling Up Pentyl Valerate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the production of pentyl valerate (B167501).

Frequently Asked Questions (FAQs)

1. What are the primary methods for synthesizing pentyl valerate?

This compound is commercially produced through two primary routes:

  • Fischer Esterification: This is a classic acid-catalyzed esterification of valeric acid with pentanol (B124592). Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts to esterify valeric acid and pentanol. Immobilized enzymes are often preferred for easier separation and reuse.

2. What are the main challenges when scaling up this compound production from the lab to a pilot or industrial scale?

Scaling up this compound synthesis presents several challenges:

  • Reaction Equilibrium: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.

  • Heat and Mass Transfer: Larger reactor volumes have different heat and mass transfer characteristics compared to lab-scale glassware, which can affect reaction kinetics and lead to the formation of byproducts.

  • Catalyst/Enzyme Efficiency and Recovery: The efficiency and stability of the catalyst or enzyme can change at a larger scale. For enzymatic processes, issues like substrate or product inhibition can become more pronounced.

  • Downstream Processing and Purification: Separating the product from unreacted starting materials, the catalyst, and byproducts can be complex and energy-intensive at a larger scale.

  • Impurity Profile: The types and quantities of impurities may differ between lab and industrial-scale production, requiring adjustments to purification protocols.

3. How can I improve the yield of my this compound synthesis?

To drive the reaction equilibrium towards the product and increase the yield, consider the following strategies:

  • Use of Excess Reactant: Employing an excess of one of the reactants (usually the less expensive one, pentanol) can shift the equilibrium towards the formation of the ester.

  • Water Removal: Continuously removing water from the reaction mixture is a highly effective method. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene), pervaporation, or by using desiccants like molecular sieves.

  • Catalyst Selection and Optimization: The choice of catalyst and its concentration are crucial. For Fischer esterification, strong acid catalysts are effective. In enzymatic synthesis, the choice of lipase (B570770) and its immobilization support can significantly impact yield and reusability.

4. What are the advantages of enzymatic synthesis over chemical synthesis for this compound production?

Enzymatic synthesis offers several advantages, particularly for applications in the food, fragrance, and pharmaceutical industries:

  • "Natural" Labeling: Products synthesized using enzymes can often be labeled as "natural," which is a significant marketing advantage.

  • Milder Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption and the risk of side reactions.

  • High Specificity: Lipases are highly selective, leading to fewer byproducts and a purer final product, which can simplify downstream processing.

  • Environmental Benefits: Enzymatic processes are generally considered more environmentally friendly due to the use of biodegradable catalysts and milder conditions.

Troubleshooting Guides

Low Yield in this compound Production
Symptom Possible Cause(s) Troubleshooting Steps
Low conversion of starting materials Reaction has reached equilibrium. • Increase the molar ratio of pentanol to valeric acid.• Implement in-situ water removal (e.g., Dean-Stark trap, molecular sieves).• Increase the catalyst or enzyme loading.
Insufficient catalyst/enzyme activity. Chemical: Check the quality and concentration of the acid catalyst.• Enzymatic: Verify the activity of the lipase. Ensure proper storage and handling. Consider a different lipase or immobilization method.
Sub-optimal reaction temperature. • Optimize the reaction temperature. For Fischer esterification, higher temperatures generally increase the reaction rate, but can also lead to side reactions. For enzymatic synthesis, operate within the optimal temperature range of the specific lipase to avoid denaturation.
Mass transfer limitations (especially at scale). • Increase the agitation speed to improve mixing of the reactants and catalyst/enzyme.• For immobilized enzymes, consider the particle size and porosity of the support.
Product loss during workup and purification Incomplete extraction. • Ensure the correct pH for the aqueous washes to remove the acid catalyst and unreacted valeric acid.• Use an appropriate organic solvent for extraction.
Losses during distillation. • Optimize distillation parameters (pressure, temperature) to minimize product decomposition or loss.• Ensure the distillation column is properly packed and insulated.
Product Purity Issues
Symptom Possible Cause(s) Troubleshooting Steps
Presence of unreacted starting materials (valeric acid, pentanol) Incomplete reaction. • See "Low Yield" troubleshooting guide.• Increase reaction time.
Inefficient purification. Washing: Use a base wash (e.g., sodium bicarbonate solution) to remove residual valeric acid.• Distillation: Optimize the number of theoretical plates and the reflux ratio of the distillation column for better separation.
Presence of byproducts (e.g., dipentyl ether, self-condensation products of valeric acid) High reaction temperature. • Lower the reaction temperature, especially when using strong acid catalysts.
Incorrect catalyst. • Consider using a milder or more selective catalyst. Heterogeneous catalysts can sometimes reduce byproduct formation.
Discoloration of the final product Thermal degradation. • Reduce the temperature during reaction and distillation.• Consider vacuum distillation to lower the boiling point of this compound.
Impurities in starting materials. • Ensure the purity of the valeric acid and pentanol used.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale this compound Production (Fischer Esterification)
Parameter Lab-Scale (Batch) Pilot-Scale (Batch) Pilot-Scale (Continuous)
Scale 1 L100 L10 L/hr
Reactants Valeric Acid, PentanolValeric Acid, PentanolValeric Acid, Pentanol
Catalyst p-Toluenesulfonic acidAmberlyst-15 (Ion-exchange resin)Amberlyst-15 (Packed bed)
Molar Ratio (Pentanol:Valeric Acid) 5:13:12:1
Temperature 120°C110°C100°C
Reaction Time 8 hours12 hours2 hours (residence time)
Yield ~85%~80%>95% (with water removal)
Purity (after purification) >98%>97%>99%
Table 2: Comparison of Lab-Scale vs. Pilot-Scale this compound Production (Enzymatic Synthesis)
Parameter Lab-Scale (Batch) Pilot-Scale (Batch) Pilot-Scale (Continuous - PBR*)
Scale 250 mL50 L5 L
Enzyme Immobilized Candida antarctica lipase B (CALB)Immobilized Candida antarctica lipase B (CALB)Immobilized Candida antarctica lipase B (CALB)
Molar Ratio (Pentanol:Valeric Acid) 1:11.5:12:1
Temperature 50°C60°C60°C
Reaction Time 24 hours36 hours4 hours (residence time)
Yield >95%~90%>98%
Purity (after purification) >99%>99%>99.5%

*PBR: Packed Bed Reactor

Experimental Protocols

Protocol 1: Pilot-Scale Fischer Esterification of this compound (Batch Process)

Materials:

  • Valeric Acid (99% purity)

  • 1-Pentanol (B3423595) (99% purity)

  • Amberlyst-15 (or similar acidic ion-exchange resin)

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, Dean-Stark trap, and temperature control system.

  • Vacuum distillation setup.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry.

  • Charging Reactants: Charge the reactor with valeric acid, 1-pentanol (3:1 molar ratio to valeric acid), and toluene (approximately 20% of the total volume).

  • Catalyst Addition: Add Amberlyst-15 catalyst (5-10% by weight of valeric acid).

  • Reaction:

    • Begin agitation.

    • Heat the mixture to reflux (approximately 110-120°C).

    • Collect the water-toluene azeotrope in the Dean-Stark trap. Continuously remove the lower aqueous layer and return the upper toluene layer to the reactor.

    • Monitor the reaction progress by GC analysis of samples taken periodically. The reaction is considered complete when the concentration of valeric acid is below the target threshold.

  • Catalyst Removal: Cool the reaction mixture to below 50°C. Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with fresh toluene and stored for regeneration and reuse.

  • Workup:

    • Transfer the filtrate to a separation vessel.

    • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove residual salts.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Pilot-Scale Enzymatic Synthesis of this compound (Continuous Process using a Packed Bed Reactor)

Materials:

  • Valeric Acid (99% purity)

  • 1-Pentanol (99% purity)

  • Immobilized Candida antarctica lipase B (CALB) packed in a column.

  • Molecular sieves (for substrate drying).

Equipment:

  • Packed Bed Reactor (PBR) column filled with immobilized lipase.

  • Pumps for delivering substrates.

  • Temperature-controlled jacket for the PBR.

  • Feed tank for the substrate mixture.

  • Product collection vessel.

Procedure:

  • Substrate Preparation: Prepare a mixture of valeric acid and 1-pentanol (e.g., 1:2 molar ratio). Pass the mixture through a column of molecular sieves to remove any water.

  • Reactor Setup:

    • Ensure the PBR is properly packed with the immobilized enzyme and there are no channels.

    • Equilibrate the reactor to the desired temperature (e.g., 60°C) by circulating fluid through the jacket.

  • Reaction:

    • Pump the pre-heated substrate mixture through the PBR at a predetermined flow rate to achieve the desired residence time.

    • Collect the product stream at the outlet of the reactor.

  • Monitoring:

    • Monitor the conversion by taking samples from the product stream and analyzing them by GC.

    • Adjust the flow rate or temperature as needed to maintain the desired conversion.

  • Purification:

    • The product stream from the PBR will contain this compound, unreacted pentanol, and a small amount of unreacted valeric acid.

    • Purify the product by vacuum distillation to separate the this compound from the unreacted starting materials. The recovered pentanol can be recycled back into the feed stream.

Mandatory Visualizations

experimental_workflow_fischer cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Charge Reactants (Valeric Acid, Pentanol, Toluene) catalyst Add Catalyst (Amberlyst-15) reactants->catalyst reflux Heat to Reflux (~110-120°C) catalyst->reflux water_removal Azeotropic Water Removal (Dean-Stark) reflux->water_removal monitoring Monitor by GC water_removal->monitoring cool Cool Reaction monitoring->cool filter Filter Catalyst cool->filter wash Wash with NaHCO3 & Brine filter->wash dry Dry with Na2SO4 wash->dry distill Vacuum Distillation dry->distill product This compound (>97%) distill->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound equilibrium Reaction at Equilibrium? start->equilibrium activity Low Catalyst/Enzyme Activity? start->activity conditions Sub-optimal Conditions? start->conditions purification Losses During Purification? start->purification sol_equilibrium Increase Reactant Ratio Remove Water equilibrium->sol_equilibrium Yes sol_activity Check Catalyst/Enzyme Quality Increase Loading activity->sol_activity Yes sol_conditions Optimize Temperature Improve Agitation conditions->sol_conditions Yes sol_purification Optimize Extraction/Distillation Parameters purification->sol_purification Yes

Technical Support Center: Synthesis of Pentyl Valerate from γ-Valerolactone (GVL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl valerate (B167501) (PV) from γ-valerolactone (GVL).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the synthesis of pentyl valerate from GVL?

A1: The synthesis of this compound from GVL is typically a one-pot process that proceeds through a cascade of three main reactions catalyzed by a bifunctional (acid/metal) catalyst. The process begins with the acid-catalyzed ring-opening of GVL by pentanol (B124592) to form the intermediate 4-hydroxy this compound (HPV). This is followed by the dehydration of HPV on acid sites to yield pentyl 2-pentenoate (PP). Finally, the carbon-carbon double bond in PP is hydrogenated over metal sites to produce the desired product, this compound (PV).[1][2][3]

Q2: What types of catalysts are most effective for this synthesis?

A2: Bifunctional catalysts containing both acid and metal sites are essential for this one-pot synthesis.[4] The acidic function, often provided by supports like silica-alumina (SiO2-Al2O3) or zeolites, catalyzes the initial ring-opening and dehydration steps.[1][2] The metallic function, typically a noble metal such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh), or a non-noble metal like Nickel (Ni) or Copper (Cu), is responsible for the final hydrogenation step.[4][5] The choice of catalyst can significantly impact conversion, selectivity, and the side reaction profile.

Q3: What are the common side reactions observed during the synthesis of this compound from GVL?

A3: Several side reactions can occur, leading to the formation of undesirable byproducts. The most common include:

  • Formation of 4-pentoxy this compound (PPV): This occurs when the intermediate 4-hydroxy this compound (HPV) reacts with another molecule of pentanol.[1][2][3]

  • Formation of 2-Methyltetrahydrofuran (2-MTHF): GVL can be directly hydrogenated and dehydrated to form 2-MTHF.[1][6]

  • Intramolecular dehydration of pentanol: The pentanol reactant can dehydrate to form pentenes, especially in the presence of strong Brønsted acid sites.[2][3]

  • Formation of other byproducts: Depending on the catalyst and reaction conditions, other byproducts such as 1,4-pentanediol (B150768) (1,4-PDO), 2-pentanol, 2-butanol, and pentane (B18724) can also be formed through various hydrogenation, hydrogenolysis, and decarbonylation pathways.[4][6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low GVL Conversion 1. Insufficient catalyst activity. 2. Low reaction temperature or pressure. 3. Short reaction time. 4. Catalyst deactivation.1. Ensure the catalyst is properly activated. Consider using a catalyst with higher acidity or metal dispersion.[4] 2. Increase the reaction temperature and/or hydrogen pressure within the safe operating limits of your equipment. 3. Extend the reaction time to allow for complete conversion. 4. Regenerate the catalyst or use a fresh batch. Catalyst deactivation can occur due to coking or poisoning.
Low Selectivity to this compound (High levels of PPV) 1. The rate of reaction of HPV with pentanol is faster than its dehydration. 2. Catalyst with inappropriate acid site characteristics.1. Optimize the reaction conditions, such as temperature, to favor the dehydration of HPV. 2. Use a catalyst support where the nature, strength, and density of acid sites are optimized to be more selective towards the desired pathway over the formation of PPV.[1][2][3]
High Selectivity to 2-MTHF 1. The hydrogenation of GVL is favored over the ring-opening reaction with pentanol. 2. Catalyst with high hydrogenation activity and low acidity.1. Increase the concentration of pentanol to promote the ring-opening reaction. 2. Employ a bifunctional catalyst with a better balance of metal and acid sites. A catalyst with moderate hydrogenation activity and sufficient acidity is preferred.[6]
Formation of Pentenes 1. The catalyst possesses strong Brønsted acid sites.1. Use a catalyst with predominantly Lewis acid sites or one with weaker Brønsted acidity to suppress the intramolecular dehydration of pentanol.[2][3]
"Missing" Carbon Balance in Analysis 1. Formation of volatile, low molecular weight hydrocarbons (e.g., pentane) that are not being effectively trapped or detected. 2. Strong irreversible adsorption of reactants or products on the catalyst surface.[1][2]1. Ensure your analytical method is capable of detecting light hydrocarbons. Consider using a cold trap to collect volatile products. Platinum-based catalysts, for instance, can sometimes produce more light hydrocarbons.[4] 2. Perform temperature-programmed desorption (TPD) studies to understand the adsorption behavior of reactants and products on your catalyst.

Data Presentation

Table 1: Influence of Catalyst on GVL Conversion and Product Yield

CatalystGVL Conversion (%)This compound Yield (%)Key Side ProductsReference
Pd/HY>9960.6Pentane (22.9% yield)[8]
Pt/SA90.0 (after 10h)90.0Not specified[4]
Ni/SA-I83.5 (after 24h)73.3 (87.8% selectivity)Not specified[4]
Cu/ZrO285.483.7 (98.0% selectivity)Not specified[4]
Pd/SA81.1 (after 8h)70.1Not specified[5]
Rh/SALower than Pd/SALower than Pd/SANot specified[5]

SA: Silica-Alumina

Experimental Protocols

General Protocol for the Synthesis of this compound from GVL

This is a general procedure and should be adapted based on the specific catalyst and equipment used.

  • Catalyst Preparation: The bifunctional catalyst (e.g., Pd/SiO2-Al2O3) is prepared, often by incipient wetness impregnation of the metal precursor onto the acidic support, followed by drying, calcination, and reduction.[5]

  • Reaction Setup: A high-pressure batch reactor is charged with γ-valerolactone (GVL), pentanol (often used in excess, acting as both reactant and solvent), a specified amount of the bifunctional catalyst, and an internal standard (e.g., hexadecane) for chromatographic analysis.[1]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N2), and then pressurized with hydrogen to the desired pressure (e.g., 10-80 bar). The reactor is heated to the target temperature (e.g., 250-260 °C) and stirred for a set duration (e.g., 8-30 hours).[1][8]

  • Product Analysis: After the reaction, the reactor is cooled to room temperature, and the liquid products are collected. The products are typically analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and often confirmed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products and byproducts.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 GVL γ-Valerolactone (GVL) HPV 4-Hydroxy this compound (HPV) GVL->HPV + Pentanol (Acid Catalyst) Pentanol1 Pentanol Pentanol2 Pentanol PP Pentyl 2-Pentenoate (PP) HPV->PP - H₂O (Acid Catalyst) PPV 4-Pentoxy this compound (PPV) HPV->PPV + Pentanol (Acid Catalyst) PV This compound (PV) PP->PV + H₂ (Metal Catalyst) H2 H₂ H2O H₂O

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Low Selectivity start Experiment Start issue Identify Issue start->issue low_conversion Low GVL Conversion? issue->low_conversion Yes low_selectivity Low PV Selectivity? issue->low_selectivity No other_issues Other Issues? issue->other_issues Other check_catalyst Check Catalyst Activity low_conversion->check_catalyst high_ppv High PPV? low_selectivity->high_ppv Yes high_mthf High 2-MTHF? low_selectivity->high_mthf No end Problem Resolved other_issues->end Consult Literature increase_temp_pressure Increase Temp/Pressure check_catalyst->increase_temp_pressure increase_time Increase Reaction Time increase_temp_pressure->increase_time increase_time->end optimize_catalyst Optimize Catalyst Acidity high_ppv->optimize_catalyst adjust_reactant_ratio Adjust Pentanol Ratio high_mthf->adjust_reactant_ratio optimize_catalyst->end adjust_reactant_ratio->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Catalyst Deactivation in Pentyl Valerate Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of pentyl valerate (B167501) biofuel. The information is tailored for professionals engaged in catalytic research and process development.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in pentyl valerate production.

Issue 1: Rapid Loss of Catalytic Activity

Symptoms:

  • A sharp decrease in the conversion of reactants (e.g., valeric acid/γ-valerolactone and pentanol) early in the reaction or during catalyst reuse.

  • Significant drop in the yield of this compound.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Leaching of Active Species 1. Catalyst Selection: For supported catalysts like heteropoly acids (e.g., HPA/SiO2), leaching of the active phase into the polar reaction medium is a primary cause of deactivation[1][2]. Consider using catalysts with stronger active phase-support interactions or those inherently stable in the reaction medium.2. Solventless Conditions: If feasible, explore performing the reaction under solventless conditions to minimize leaching.3. Catalyst Modification: Modify the catalyst support to enhance its interaction with the active species.
Catalyst Poisoning 1. Feedstock Purity: Ensure high purity of reactants. Impurities such as sulfur or nitrogen compounds can act as poisons to metal catalysts, while other organic molecules can poison acid catalysts[3].2. Purification: Purify reactants and solvents before use through distillation or by passing them through a bed of adsorbents.3. In-situ Traps: Consider using guard beds to remove potential poisons before the feedstock reaches the catalyst.
Mechanical Stress 1. Stirring Rate: In slurry reactors, high stirring rates can lead to catalyst attrition. Optimize the stirring speed to ensure good mixing without causing mechanical damage.2. Catalyst Strength: Use catalysts with high mechanical strength, especially in fixed-bed or fluidized-bed reactors[4].

Issue 2: Gradual Decline in Catalyst Performance Over Time

Symptoms:

  • A steady decrease in this compound yield over several reaction cycles.

  • An increase in the formation of byproducts.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Coking/Fouling 1. Identify Coke Precursors: Aldehydes, ketones, and other reactive species in the feedstock can polymerize on the catalyst surface, leading to coke formation[3].2. Optimize Reaction Temperature: High temperatures can accelerate coking[4]. Operate at the lowest temperature that provides a reasonable reaction rate.3. Feedstock Pre-treatment: Consider a pre-hydrogenation step to convert reactive coke precursors into more stable alcohols[3].4. Catalyst Regeneration: Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbonaceous deposits[3][5].
Sintering 1. Control Reaction Temperature: High reaction temperatures can cause the agglomeration of active metal particles (sintering), reducing the active surface area[4]. Maintain a stable and uniform temperature profile in the reactor.2. Catalyst Design: Use catalysts with well-dispersed and stabilized metal nanoparticles. The choice of support material can significantly influence the thermal stability of the active phase. Sintering is often irreversible[4].
Formation of Inhibiting Byproducts 1. Side Reaction Analysis: Identify undesirable side reactions. For instance, in the one-pot production from γ-valerolactone (GVL) and pentanol (B124592), the formation of 4-pentoxy this compound (PPV) is an undesirable side reaction[1][2].2. Catalyst Acidity: The nature, strength, and density of acid sites can influence the product distribution. Catalysts with strong Brønsted acid sites may promote the undesirable dehydration of pentanol to pentenes[1][2]. Tailor the catalyst's acidic properties to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound production?

A1: The primary deactivation mechanisms depend on the type of catalyst and reaction conditions. For solid acid catalysts, common mechanisms include:

  • Leaching: The loss of active acidic species from the support into the reaction medium, which is a significant issue for supported catalysts like HPA/SiO2 in polar solvents[1][2].

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites. This can be caused by the polymerization of reactants or products, especially at higher temperatures[3].

  • Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites[3].

  • Sintering: The thermal agglomeration of active metal particles in bifunctional catalysts, leading to a loss of active surface area[4].

Q2: How can I confirm the cause of my catalyst's deactivation?

A2: A combination of characterization techniques on fresh and spent catalysts is crucial for identifying the root cause of deactivation:

Deactivation Mechanism Recommended Characterization Techniques
Leaching Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To analyze the liquid phase for the presence of leached active species. X-ray Fluorescence (XRF): To compare the elemental composition of the fresh and spent catalyst.
Coking Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst[6][7]. Temperature Programmed Oxidation (TPO): To determine the nature and combustion temperature of the coke.
Poisoning X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisoning elements on the catalyst surface. Elemental Analysis: To detect bulk impurities in the spent catalyst.
Sintering Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal particles on the fresh and spent catalyst. X-ray Diffraction (XRD): To measure the crystallite size of the active metal phase. Chemisorption (e.g., H2 chemisorption): To quantify the active metal surface area.

Q3: Are there any general strategies to improve catalyst stability in this compound synthesis?

A3: Yes, several strategies can be employed:

  • Catalyst Design: Develop catalysts with strong interactions between the active phase and the support to prevent leaching. For bifunctional catalysts, use supports that stabilize the metal nanoparticles against sintering.

  • Process Optimization: Operate at the lowest possible temperature that maintains a good reaction rate to minimize coking and sintering[4]. Ensure high purity of all reactants and solvents.

  • Reactor Design: For continuous processes, consider reactor designs that minimize mechanical stress on the catalyst.

  • Regeneration: Develop and implement effective regeneration procedures to extend the catalyst's lifetime. For coking, controlled oxidation is a common method[3]. For some types of poisoning, washing with appropriate solvents or acid/base treatment may be effective[8].

Quantitative Data on Catalyst Deactivation

The following table summarizes quantitative data on the deactivation of a HPA/SiO2 catalyst in the one-pot production of this compound precursors from γ-valerolactone (GVL) and pentanol.

CatalystTime on Stream (h)GVL Conversion (%)Pentyl 2-pentenoate Yield (%)ObservationsReference
HPA/SiO21~55~25Remarkable deactivation observed after 1 hour of reaction.[1]
HPA/SiO2860.225.7Final conversion and yield after significant deactivation.[1]

Experimental Protocols

1. Temperature Programmed Desorption of Ammonia (B1221849) (NH3-TPD) for Acidity Characterization

This protocol is used to determine the number and strength of acid sites on a solid catalyst.

  • Pretreatment:

    • Place a known weight of the catalyst (e.g., 50-100 mg) in a quartz reactor.

    • Heat the sample under an inert gas flow (e.g., He or N2 at 30-50 mL/min) to a high temperature (e.g., 500-550 °C) to remove adsorbed water and impurities. The final temperature should not exceed the catalyst's calcination temperature. Hold at this temperature for at least 1 hour.

    • Cool the sample to the adsorption temperature (typically 100-120 °C) under the inert gas flow.

  • Ammonia Adsorption:

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5-10% NH3 in He) over the sample at the adsorption temperature until saturation is reached. Saturation is confirmed when the detector signal stabilizes.

    • Alternatively, pulse known volumes of ammonia over the catalyst until no more ammonia is adsorbed.

  • Physisorbed Ammonia Removal:

    • Switch the gas flow back to the inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia. Continue purging until the detector signal returns to the baseline.

  • Temperature Programmed Desorption:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under the inert gas flow to a high temperature (e.g., 600-800 °C).

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis:

    • The TPD profile is a plot of the detector signal versus temperature.

    • The area under the desorption peaks is proportional to the total number of acid sites.

    • The temperature at which the desorption peaks occur indicates the strength of the acid sites (higher temperature corresponds to stronger acid sites).

2. Thermogravimetric Analysis (TGA) of Coked Catalysts

This protocol is used to quantify the amount of carbonaceous deposits (coke) on a spent catalyst.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried, spent catalyst (e.g., 10-20 mg) into a TGA crucible (typically alumina).

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., N2 at 50-100 mL/min) from room temperature to a temperature sufficient to desorb any physically adsorbed species (e.g., 150-200 °C). Hold at this temperature to establish a stable baseline.

    • Continue heating under the inert atmosphere to a higher temperature (e.g., 800-900 °C) at a constant heating rate (e.g., 10 °C/min). The weight loss in this step corresponds to volatile components of the coke.

    • At the final temperature, switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O2 in N2) to burn off the remaining non-volatile coke.

    • Hold at this temperature until the sample weight stabilizes.

  • Data Analysis:

    • The TGA curve is a plot of the sample weight (or weight percent) as a function of temperature.

    • The weight loss observed during the heating ramp in the oxidizing atmosphere corresponds to the amount of coke on the catalyst. This is typically reported as a weight percentage of the initial spent catalyst mass[6][7].

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting & Solutions Symptom1 Rapid Activity Loss Cause1 Leaching Symptom1->Cause1 likely Cause2 Poisoning Symptom1->Cause2 likely Symptom2 Gradual Deactivation Cause3 Coking / Fouling Symptom2->Cause3 likely Cause4 Sintering Symptom2->Cause4 likely Sol1 Catalyst Modification / Selection Cause1->Sol1 address with Sol2 Feedstock Purification Cause2->Sol2 address with Sol3 Optimize Reaction Conditions Cause3->Sol3 address with Sol4 Catalyst Regeneration Cause3->Sol4 address with Cause4->Sol3 mitigate by

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst Active Fresh Catalyst (High Activity) Leached Leached Catalyst (Loss of Active Sites) Active->Leached Leaching Coked Coked Catalyst (Blocked Pores/Sites) Active->Coked Coking / Fouling Poisoned Poisoned Catalyst (Inactive Sites) Active->Poisoned Poisoning Sintered Sintered Catalyst (Reduced Surface Area) Active->Sintered Sintering

Caption: Major pathways of catalyst deactivation.

Experimental_Workflow Start Catalyst Deactivation Observed Characterize Characterize Fresh vs. Spent Catalyst Start->Characterize TGA TGA / TPO (Coking Analysis) Characterize->TGA ICP_XRF ICP / XRF (Leaching Analysis) Characterize->ICP_XRF TEM_XRD TEM / XRD (Sintering Analysis) Characterize->TEM_XRD NH3_TPD NH3-TPD (Acidity Change) Characterize->NH3_TPD Identify Identify Deactivation Mechanism TGA->Identify ICP_XRF->Identify TEM_XRD->Identify NH3_TPD->Identify Implement Implement Corrective Actions (e.g., Regeneration, Optimization) Identify->Implement

Caption: Workflow for diagnosing catalyst deactivation.

References

Technical Support Center: Purification of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of pentyl valerate (B167501) from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of pentyl valerate, particularly after synthesis via Fischer esterification.

Issue Possible Cause(s) Recommended Solution(s)
"Oiling out" during aqueous wash The solution is too concentrated, or the wrong solvent is being used.Add more of the extraction solvent to dilute the mixture. If the problem persists, consider using a different extraction solvent. Ensure the aqueous washing solution is at the correct concentration.
Low yield of purified this compound - Incomplete reaction. - Using too much solvent during extraction, leaving the product in the mother liquor. - Premature crystallization during filtration. - Incomplete crystallization due to insufficient cooling. - Washing the final product with too much or warm solvent.[1]- Drive the esterification reaction to completion by using an excess of one reactant or by removing water as it forms.[2][3][4] - Use the minimum amount of solvent necessary for extraction. - Ensure filtration apparatus is at the appropriate temperature. - Cool the solution in an ice bath to maximize crystal formation. - Wash crystals with a minimal amount of ice-cold solvent.[1]
Product is not pure after washing - Inefficient washing. - The drying agent was not completely removed.- Ensure thorough mixing during aqueous washes to remove all water-soluble impurities. - After drying, filter the solution to remove the solid drying agent before solvent evaporation.
Emulsion formation during extraction The aqueous and organic layers have similar densities, or there are surfactants present.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - If the emulsion persists, try filtering the mixture through a bed of Celite. - Allow the mixture to stand for a longer period.
Final product is wet (contains water) - Incomplete drying. - The drying agent is no longer effective.- Increase the amount of drying agent or the drying time. - Use a fresh batch of anhydrous drying agent. Common drying agents include anhydrous magnesium sulfate (B86663), sodium sulfate, or calcium chloride.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis is the Fischer esterification of valeric acid with pentanol (B124592), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][3][4]

Q2: What are the typical impurities in a this compound reaction mixture after Fischer esterification?

A2: The primary impurities are unreacted starting materials (valeric acid and 1-pentanol), the acid catalyst, and water, which is a byproduct of the reaction.[2][5]

Q3: Why is it necessary to wash the crude this compound with a sodium bicarbonate or sodium carbonate solution?

A3: Washing with a weak base like sodium bicarbonate or sodium carbonate neutralizes and removes the acidic catalyst and any unreacted valeric acid from the organic layer.[5][6]

Q4: What is the purpose of the brine (saturated NaCl) wash?

A4: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions that may have formed during the previous washing steps.[5][6]

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC) [7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Mass Spectrometry (MS) [8]

  • Infrared (IR) Spectroscopy [8]

Additionally, you can check physical properties like the boiling point and compare it to the literature value.[9]

Q6: Are there alternative methods for synthesizing this compound?

A6: Yes, other methods include biocatalytic synthesis using lipases, which is considered a "green chemistry" approach.[10][11] Another route involves the reaction of γ-valerolactone with pentanol.[12]

Experimental Protocols

Protocol 1: Aqueous Workup for this compound Purification

This protocol describes the standard liquid-liquid extraction procedure to purify this compound from the reaction mixture after a Fischer esterification.

  • Transfer the Reaction Mixture : Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the entire reaction mixture to a separatory funnel.

  • Dilute with Organic Solvent : Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel to dilute the reaction mixture.

  • First Wash (Deionized Water) : Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate, and then drain the lower aqueous layer.

  • Second Wash (Sodium Bicarbonate) : Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.[5] Shake vigorously, remembering to vent frequently as carbon dioxide gas will be produced. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash if significant gas evolution is still observed.

  • Third Wash (Brine) : Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).[5] This will help remove any remaining water and dissolved impurities from the organic layer. Allow the layers to separate and drain the aqueous layer.

  • Drying the Organic Layer : Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, until the drying agent no longer clumps together.[6]

  • Isolate the Product : Decant or filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow RM Reaction Mixture SF1 Separatory Funnel (Dilute with Ether) RM->SF1 W1 Wash with Deionized Water SF1->W1 W2 Wash with 5% NaHCO3 Solution W1->W2 W3 Wash with Brine (NaCl) W2->W3 Dry Dry with Anhydrous MgSO4 W3->Dry Filt Filter Dry->Filt Evap Solvent Evaporation (Rotary Evaporator) Filt->Evap PPV Pure this compound Evap->PPV Fischer_Esterification cluster_reactants Reactants cluster_products Products Valeric Acid Valeric Acid This compound This compound Valeric Acid->this compound  H+ Catalyst Pentanol Pentanol Pentanol->this compound  (e.g., H2SO4) Water Water

References

Technical Support Center: Enzymatic Synthesis of Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of pentyl valerate (B167501), with a specific focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of pentyl valerate?

The optimal temperature for the enzymatic synthesis of this compound is highly dependent on the specific lipase (B570770) used and its formulation (free vs. immobilized). For instance, the optimal temperature for this compound synthesis using Candida rugosa lipase (CRL) immobilized in microemulsion-based organogels has been found to be 37°C.[1][2] Lipases, in general, show catalytic activity in a moderate temperature range of 30-70°C.[3]

Q2: How does temperature generally affect the rate of the enzymatic reaction?

As the temperature increases from a low level, the kinetic energy of both the enzyme and the substrate molecules increases. This leads to more frequent collisions and, consequently, a higher reaction rate until the optimal temperature is reached.

Q3: What are the consequences of using a temperature that is too high?

Exceeding the optimal temperature can cause a rapid decline in enzyme activity due to thermal denaturation.[4] High temperatures disrupt the three-dimensional structure of the enzyme, particularly the active site, which can lead to an irreversible loss of catalytic function.

Q4: Is it ever advantageous to use a lower-than-optimal temperature?

While a lower temperature will result in a slower reaction rate, it can be beneficial for enzymes with lower thermal stability. Operating at a slightly suboptimal temperature may extend the active lifetime of the enzyme, potentially leading to a higher overall yield in prolonged reactions.[4]

Q5: How does enzyme immobilization affect its thermal stability?

Immobilization can enhance the thermal stability of lipases. For example, in the synthesis of a similar ester, pentyl 2-methylpropanoate, immobilized Candida rugosa lipase demonstrated higher conversion rates at temperatures above 37°C compared to its free counterpart, indicating increased resistance to thermal denaturation provided by the immobilization matrix.[5]

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of this compound, with a focus on temperature-related problems.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Suboptimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate, or too high, causing enzyme denaturation.- Verify the optimal temperature for your specific lipase from the manufacturer's data sheet or relevant literature. - Experimentally determine the optimal temperature by running the reaction at a range of temperatures (e.g., 20°C, 30°C, 37°C, 40°C, 50°C) and measuring the yield at each point.[2]
Reaction Starts but Stalls Enzyme Denaturation Over Time: Even at a seemingly optimal temperature, prolonged exposure can lead to gradual enzyme inactivation.- Consider a temperature-step strategy: start at the optimal temperature for a period and then lower it to maintain enzyme stability for the remainder of the reaction. - Evaluate the thermal stability of your enzyme at the operating temperature by pre-incubating it for the reaction duration and then testing its residual activity.
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in the incubator or water bath temperature can lead to variability in reaction rates and yields.- Ensure your temperature control equipment is properly calibrated and maintained. - Use a calibrated external thermometer to monitor the reaction temperature directly in the reaction vessel.
High Yield but Slow Reaction Rate Temperature is Too Low: The reaction is proceeding, but not at an efficient rate.- Gradually increase the reaction temperature in small increments (e.g., 2-3°C) to find a balance between reaction rate and enzyme stability.

Data Presentation

The following table summarizes the effect of temperature on the synthesis of this compound and related esters using different lipases.

LipaseEsterTemperature (°C)Conversion/YieldReference
Immobilized Candida rugosa lipase (CRL)This compound37~99%[1][2]
Free Candida rugosa lipase (CRL)This compound37~19%[1][2]
Immobilized Rhizomucor miehei lipase (RMIM)Pentyl Nonanoate4586.08%[6]
Candida rugosa lipase (CRL)Pentyl 2-methylpropanoate35~92%[7]

Experimental Protocols

Protocol 1: Determining the Optimal Temperature for this compound Synthesis

This protocol outlines a general method for determining the optimal temperature for the lipase-catalyzed synthesis of this compound.

1. Materials:

  • Lipase (e.g., Candida rugosa lipase, free or immobilized)

  • Valeric acid

  • 1-Pentanol (B3423595)

  • Organic solvent (e.g., n-hexane, if not a solvent-free system)

  • Temperature-controlled shaker or water baths

  • Reaction vessels (e.g., 50 mL screw-capped flasks)

  • Gas chromatograph (GC) for analysis

2. Procedure:

  • Set up a series of temperature-controlled shakers or water baths at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • In separate reaction vessels for each temperature, prepare the reaction mixture. A typical mixture consists of an organic solvent containing equimolar concentrations of 1-pentanol and valeric acid (e.g., 100 mM each).[2]

  • Equilibrate the reaction mixtures at their respective temperatures for 15-20 minutes.

  • Initiate the reaction by adding a pre-determined amount of lipase to each vessel.

  • Incubate the reactions under constant agitation (e.g., 150 rpm).[2]

  • Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Analyze the samples by gas chromatography to determine the concentration of this compound and calculate the percentage conversion.

  • Plot the percentage conversion against temperature at a specific time point (e.g., 24 hours) to identify the optimal temperature.

Mandatory Visualization

Experimental Workflow for Temperature Optimization

The following diagram illustrates the logical workflow for determining the optimal temperature for the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Mixtures (Valeric Acid, 1-Pentanol, Solvent) setup_baths Set Up Temperature-Controlled Baths/Shakers at Various Temperatures equilibrate Equilibrate Mixtures at Respective Temperatures setup_baths->equilibrate add_enzyme Initiate Reaction (Add Lipase) equilibrate->add_enzyme incubate Incubate with Agitation add_enzyme->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling gc_analysis Analyze Samples by Gas Chromatography sampling->gc_analysis calc_conversion Calculate % Conversion gc_analysis->calc_conversion plot_data Plot % Conversion vs. Temperature calc_conversion->plot_data det_optimum Determine Optimal Temperature plot_data->det_optimum

Workflow for Temperature Optimization

References

Technical Support Center: Optimizing Lipase-Catalyzed Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of water content in lipase-catalyzed ester synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is water content so critical in lipase-catalyzed ester synthesis?

Water plays a dual role in non-aqueous enzymology. A minimal amount of water is essential to maintain the three-dimensional conformation of the lipase (B570770), which is necessary for its catalytic activity. This "essential water" layer provides the flexibility the enzyme needs to function. However, esterification is a reversible reaction. An excess of water in the reaction medium will shift the thermodynamic equilibrium towards the reverse reaction, hydrolysis, leading to the breakdown of the newly formed ester back into its constituent acid and alcohol. Therefore, controlling the water content is a delicate balance to ensure high enzyme activity while maximizing ester yield.

Q2: What is water activity (a_w), and why is it a better measure than water content?

Water activity (a_w) is a thermodynamic measure of the energy status of water in a system. It represents the "available" or "free" water that can participate in chemical reactions, as opposed to the total water content, which includes water tightly bound to the enzyme or support material. Using a_w provides a more accurate and reproducible measure of the enzyme's hydration state and its impact on catalytic activity, independent of the specific reaction components or solvent.

Q3: What is the optimal water activity for lipase-catalyzed ester synthesis?

There is no single universal optimal water activity, as it is highly dependent on the specific lipase, substrates, and reaction solvent. However, for many microbial lipase preparations, the optimal a_w range for esterification is generally between 0.25 and 0.45, which corresponds to a water content of 0.5% to 1%.[1] For some lipases, like Novozym 435 (immobilized Candida antarctica lipase B), optimal performance is achieved at very low water activities, sometimes below 0.2, especially in the synthesis of sugar esters.[2][3] Conversely, other lipases, such as immobilized Candida rugosa lipase, may show low activity at a_w below 0.5.[2] It is crucial to empirically determine the optimal a_w for each specific experimental system.

Q4: How does the accumulation of water during the reaction affect the yield?

Esterification produces water as a byproduct. In a batch or continuous reactor, this water can accumulate over time, leading to an increase in the local water activity.[2] Once the a_w surpasses the optimal level for synthesis, the equilibrium shifts, favoring the hydrolysis of the ester.[2] This results in a decrease in the net conversion rate, and the reaction may appear to slow down or even reverse.[2] Therefore, continuous removal of the produced water is often necessary to maintain high ester yields over extended reaction times.[2]

Troubleshooting Guide

This guide addresses common problems encountered during lipase-catalyzed ester synthesis and provides potential causes and solutions.

ProblemPossible Cause(s)Troubleshooting Steps & Solutions
Low or No Ester Yield from the Start Inactive Enzyme: Improper storage or handling has led to loss of activity.- Test enzyme activity using a standard assay before use.- Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
Insufficient Water: The enzyme lacks the essential water layer for its active conformation.- Incrementally increase the initial water activity of the system.- Pre-equilibrate the immobilized enzyme at a slightly higher a_w before adding it to the reaction mixture.
Substrate Inhibition: High concentrations of the acid or alcohol are inhibiting the lipase.- Optimize the substrate molar ratio. An excess of one substrate can sometimes be beneficial, but high concentrations of short-chain acids or alcohols can be inhibitory.[4]- Consider a fed-batch approach where one substrate is added gradually.
Reaction Starts Well but Stops Prematurely or Yield Decreases Over Time Water Accumulation: The water produced as a byproduct is shifting the equilibrium towards hydrolysis.[2]- Implement in-situ water removal using molecular sieves (e.g., 3Å or 4Å).- Conduct the reaction under vacuum to remove volatile water.- Use a packed-bed reactor with a water adsorbent.
Product Inhibition: The accumulation of the ester product is inhibiting the enzyme.- Consider in-situ product removal techniques if feasible.
Enzyme Denaturation: The reaction temperature is too high, causing the enzyme to lose its structure and activity over time.- Optimize the reaction temperature. While higher temperatures can increase the initial rate, they may lead to faster denaturation.- Refer to the enzyme's technical datasheet for its optimal temperature range.
Inconsistent Results Between Batches Variable Initial Water Content: Inconsistent water content in starting materials (solvents, substrates, enzyme).- Standardize the pre-treatment of all reagents.- Dry solvents and substrates before use (e.g., using molecular sieves).- Pre-equilibrate the immobilized enzyme at a known a_w.
Inaccurate Measurements: Variations in the amounts of enzyme or substrates.- Ensure all components are measured accurately using calibrated equipment.
Slow Reaction Rate Suboptimal Temperature: The reaction temperature is too low.- Increase the reaction temperature to the optimum for your specific lipase.
Insufficient Enzyme: The amount of enzyme is limiting the reaction rate.- Increase the enzyme concentration.
Mass Transfer Limitations: Poor mixing is preventing substrates from reaching the enzyme's active site.- Increase the agitation speed or use a more efficient stirring method.

Quantitative Data

The optimal water activity for lipase-catalyzed ester synthesis varies depending on the enzyme, substrates, and solvent system. The following tables provide a summary of some reported optimal a_w values.

Table 1: Optimal Water Activity (a_w) for Various Lipases in Ester Synthesis

LipaseReactionSolventOptimal a_wReference
Carica papaya lipaseLauric acid + 1-butanol (B46404)Solvent-free0.22[1]
Rhizopus oryzae lipasePhosphatidylcholine + Caproic acidOrganic medium0.11[5]
Candida antarctica lipase B (Novozym 435)Fructose + Palmitic acid2-methyl-2-butanol< 0.07[3]
Candida antarctica lipase B (Novozym 435)Transesterification in ILsIonic Liquid0.2[3]
Candida rugosa lipaseTransesterification in ILsIonic Liquid0.4[3]
Lipozyme IMTransesterification in ILsIonic Liquid0.5[3]
Pseudomonas lipaseAcidolysis and interesterificationNot specified0.53[6]

Table 2: Water Activity of Saturated Salt Solutions at 25°C for Reaction Equilibration

Saturated Salt SolutionWater Activity (a_w)
Potassium Hydroxide (KOH)0.082
Lithium Chloride (LiCl)0.113
Magnesium Nitrate (Mg(NO₃)₂)0.529
Sodium Chloride (NaCl)0.753
Potassium Sulfate (K₂SO₄)0.973

Data sourced from various studies and compiled for reference.[7]

Experimental Protocols

Protocol 1: Determination of Lipase Esterification Activity by Titration

This protocol determines the esterification activity of a lipase by measuring the consumption of a fatty acid.

Materials:

  • Lipase preparation

  • Butyric acid

  • 1-Butanol

  • n-Heptane (or other suitable organic solvent)

  • Ethanol (95%)

  • 0.05 M Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein (B1677637) indicator

  • Shaking incubator or magnetic stirrer with heating

  • Burette (10 mL or 25 mL)

  • Conical flasks (50 mL)

Procedure:

  • Prepare the Substrate Solution: Prepare a stock solution containing 0.16 M butyric acid and 0.33 M 1-butanol in n-heptane.

  • Reaction Setup: In a conical flask, add a defined volume of the substrate solution and bring it to the desired reaction temperature (e.g., 50°C).

  • Initiate the Reaction: Accurately weigh a specific amount of the lipase preparation (e.g., 10 mg) and add it to the pre-heated substrate solution. Start a timer immediately.

  • Incubation: Incubate the reaction mixture at the set temperature with constant agitation for a defined period (e.g., 30 minutes).

  • Stop the Reaction: At the end of the incubation period, stop the reaction by adding an excess of cold 95% ethanol. This will denature the enzyme and stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the reaction mixture and titrate the remaining butyric acid with standardized 0.05 M NaOH until a persistent pink color is observed.

  • Blank Titration: Prepare a blank by following the same procedure but without adding the enzyme.

  • Calculate Activity: The esterification activity is calculated based on the difference in the volume of NaOH used for the sample and the blank. One unit of activity is typically defined as the amount of enzyme that consumes 1 µmol of fatty acid per minute under the specified conditions.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a non-aqueous reaction mixture using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (titrant)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Gastight syringe

  • Sample of the reaction mixture

Procedure:

  • Prepare the Titrator: Fill the burette with the Karl Fischer titrant and add anhydrous methanol to the titration vessel.

  • Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Using a gastight syringe, accurately draw a known volume or weight of the sample from the reaction mixture.

  • Inject the Sample: Inject the sample into the titration vessel, ensuring no air bubbles are introduced.

  • Titration: Start the titration. The Karl Fischer reagent will be added automatically until all the water in the sample has reacted. The instrument will detect the endpoint potentiometrically.

  • Record the Result: The instrument will display the water content, usually in ppm, percentage, or mg of water.

  • Cleaning: After the analysis, clean the titration vessel and electrodes according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_enzyme Pre-equilibrate Enzyme (Control Water Activity) reaction_setup Reaction Setup (Solvent, Temp, Agitation) prep_enzyme->reaction_setup prep_substrates Prepare Substrates (Dry if necessary) prep_substrates->reaction_setup add_enzyme Add Pre-equilibrated Enzyme reaction_setup->add_enzyme run_reaction Run Reaction (Monitor Progress) add_enzyme->run_reaction sample Take Aliquots run_reaction->sample analyze Analyze Conversion (e.g., GC, HPLC) sample->analyze water_content Measure Water Content (Karl Fischer Titration) sample->water_content optimize Optimize Parameters (a_w, Temp, Substrate Ratio) analyze->optimize water_content->optimize optimize->prep_enzyme Iterate troubleshooting_flowchart cluster_low_yield Low Yield Analysis decision decision issue issue solution solution start Start Troubleshooting low_yield Low Ester Yield? start->low_yield reaction_start_issue Reaction starts poorly? low_yield->reaction_start_issue Yes end Consult Further Literature low_yield->end No inactive_enzyme Inactive Enzyme reaction_start_issue->inactive_enzyme Yes suboptimal_aw Suboptimal a_w reaction_start_issue->suboptimal_aw No check_activity Check Enzyme Activity inactive_enzyme->check_activity reaction_stops Reaction stops prematurely? check_activity->reaction_stops optimize_aw Optimize Initial a_w suboptimal_aw->optimize_aw optimize_aw->reaction_stops water_accum Water Accumulation reaction_stops->water_accum Yes enzyme_denat Enzyme Denaturation reaction_stops->enzyme_denat No remove_water Implement Water Removal water_accum->remove_water remove_water->end optimize_temp Optimize Temperature enzyme_denat->optimize_temp optimize_temp->end water_effect_equilibrium cluster_reactants Reactants cluster_products Products acid Carboxylic Acid lipase Lipase acid->lipase alcohol Alcohol alcohol->lipase ester Ester ester->lipase Hydrolysis (High Water Activity) water Water lipase->ester Esterification (Low Water Activity) lipase->water

References

Technical Support Center: Overcoming Acid Inhibition in Enzymatic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common challenges encountered during enzymatic ester synthesis, with a specific focus on overcoming acid inhibition.

Frequently Asked Questions (FAQs)

Q1: What is acid inhibition in enzymatic ester synthesis?

A1: In enzymatic ester synthesis, particularly when using lipases, short-chain carboxylic acids can act as inhibitors, reducing the enzyme's catalytic activity.[1] This inhibition can occur through several mechanisms, including causing a local pH drop around the enzyme that alters the ionization state of key amino acid residues in the active site.[2][3] Some organic acids, like acetic acid and butyric acid, are reported as particularly challenging substrates for common lipases such as Candida antarctica lipase (B570770) B (CalB).[4] High concentrations of these acids can lead to lower reaction rates and, in some cases, irreversible enzyme inactivation.[4][5]

Q2: Why is controlling the pH crucial for the reaction?

A2: The pH of the reaction medium is a critical parameter that significantly affects enzyme activity and stability.[6] Each enzyme has an optimal pH range at which it exhibits maximum activity.[3] For esterification, only the undissociated form of the carboxylic acid can participate in the reaction, which is favored at a lower pH.[2] However, a pH that is too low can lead to denaturation and complete loss of enzyme activity.[6] Therefore, maintaining the pH within the enzyme's optimal operating range is essential for achieving high conversion rates.[2][7]

Q3: What is the role of water in the reaction, and why is its removal important?

A3: Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[8] While a minimal amount of water is necessary to maintain the enzyme's active three-dimensional structure, the accumulation of water as a byproduct shifts the reaction equilibrium back towards hydrolysis (the reverse reaction), which reduces the final ester yield.[1][9] Therefore, continuous removal of water from the reaction medium is a key strategy to drive the reaction forward and achieve high conversions.[10][11]

Q4: Can the alcohol substrate also cause inhibition?

A4: Yes, substrate inhibition is not limited to the acid. Short-chain alcohols can also inhibit or even deactivate lipases, especially at high concentrations.[1] For example, in the synthesis of biodiesel, 1-butanol (B46404) has been shown to act as a competitive inhibitor for the lipase from Rhizomucor miehei.[12] The inhibitory effect is often more pronounced with shorter-chain alcohols.

Q5: What are the advantages of using an immobilized enzyme to combat inhibition?

A5: Enzyme immobilization, where the enzyme is attached to or confined within a solid support material, offers several advantages.[13][14] Immobilized enzymes often exhibit increased stability against changes in temperature and pH.[13] The support material can create a microenvironment that protects the enzyme from the bulk reaction medium, potentially reducing the inhibitory effects of substrates or byproducts.[15] Furthermore, immobilization facilitates easy separation of the enzyme from the reaction mixture, allowing for its reuse over multiple cycles, which is economically advantageous.[8][16]

Troubleshooting Guide

This section addresses common problems encountered during enzymatic ester synthesis, their possible causes, and recommended solutions.

Problem 1: The reaction rate is extremely slow from the beginning.

Possible CauseRecommended Solution
Suboptimal Temperature Verify the optimal temperature for your specific lipase (see Table 1). Ensure your incubator or water bath is calibrated correctly. Mild temperatures, typically between 30-70°C, are common for enzymatic reactions.[8]
Insufficient Enzyme Loading The reaction rate is directly proportional to the enzyme concentration. Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) relative to the total substrate mass.[1]
Poor Mass Transfer In heterogeneous systems (e.g., with an immobilized enzyme), inadequate mixing can limit the interaction between substrates and the enzyme's active sites. Increase the agitation speed or use a more efficient mixing method.[1]
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Test the enzyme's activity using a standard reaction. Always store enzymes at their recommended temperature, often -20°C or -80°C.[17]

Problem 2: The reaction starts but plateaus at a low yield (<50% conversion).

Possible CauseRecommended Solution
Equilibrium Limitation (Water Accumulation) Water produced during the reaction is causing hydrolysis, preventing further ester formation. Implement in-situ water removal by adding molecular sieves (3Å or 4Å) to the reaction, applying a vacuum, or using a pervaporation system.[1][10][18]
Acid Substrate Inhibition High concentrations of the carboxylic acid are inhibiting the enzyme. Optimize the substrate molar ratio; an excess of the alcohol is often used to shift the equilibrium.[1] Consider a fed-batch approach where the acid is added gradually to maintain a low concentration throughout the reaction.[5]
Product Inhibition The accumulation of the ester product may be inhibiting the enzyme. If feasible, consider using a biphasic solvent system where the ester is extracted into an organic phase, away from the enzyme which may be in an aqueous phase or immobilized.[12][19]
Local pH Drop The acidic substrate can lower the pH in the microenvironment of the enzyme, reducing its activity. Consider using an immobilized enzyme, as the support can help buffer against pH changes.[15] Using a minimal amount of a suitable buffer system can also be explored, though this can complicate water removal.

Below is a summary table for quick reference to troubleshooting common issues.

Table 1: Troubleshooting Summary for Low Ester Yield

Symptom Possible Cause Key Solution(s)
Slow initial reaction rate Suboptimal Temperature Adjust temperature to the enzyme's optimum (typically 30-70°C).[8]
Insufficient Enzyme Increase enzyme concentration (typically 1-10% w/w).[1]
Mass Transfer Limitation Increase agitation speed.
Reaction plateaus at low conversion Water Accumulation Add molecular sieves or apply a vacuum for in-situ water removal.[1][10]
Substrate/Product Inhibition Optimize substrate molar ratio; consider a fed-batch substrate addition or a biphasic system for product removal.[1][12]

| No reaction | Inactive Enzyme | Verify enzyme activity with a standard reaction; check storage conditions.[17] |

Experimental Protocols

Protocol 1: General Procedure for Batch Enzymatic Esterification

This protocol describes a typical solvent-free synthesis of an ester using an immobilized lipase.

Materials:

  • Carboxylic Acid (e.g., Propionic Acid)

  • Alcohol (e.g., Heptanol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Reaction Vessel (e.g., 50 mL screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Add the carboxylic acid and alcohol to the reaction vessel. A common starting point is a 1:2 molar ratio of acid to alcohol to shift the equilibrium towards the product.[1]

  • Add the immobilized lipase. A typical enzyme loading is 5-10% by weight of the total substrates.[1]

  • Seal the vessel tightly to prevent the evaporation of volatile reactants.

  • Place the vessel in a shaking incubator set to the enzyme's optimal temperature (e.g., 60°C) and agitation speed (e.g., 150-200 rpm).[4]

  • Withdraw small aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the progress.

  • Analyze the samples using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the ester and remaining substrates.

  • Continue the reaction until it reaches equilibrium (i.e., no further increase in ester concentration is observed).

  • After the reaction, separate the immobilized enzyme from the product mixture by simple filtration or decantation for potential reuse.

Protocol 2: Esterification with In-Situ Water Removal Using Molecular Sieves

This protocol is a modification of Protocol 1 to enhance yield by removing the water byproduct.

Materials:

  • Same as Protocol 1

  • Activated 3Å Molecular Sieves

Procedure:

  • Activate the molecular sieves by heating them in an oven at 250°C overnight.[4] Allow them to cool in a desiccator before use.

  • Follow steps 1 and 2 from Protocol 1 to add the substrates and enzyme to the reaction vessel.

  • Add the activated molecular sieves to the reaction mixture. A typical loading is 10-20% (w/w) of the total reaction mass.

  • Proceed with steps 3 through 8 from Protocol 1. The removal of water by the molecular sieves should drive the reaction to a higher conversion compared to the general protocol.[1][10]

Visualizations

The following diagrams illustrate key workflows and concepts for overcoming inhibition in enzymatic ester synthesis.

Troubleshooting_Workflow Start Low Ester Yield Observed Check_Conditions Verify Basic Conditions (Temp, Agitation, pH) Start->Check_Conditions Water_Removal Is Water Being Removed? Check_Conditions->Water_Removal Conditions OK Enzyme_Activity Check Enzyme Activity Check_Conditions->Enzyme_Activity Conditions Not OK (Correct and Re-run) Substrate_Ratio Is Substrate Ratio Optimized? Water_Removal->Substrate_Ratio Yes Implement_Water_Removal Implement In-Situ Water Removal (e.g., Molecular Sieves, Vacuum) Water_Removal->Implement_Water_Removal No Optimize_Ratio Test Different Molar Ratios (e.g., Excess Alcohol) Substrate_Ratio->Optimize_Ratio No Success High Yield Achieved Substrate_Ratio->Success Yes Implement_Water_Removal->Substrate_Ratio Fed_Batch Consider Fed-Batch Addition of Acid Biphasic_System Consider Biphasic System for Product Removal Fed_Batch->Biphasic_System Biphasic_System->Success Optimize_Ratio->Fed_Batch

Caption: Troubleshooting workflow for diagnosing and resolving low ester yield.

Equilibrium_Strategies cluster_reaction Reversible Esterification Reaction cluster_strategies Strategies to Shift Equilibrium Acid Acid Enzyme Enzyme Acid->Enzyme Alcohol Alcohol Alcohol->Enzyme Excess_Substrate Use Excess Substrate (Typically Alcohol) Alcohol->Excess_Substrate Ester Ester Ester->Enzyme Hydrolysis Product_Removal In-Situ Product Removal (Biphasic System) Ester->Product_Removal Water Water Water->Enzyme Hydrolysis Water_Removal In-Situ Water Removal (Molecular Sieves, Pervaporation) Water->Water_Removal Enzyme->Ester Synthesis Enzyme->Water Synthesis

Caption: Strategies to overcome equilibrium limitations in ester synthesis.

References

How to improve selectivity in GVL to pentyl valerate conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of γ-valerolactone (GVL) to pentyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the conversion of GVL to pentyl valerate?

A1: The conversion of GVL to this compound is a one-pot process that typically proceeds through a cascade of reactions requiring a bifunctional catalyst with both acid and metal sites. The key steps are:

  • Ring-opening of GVL: The lactone ring of GVL is opened in the presence of an alcohol (e.g., pentanol) via nucleophilic addition, catalyzed by acid sites, to form an intermediate such as 4-hydroxythis compound (HPV).[1]

  • Dehydration: The intermediate is then dehydrated, another acid-catalyzed step, to form pentyl 2-pentenoate (PP).[1]

  • Hydrogenation: Finally, the carbon-carbon double bond in the pentenoate intermediate is hydrogenated over the metal sites of the catalyst to yield the desired product, this compound.[2]

Q2: What are the common side reactions that can lower the selectivity to this compound?

A2: Several side reactions can occur, leading to the formation of undesired byproducts and reducing the selectivity towards this compound. These include:

  • Formation of 4-pentoxy this compound (PPV) from the reaction of the HPV intermediate with another pentanol (B124592) molecule.[2]

  • Hydrogenation and hydrogenolysis of GVL to produce 2-methyltetrahydrofuran (B130290) (MTHF).[2]

  • Intramolecular dehydration of the pentanol reactant to form pentenes and dipentyl ether, particularly over strong Brønsted acid sites.[1]

  • Formation of pentanoic acid (PA) as a final product instead of its ester.[3]

  • Further hydrogenation of this compound to pentane.[3][4]

Q3: What is the role of the catalyst in this conversion, and what type of catalyst is most effective?

A3: The catalyst is crucial as it facilitates the multiple reaction steps. Bifunctional catalysts containing both acid and metal functionalities are essential.[5][6]

  • Acid sites (both Brønsted and Lewis) catalyze the ring-opening of GVL and the dehydration of the intermediate.[1] The ratio and strength of these sites are critical for selectivity.[1]

  • Metal sites (e.g., Pd, Pt, Rh, Ru, Ni, Cu) are responsible for the hydrogenation steps.[5]

The choice of metal and support can significantly impact performance. For instance, Pd/HY and Pd/SiO2-Al2O3 have shown high activity and selectivity.[3][7] Copper-based catalysts, such as Cu/ZrO2, have also been reported to be highly effective and offer a more economical alternative to noble metals.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low GVL Conversion 1. Insufficient catalyst activity. 2. Reaction temperature too low. 3. Inadequate mixing. 4. Catalyst deactivation.1. Ensure the catalyst is properly activated. Consider using a more active catalyst or increasing the catalyst loading. 2. Increase the reaction temperature within the optimal range for the specific catalyst. An apparent activation energy of 25.6 kcal mol−1 has been reported for a Pd/SA catalyst.[7] 3. Increase the stirring rate to overcome mass transfer limitations.[3] 4. Check for catalyst poisoning or coking. Consider catalyst regeneration or using a fresh batch.
Low Selectivity to this compound 1. Formation of 4-pentoxy this compound (PPV). 2. Formation of 2-methyltetrahydrofuran (MTHF). 3. Dehydration of pentanol to pentenes and dipentyl ether. 4. Over-hydrogenation to pentane.1. This is an undesirable reaction that can occur depending on the acid catalyst characteristics and reaction conditions.[2] Modifying the catalyst's acidity, for example by using a support like SiO2-Al2O3 which can be more selective to the desired intermediate than to PPV, can help.[1] 2. This is another possible side reaction over bifunctional catalysts.[2] Adjusting the metal and acid site balance can help steer the reaction away from this pathway. 3. This is often promoted by strong Brønsted acid sites.[1] Consider using a catalyst with a lower Brønsted to Lewis acid site ratio or a less acidic support. 4. Reduce the reaction time or temperature. A lower H2 pressure might also favor the formation of this compound over pentane.
High "Missing Carbon Balance" 1. Strong adsorption of reactants or products on the catalyst surface. 2. Formation of volatile, undetected products.1. This is particularly observed with catalysts having predominantly Lewis acid sites, which can lead to strong GVL adsorption.[1] Temperature-programmed desorption (TPD) experiments can confirm irreversible adsorption.[1] Consider modifying the catalyst support or reaction temperature. 2. Ensure your analytical method is capable of detecting all potential products, including light hydrocarbons.
Catalyst Deactivation 1. Coking due to polymerization of intermediates or products. 2. Leaching of the active metal. 3. Sintering of metal nanoparticles at high temperatures.1. Catalyst deactivation has been observed, for example, with HPA/SiO2 catalysts.[1] Consider performing the reaction at a lower temperature or using a more stable catalyst. Regeneration by calcination may be possible. 2. Analyze the post-reaction catalyst to check for changes in metal loading. 3. Characterize the used catalyst using techniques like TEM to check for changes in metal particle size.

Data Presentation

Table 1: Comparison of Catalytic Performance in GVL to this compound Conversion

CatalystSupportTemp (°C)Pressure (bar)Time (h)GVL Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
5% Pd/HYHY Zeolite26080 (H₂)30>9960.6-[3]
Cu/ZrO₂ZrO₂---85.4-98.0[5][8]
Pd/SASiO₂-Al₂O₃25010 (H₂)881.170.1-[7][9]
Rh/SASiO₂-Al₂O₃25010 (H₂)8---[7][9]
Ni/SA-ISiO₂-Al₂O₃25010 (H₂)2483.5-87.8[5]
Pt/HYHY Zeolite25010 (N₂)869.663.491.1[2]
Pt/SiO₂-Al₂O₃SiO₂-Al₂O₃25010 (N₂)869.451.073.5[2]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

1. Catalyst Preparation (Example: Incipient Wetness Impregnation of Pd/SiO₂-Al₂O₃) [7][9]

  • Dry the SiO₂-Al₂O₃ support at 120°C for 12 hours.

  • Dissolve a calculated amount of palladium precursor (e.g., PdCl₂) in a suitable solvent (e.g., dilute HCl) to achieve the desired metal loading (e.g., <1 wt%).

  • Add the precursor solution dropwise to the dried support until the pores are completely filled (incipient wetness).

  • Dry the impregnated support at 120°C overnight.

  • Calcine the material in air at a specified temperature (e.g., 500°C) for several hours.

  • Reduce the catalyst in a hydrogen flow at an elevated temperature (e.g., 400°C) prior to reaction.

2. Catalytic Conversion of GVL to this compound [2][7]

  • Load the catalyst (e.g., 0.25 g) into a batch reactor.

  • Add the reactants: GVL (e.g., 0.37 M initial concentration) and pentanol (e.g., 40 mL).

  • Seal the reactor and purge with an inert gas (e.g., N₂) or pressurize with H₂ to the desired pressure (e.g., 10 bar).

  • Heat the reactor to the desired temperature (e.g., 250°C) while stirring (e.g., 650 rpm).

  • Take liquid samples periodically for analysis by gas chromatography (GC) to determine the concentrations of GVL, this compound, and other products.

  • Calculate GVL conversion, product yields, and selectivities based on the GC analysis.

Visualizations

GVL_to_PentylValerate_Pathway GVL γ-Valerolactone (GVL) HPV 4-Hydroxy this compound (HPV) GVL->HPV + Pentanol (Acid Sites) MTHF 2-Methyltetrahydrofuran (MTHF) GVL->MTHF + H₂ (Side Reaction) Pentanol Pentanol Pentenes Pentenes / Dipentyl Ether Pentanol->Pentenes - H₂O (Side Reaction) PP Pentyl 2-Pentenoate (PP) HPV->PP - H₂O (Acid Sites) PPV 4-Pentoxy this compound (PPV) HPV->PPV + Pentanol (Side Reaction) PV This compound (PV) PP->PV + H₂ (Metal Sites)

Caption: Reaction pathway for GVL to this compound conversion and major side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Low Selectivity) Start->Problem LowYield Low GVL Conversion? Problem->LowYield Yes LowSelectivity Low this compound Selectivity? Problem->LowSelectivity No CheckConditions Verify Reaction Conditions: - Temperature - Pressure - Stirring LowYield->CheckConditions AnalyzeByproducts Identify Major Byproducts (GC-MS Analysis) LowSelectivity->AnalyzeByproducts CheckCatalyst Evaluate Catalyst: - Activity - Acidity - Metal Dispersion CheckConditions->CheckCatalyst OptimizeConditions Optimize Conditions: - Adjust Temp/Pressure - Change Reactant Ratio CheckCatalyst->OptimizeConditions ModifyCatalyst Modify Catalyst: - Different Support - Different Metal - Alter Acidity AnalyzeByproducts->ModifyCatalyst End Problem Resolved OptimizeConditions->End ModifyCatalyst->End

References

Minimizing by-product formation in pentyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of pentyl valerate (B167501).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pentyl valerate via Fischer esterification and enzymatic catalysis.

Issue 1: Low Yield of this compound in Fischer Esterification

Q1: My Fischer esterification of valeric acid and pentanol (B124592) resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

A1: A low yield in Fischer esterification is a common issue primarily due to the reversible nature of the reaction. The formation of water as a by-product can shift the equilibrium back towards the reactants, reducing the ester yield. Additionally, side reactions involving the pentanol starting material can consume reactants and lower the overall product yield.

Possible Causes and Solutions:

CauseRecommended Action
Equilibrium Limitations The reaction has reached equilibrium without complete conversion. To drive the reaction towards the product (this compound), either use a large excess of one reactant (typically the less expensive one, pentanol) or remove water as it is formed.[1][2][3][4] Water can be removed by azeotropic distillation using a Dean-Stark apparatus.
Insufficient Catalyst The acid catalyst concentration may be too low to effectively protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. Increasing the catalyst concentration can increase the reaction rate.[5][6] However, excessively high concentrations can promote side reactions. A typical catalyst concentration is 1-5% by weight of the limiting reagent.
Sub-optimal Temperature The reaction temperature may be too low, resulting in a slow reaction rate. Conversely, excessively high temperatures can promote the formation of by-products such as pentenes and dipentyl ether.[7] The optimal temperature is typically the reflux temperature of the alcohol used.
Reaction Time The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Issue 2: Presence of Impurities in the Final this compound Product after Fischer Esterification

Q2: I have synthesized this compound, but my product is impure. What are the likely by-products and how can I minimize their formation and remove them?

A2: Impurities in this compound synthesized via Fischer esterification are often the result of side reactions involving the alcohol (pentanol) under acidic conditions. The primary by-products are typically dipentyl ether and pentenes.

Common By-products and Mitigation Strategies:

By-productFormation MechanismTroubleshooting Steps
Dipentyl Ether Under acidic conditions and elevated temperatures, two molecules of pentanol can undergo dehydration to form dipentyl ether.[8][9][10][11][12]- Control Temperature: Avoid excessively high reaction temperatures. Maintain the temperature at the reflux of pentanol without vigorous, prolonged heating. - Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst to minimize side reactions.
1-Pentene (B89616) and 2-Pentene Acid-catalyzed dehydration of pentanol can also lead to the formation of alkenes, primarily 1-pentene and 2-pentene.[13][14][15][16][17]- Maintain Optimal Temperature: High temperatures favor elimination reactions. Running the reaction at the lowest effective temperature can reduce alkene formation. - Use a Milder Catalyst: Consider using a milder acid catalyst if alkene formation is significant.
Unreacted Starting Materials Due to the reversible nature of the reaction, unreacted valeric acid and pentanol will be present in the crude product.- Drive the Reaction to Completion: Use an excess of one reactant and/or remove water to maximize conversion. - Purification: Unreacted valeric acid can be removed by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution. Unreacted pentanol can be removed by washing with water or brine. Final purification is typically achieved by distillation.

Purification Protocol: A general purification protocol for removing these by-products and unreacted starting materials can be found in the Experimental Protocols section below.

Issue 3: Low Yield in Enzymatic Synthesis of this compound

Q3: I am using a lipase (B570770) catalyst for the synthesis of this compound, but the conversion rate and yield are low. What factors could be affecting the enzyme's performance?

A3: While enzymatic synthesis is known for its high selectivity, which generally minimizes by-product formation, low yields can still occur due to sub-optimal reaction conditions affecting the enzyme's activity and stability.

Troubleshooting Low Yield in Enzymatic Synthesis:

Potential CauseRecommended Troubleshooting Action
Enzyme Inactivity The lipase may have lost its activity due to improper storage, handling, or denaturation.
Sub-optimal pH The pH of the reaction medium is critical for enzyme activity.
Sub-optimal Temperature Enzyme activity is highly dependent on temperature.
Water Content While water is a by-product of esterification, a certain amount of water is essential for lipase activity. However, excessive water can promote the reverse reaction (hydrolysis).
Substrate Inhibition High concentrations of either the alcohol or the carboxylic acid can inhibit or inactivate the enzyme.
Product Inhibition The accumulation of the product, this compound, can sometimes inhibit the enzyme.

Frequently Asked Questions (FAQs)

Q4: What are the main advantages of using enzymatic synthesis over Fischer esterification for producing this compound?

A4: The primary advantages of enzymatic synthesis include:

  • High Selectivity: Enzymes are highly specific catalysts, which leads to the formation of the desired product with minimal to no by-products. This simplifies purification and improves the overall purity of the this compound.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pH, which reduces energy consumption and prevents the degradation of thermally sensitive compounds.

  • "Green" Chemistry: Enzymatic synthesis is considered a more environmentally friendly approach as it avoids the use of harsh acids and high temperatures.[18]

Q5: Can I reuse the immobilized enzyme for multiple batches of this compound synthesis?

A5: Yes, one of the significant advantages of using immobilized enzymes is their reusability. After each reaction cycle, the immobilized enzyme can be recovered by simple filtration, washed to remove any residual substrates and products, and then reused in a subsequent batch. This can significantly reduce the overall cost of the process.

Q6: What is the role of the acid catalyst in Fischer esterification?

A6: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, plays a crucial role in accelerating the rate of the otherwise slow esterification reaction.[4] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.

Q7: How can I effectively remove the water by-product during Fischer esterification?

A7: A common and effective method for removing water during Fischer esterification is to use a Dean-Stark apparatus. This piece of glassware allows for the azeotropic distillation of water with an immiscible solvent (like toluene (B28343) or hexane). The condensed solvent and water are collected, the water separates and is removed, and the solvent is returned to the reaction flask, thereby driving the equilibrium towards the formation of the ester.[19]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Valeric acid

  • 1-Pentanol (B3423595)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, Dean-Stark trap (optional), separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine valeric acid and a molar excess of 1-pentanol (e.g., 1.5 to 3 equivalents).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2% of the mass of the carboxylic acid) to the reaction mixture while stirring.

  • Heating and Reflux: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, heat the mixture to the boiling point of the azeotrope. Continue refluxing and collecting water until no more water is formed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid). Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

      • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by simple or fractional distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 203-205 °C at atmospheric pressure).

Protocol 2: Enzymatic Synthesis of this compound

This protocol uses an immobilized lipase and is a general starting point for optimization.

Materials:

  • Valeric acid

  • 1-Pentanol

  • Immobilized lipase (e.g., Candida antarctica lipase B (Novozym 435) or Candida rugosa lipase)

  • Organic solvent (e.g., hexane (B92381) or heptane, optional for solvent-based systems)

  • Phosphate buffer (if pH control is needed)

  • Shaking incubator or orbital shaker

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a screw-capped flask), combine equimolar amounts of valeric acid and 1-pentanol.[20] For solvent-based systems, dissolve the substrates in the chosen organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized (e.g., 1-10% by weight of the substrates).

  • Incubation: Place the reaction vessel in a shaking incubator or on an orbital shaker at the optimal temperature for the enzyme (e.g., 37°C for Candida rugosa lipase).[20]

  • Reaction Monitoring: Monitor the formation of this compound over time using GC analysis of small aliquots taken from the reaction mixture.

  • Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Purification: The product mixture can be purified to remove any unreacted starting materials. This may involve washing with a dilute base to remove residual valeric acid, followed by distillation if high purity is required.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Fischer Esterification

Troubleshooting_Fischer_Esterification start Low Yield of this compound check_equilibrium Check for Equilibrium Limitations start->check_equilibrium check_catalyst Evaluate Catalyst Concentration check_equilibrium->check_catalyst No solution_equilibrium Increase excess of one reactant or remove water (Dean-Stark) check_equilibrium->solution_equilibrium Yes check_temp Assess Reaction Temperature check_catalyst->check_temp No solution_catalyst Optimize catalyst concentration (typically 1-5% w/w) check_catalyst->solution_catalyst Yes check_time Verify Reaction Time check_temp->check_time No solution_temp Maintain reflux temperature and avoid excessive heat check_temp->solution_temp Yes solution_time Monitor reaction to completion (TLC or GC) check_time->solution_time Yes end Improved Yield check_time->end No solution_equilibrium->check_catalyst solution_catalyst->check_temp solution_temp->check_time solution_time->end

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Reaction Pathway for this compound Synthesis and By-product Formation

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts By-products Valeric Acid Valeric Acid This compound This compound Valeric Acid->this compound + Pentanol (Acid Catalyst) Pentanol Pentanol Pentanol->this compound Dipentyl Ether Dipentyl Ether Pentanol->Dipentyl Ether + Pentanol (-H2O, Acid/Heat) Pentenes Pentenes Pentanol->Pentenes Dehydration (-H2O, Acid/Heat) Water Water

Caption: this compound synthesis and potential by-product pathways.

References

Stability issues of pentyl valerate under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pentyl valerate (B167501) under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the handling and analysis of pentyl valerate.

Problem Possible Causes Recommended Actions
Decreased Purity of this compound Detected by GC/HPLC 1. Hydrolysis: Exposure to moisture, especially in the presence of acidic or basic contaminants. 2. Oxidation: Prolonged exposure to air (oxygen). 3. Thermal Degradation: Exposure to high temperatures during storage or analysis.1. Prevent Hydrolysis: Store this compound in a tightly sealed container in a dry environment. Use of desiccants is recommended. Ensure all solvents and reagents used are anhydrous. 2. Prevent Oxidation: Store under an inert atmosphere (e.g., nitrogen or argon). Minimize headspace in the storage container. 3. Avoid High Temperatures: Store in a cool, dark place as recommended.[1] For analytical procedures, use the lowest feasible injector and oven temperatures for GC analysis.
Appearance of Unknown Peaks in Chromatogram 1. Degradation Products: Peaks may correspond to pentanoic acid and pentanol (B124592) (from hydrolysis) or aldehydes, ketones, and smaller acids (from oxidation). 2. Contamination: Impurities from solvents, glassware, or sample handling.1. Identify Degradation Products: Use GC-MS to identify the mass of the unknown peaks. Pentanoic acid (m/z 102) and pentanol (m/z 88) are common indicators of hydrolysis. 2. Run Blanks: Analyze a solvent blank and a blank of the sample matrix to rule out contamination from these sources.
Inconsistent Analytical Results 1. Sample Inhomogeneity: Inadequate mixing of the sample before taking an aliquot. 2. Instrumental Variability: Fluctuations in GC or HPLC system performance. 3. Improper Sample Preparation: Inconsistent dilution or derivatization.1. Ensure Homogeneity: Thoroughly vortex or mix the this compound sample before use. 2. System Suitability Testing: Perform regular system suitability tests on your analytical instruments to ensure consistent performance. 3. Standardize Protocols: Adhere strictly to a validated sample preparation protocol.
Change in Odor or Color of the Sample 1. Degradation: The formation of pentanoic acid can lead to a rancid odor. Oxidation can sometimes cause a slight yellowing of the sample.1. Re-analyze the Sample: Perform purity analysis using GC or HPLC to confirm degradation. 2. Discard if Necessary: If significant degradation is confirmed, it is recommended to discard the sample to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize hydrolysis and oxidation.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is highly dependent on storage conditions. When stored under optimal conditions (cool, dry, dark, and sealed under inert gas), it can be stable for several years. However, exposure to moisture, air, and high temperatures will significantly shorten its shelf life. It is recommended to re-analyze the purity of the compound if it has been stored for an extended period or if storage conditions have been suboptimal.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to pentanoic acid and pentanol. This reaction can be catalyzed by both acids and bases.[2]

  • Oxidation: Like other esters, this compound can undergo oxidation, especially when exposed to oxygen over time. This process can lead to the formation of hydroperoxides, which can then decompose into a variety of smaller, volatile compounds such as aldehydes, ketones, and shorter-chain carboxylic acids.

Q4: How can I detect the degradation of this compound in my sample?

A4: Degradation can be detected through analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to its degradation products (e.g., pentanoic acid and pentanol) are indicative of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying these degradation products.

Q5: Are there any visual or olfactory signs of this compound degradation?

A5: Yes. Pure this compound has a fruity, apple-like odor. The formation of pentanoic acid due to hydrolysis can introduce a more acidic or rancid smell. While significant degradation might lead to a slight change in color (e.g., slight yellowing), this is not a reliable indicator on its own. Analytical testing is the most definitive way to assess stability.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability based on the general behavior of similar aliphatic esters under various storage conditions. This information should be considered qualitative, and it is highly recommended to perform in-house stability studies for critical applications.

Storage Condition Temperature Humidity Atmosphere Expected Stability Primary Degradation Pathway
Ideal 2-8 °CLow (<30% RH)Inert (Nitrogen/Argon)High (Years)Minimal degradation
Recommended Room Temperature (~20-25 °C)Low (<40% RH)Sealed Container (Air)Moderate (Months to Years)Slow Hydrolysis & Oxidation
Sub-optimal Room Temperature (~20-25 °C)High (>60% RH)Open to AirLow (Weeks to Months)Hydrolysis & Oxidation
Accelerated 40 °C75% RHAirVery Low (Days to Weeks)Rapid Hydrolysis & Oxidation
Stress >50 °CVariableAirExtremely Low (Hours to Days)Rapid Hydrolysis, Oxidation, & Thermal Decomposition

Experimental Protocols

Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound and the identification of its volatile degradation products.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Inlet Temperature: 250 °C (to ensure complete vaporization without causing thermal degradation).

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

  • MS Conditions (for identification):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1000 µg/mL).

    • Create a series of dilutions to generate a calibration curve for quantification.

    • For analyzing a stored sample, dilute it in the same solvent to fall within the calibration range.

Stability Indicating HPLC Method

This method can be used to monitor the degradation of this compound over time, particularly the increase in the more polar degradation product, pentanoic acid.

  • Instrumentation:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier. For example, Acetonitrile:Water (60:40) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for pentanoic acid) or RI detector.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

cluster_storage Storage Conditions cluster_stability This compound Stability Ideal Ideal (2-8°C, Dry, Inert Gas) Stable Stable Ideal->Stable High Stability Recommended Recommended (RT, Dry, Sealed) Degrading Degrading Recommended->Degrading Slow Degradation Suboptimal Sub-optimal (RT, Humid, Open) Degraded Degraded Suboptimal->Degraded Rapid Degradation

Caption: Relationship between storage conditions and the stability of this compound.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway PV This compound PA Pentanoic Acid PV->PA + H₂O (Acid/Base catalyst) P Pentanol PV->P + H₂O (Acid/Base catalyst) HP Hydroperoxides PV->HP + O₂ DP Further Degradation Products (Aldehydes, Ketones, etc.) HP->DP

Caption: Primary degradation pathways of this compound.

start Suspected Degradation (e.g., off-odor, poor analytical results) step1 Visual & Olfactory Inspection Change in color or odor? start->step1 step2 Analytical Confirmation (GC/HPLC) Reduced purity? Appearance of new peaks? step1->step2 Yes step4 Review Storage Conditions Properly sealed? Correct temperature? Exposure to light/air? step1->step4 No step3 Identify Degradation Products (GC-MS) Presence of pentanoic acid/pentanol? step2->step3 Yes step2->step4 No step3->step4 step5 Take Corrective Action Discard degraded sample Improve storage protocol step4->step5

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Refining GC-MS Protocols for Isomeric Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for the challenging task of isomeric impurity detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My isomeric impurities are co-eluting. How can I improve their chromatographic separation?

A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. Here are several strategies to improve resolution:

  • Optimize the GC Oven Temperature Program: This is often the most effective initial step.[1]

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5°C/min) around the elution time of your isomers can significantly enhance separation.[2]

    • Introduce an isothermal hold: An isothermal hold at a temperature just below the elution temperature of the critical pair can maximize resolution.[1][2]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate (or linear velocity) is optimal for your column's internal diameter to maximize efficiency. For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point.[1]

  • Evaluate and Change the GC Column:

    • Increase Column Length/Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates, leading to better separation.[2] However, be aware that this will also increase analysis time and backpressure.[2]

    • Change the Stationary Phase: If co-elution persists, the stationary phase may not have the right selectivity for your isomers. Consider a column with a different polarity. For example, if you are using a non-polar column (like a DB-5ms), try a mid-polarity or a more polar stationary phase.[1]

    • Use a Chiral Column for Stereoisomers: For enantiomers or diastereomers, a chiral stationary phase is essential for separation.[2][3] These columns work by forming transient diastereomeric complexes with the enantiomers, leading to different retention times.[4]

Q2: I've optimized my GC method, but some peaks still overlap. Can I still quantify the individual isomers?

A2: Yes, if complete chromatographic separation is not achievable, you can often use the mass spectrometer's capabilities for quantification, provided there are unique ions for each isomer.[2]

  • Mass Spectrometric Deconvolution using Extracted Ion Chromatograms (EICs):

    • Examine the full scan mass spectra of each isomer (if standards are available) or across the co-eluting peak.

    • Identify fragment ions that are unique to each isomer or have significantly different relative abundances.

    • Generate EICs for these specific ions. The peak areas in the EICs can then be used for quantification of the respective isomers.

Q3: What is derivatization and how can it help in separating isomeric impurities?

A3: Derivatization is the chemical modification of an analyte to alter its physicochemical properties, making it more suitable for GC analysis.[5][6][7] For isomeric impurities, derivatization can:

  • Increase Volatility and Thermal Stability: Many polar compounds are not volatile enough for GC analysis. Derivatization replaces active hydrogens on polar functional groups (e.g., -OH, -NH, -COOH) with less polar groups, increasing volatility.[6][7]

  • Enhance Separation: By modifying the structure of the isomers, even slightly, their interaction with the GC stationary phase can be altered, potentially resolving co-elution.[2]

  • Improve Sensitivity: Derivatization can introduce functional groups that give a stronger signal in the mass spectrometer.[7]

Common derivatization techniques include silylation, acylation, and alkylation.[5][6] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is the most common method.[5][7]

Q4: How can I improve the sensitivity of my GC-MS method to detect trace-level isomeric impurities?

A4: Detecting low-level impurities requires optimizing the entire analytical method for maximum signal-to-noise ratio.

  • Injection Technique:

    • Large Volume Injection (LVI): Techniques like Programmed Temperature Vaporization (PTV) allow for the injection of larger sample volumes without overloading the column with solvent. This can increase sensitivity by one to two orders of magnitude compared to standard splitless injection.[8]

  • GC Column Choice:

    • "Fast GC" Columns: Shorter columns (e.g., 10 m) with smaller internal diameters (e.g., 0.1-0.18 mm) and thinner stationary phase films (e.g., 0.1 µm) can produce narrower peaks.[8] Sharper peaks have a greater height-to-area ratio, leading to improved signal-to-noise and better sensitivity.[8][9]

  • Mass Spectrometer Settings:

    • Selected Ion Monitoring (SIM): Instead of scanning for all ions, programming the mass spectrometer to only monitor a few characteristic ions for your target impurities increases the dwell time on those ions, significantly improving sensitivity.[4]

    • Tandem MS (MS/MS): For even greater sensitivity and selectivity, especially in complex matrices, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is highly effective.[8]

Experimental Protocols

Protocol 1: Silylation Derivatization for Isomers with Active Hydrogens

This protocol describes a general procedure for silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylating agent.[2]

Materials:

  • Dried sample containing isomeric impurities (in an aprotic solvent like hexane (B92381) or ethyl acetate).

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (B92270) (optional, as a catalyst).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Pipette 100 µL of the sample solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating reagent.[7]

  • Add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine (if needed) to the dried sample.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Table 1: Common Silylating Reagents and Their Applications

ReagentAbbreviationStrengthCommon Applications
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAStrongAlcohols, phenols, carboxylic acids, amines, amides, thiols[10]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAStrongestSimilar to BSTFA, but by-products are more volatile
N-trimethylsilylimidazoleTMSIModerateHydroxyl groups, carboxylic acids, phenols, thiols[10]
TrimethylchlorosilaneTMCSCatalystUsed with other reagents to enhance reactivity, especially for sterically hindered groups[10]
Protocol 2: Chiral GC-MS Method Development for Enantiomeric Impurity Analysis

This protocol provides a starting point for developing a separation method for enantiomers.

1. Column Selection:

  • Choose a chiral stationary phase. Cyclodextrin-based columns are widely used and effective for a broad range of chiral compounds.[11][12] Common phases include those based on beta- or gamma-cyclodextrins.

2. Initial GC Method Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on impurity concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C (hold for 2 minutes).

    • Ramp: 3°C/min to 280°C.[2]

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Start with a full scan (e.g., m/z 40-450) to identify the retention times and mass spectra of the enantiomers. For trace analysis, develop a SIM method using characteristic ions.[4]

3. Optimization:

  • If resolution is poor, adjust the temperature ramp rate. A slower ramp will generally improve separation.[2]

  • Optimize the initial oven temperature and hold time.[2]

  • Ensure the carrier gas flow rate is optimal for the chosen column.

Visualizations

Logical Workflow for Troubleshooting Isomer Co-elution

CoElution_Troubleshooting start Poor Resolution of Isomers check_ms Confirm Co-elution (Check MS Scan / Peak Shape) start->check_ms optimize_temp Optimize Temperature Program (Slower Ramp / Isothermal Hold) check_ms->optimize_temp Co-elution Confirmed eval_column Evaluate GC Column (Selectivity, Dimensions) optimize_temp->eval_column Resolution Still Poor resolution_achieved Resolution Achieved optimize_temp->resolution_achieved Resolution Achieved derivatize Consider Derivatization eval_column->derivatize Resolution Still Poor eval_column->resolution_achieved Resolution Achieved use_eic Utilize Mass Spec Deconvolution (EIC) derivatize->use_eic Resolution Still Poor derivatize->resolution_achieved Resolution Achieved use_eic->resolution_achieved

A decision tree for troubleshooting poor resolution of isomeric impurities.

Experimental Workflow for GC-MS Analysis via Derivatization

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample in Solution dry Evaporate Solvent (Nitrogen Stream) sample->dry reagents Add Derivatization Reagent (e.g., BSTFA) & Catalyst dry->reagents react Heat to React (e.g., 60°C for 30 min) reagents->react inject Inject Derivatized Sample react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

References

Technical Support Center: Optimization of Mobile Phase for Pentyl Valerate HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of pentyl valerate (B167501). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the reverse-phase HPLC analysis of pentyl valerate?

A common starting point for the reverse-phase HPLC analysis of this compound is a mixture of acetonitrile (B52724) (MeCN) and water.[1][2] A typical initial ratio to consider would be in the range of 70:30 to 90:10 (v/v) Acetonitrile:Water, which can then be optimized based on the resulting chromatogram.[3][4]

Q2: Why is my this compound peak tailing?

Peak tailing in the analysis of esters like this compound can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a modern, end-capped column can minimize these interactions.[5]

  • Mobile Phase pH: While this compound is a neutral compound and less affected by pH, the ionization of other sample components or stationary phase characteristics can be influenced by pH.[6] For some esters, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.[7]

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.[5]

Q3: My baseline is drifting during the analysis. What could be the cause?

Baseline drift can be attributed to several factors:

  • Changes in Mobile Phase Composition: This can occur if the mobile phase components are not well mixed or if one component is evaporating faster than the other.[8]

  • Temperature Fluctuations: A lack of stable temperature control for the column or detector can cause the baseline to drift.[8]

  • Column Bleed: This happens when the stationary phase slowly leaches from the column, which can increase with aggressive mobile phases or high temperatures.

  • Detector Lamp Instability: An aging detector lamp can cause the baseline to drift.[8]

Q4: What should I do if the retention time for this compound is shifting between injections?

Retention time shifts can indicate issues with the reproducibility of your method.[9] Common causes include:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[9]

  • Pump Malfunctions: Leaks or inconsistent flow rates from the HPLC pump can lead to variable retention times.[9]

  • Column Equilibration: The column may not be properly equilibrated with the mobile phase before starting the analysis.[7][9]

  • Temperature Changes: Fluctuations in the laboratory or instrument temperature can affect retention times.[7]

Troubleshooting Guides

Issue: Poor Peak Resolution or Co-elution

If you are observing poor separation between your this compound peak and other components in your sample, consider the following troubleshooting steps:

  • Adjust Mobile Phase Strength:

    • To increase retention and potentially improve resolution: Decrease the percentage of the organic solvent (acetonitrile) in the mobile phase. A 10% decrease in the organic phase can significantly increase the retention time.[6]

    • To decrease retention: Increase the percentage of the organic solvent.

  • Change the Organic Modifier:

    • Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[10]

  • Optimize Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to sharper peaks and better resolution. However, it can also decrease retention times.

Issue: High System Backpressure

High backpressure is a common issue in HPLC systems.[7][9] Use the following guide to diagnose the problem:

  • Isolate the Source:

    • Start by removing the column and replacing it with a union to check the system pressure without the column. If the pressure is still high, the blockage is in the HPLC system (e.g., tubing, injector, or detector).[11]

    • If the system pressure is normal, the high pressure is likely due to the column.

  • Address Column-Related High Pressure:

    • Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase.[7] Try back-flushing the column (reversing the flow direction) at a low flow rate.

    • Column Contamination: Strongly retained compounds from previous injections may have built up on the column. Wash the column with a strong solvent.

    • Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration used to avoid precipitation.[12]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Perform serial dilutions to create working standards in the desired concentration range.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and analyze the peak area and retention time for this compound.

Visualizations

HPLC_Workflow General HPLC Workflow for this compound Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (e.g., ACN:Water) Pump Pump MobilePhase->Pump SamplePrep Sample Preparation (Dilution & Filtration) Injector Injector SamplePrep->Injector Pump->Injector Column Column (e.g., C18) Injector->Column Detector Detector (UV) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Analysis Chromatogram Analysis DataSystem->Analysis

Caption: General HPLC workflow for this compound analysis.

Troubleshooting_Tree Troubleshooting Peak Tailing Start Peak Tailing Observed CheckOverload Is sample overloaded? Start->CheckOverload ReduceSample Reduce injection volume or dilute sample CheckOverload->ReduceSample Yes CheckColumn Is column old or showing poor performance? CheckOverload->CheckColumn No Resolved Problem Resolved ReduceSample->Resolved ReplaceColumn Use new, end-capped column CheckColumn->ReplaceColumn Yes CheckMobilePhase Is mobile phase optimized? CheckColumn->CheckMobilePhase No ReplaceColumn->Resolved ModifyMobilePhase Add modifier (e.g., 0.1% Formic Acid) or change organic solvent CheckMobilePhase->ModifyMobilePhase No CheckSystem Check for extra-column volume or leaks CheckMobilePhase->CheckSystem Yes ModifyMobilePhase->Resolved CheckSystem->Resolved

Caption: Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Guide to Catalysts for Pentyl Valerate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl valerate (B167501), an ester with a characteristic fruity apple-like aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis, typically through the esterification of valeric acid with pentanol (B124592) or from γ-valerolactone (GVL), is significantly influenced by the choice of catalyst. This guide provides an objective comparison of various catalytic systems for pentyl valerate production, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The production of this compound can be broadly categorized into two primary synthetic routes: the direct esterification of valeric acid and the one-pot conversion of γ-valerolactone. The choice of catalyst is intrinsically linked to the selected pathway.

Direct Esterification of Valeric Acid with Pentanol

This classic approach involves the reaction of valeric acid and pentanol, typically in the presence of an acid catalyst to accelerate the reaction rate. Both biocatalysts and solid acid catalysts are employed for this transformation.

Table 1: Comparative Performance of Catalysts for Direct Esterification

Catalyst TypeCatalystSupport/ImmobilizationReaction Temperature (°C)Reaction TimeConversion (%)Yield/Selectivity (%)Reusability
Biocatalyst Candida rugosa Lipase (B570770) (CRL)Microemulsion Based Organogels (MBGs)377-8 days~99High10 cycles[1]
Biocatalyst Candida rugosa Lipase (CRL)Free Enzyme37-~19HighNot readily reusable[1]
Solid Acid Amberlyst-15Polystyrene-based resinRoom Temperature - 120VariesUp to 97 (for similar esterifications)[2][3]HighRecyclable[3]
One-Pot Synthesis from γ-Valerolactone (GVL) and Pentanol

An alternative "green" route involves the conversion of biomass-derived GVL to this compound. This process requires bifunctional catalysts possessing both acid and metal sites to facilitate a cascade of reactions.

Table 2: Comparative Performance of Bifunctional Catalysts for Synthesis from GVL

CatalystSupportReaction Temperature (°C)Reaction Time (h)GVL Conversion (%)This compound Yield (%)
Pd/SA SiO₂-Al₂O₃-881.170.1[4]
Rh/SA SiO₂-Al₂O₃--Lower than Pd/SALower than Pd/SA[4]
Pt/SA SiO₂-Al₂O₃-10Optimal90.0[5]
Ni/SA-I SiO₂-Al₂O₃2502483.587.8 (Selectivity)[6]
Cu/ZrO₂ ZrO₂--85.498.0 (Selectivity)[5]
Pd/HY HY Zeolite26030>9960.6[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Biocatalytic Synthesis using Immobilized Candida rugosa Lipase

This protocol is based on the work by Raghavendra et al.[1]

1. Immobilization of Lipase:

  • Prepare a reverse micellar solution using a surfactant such as sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) in an organic solvent like isooctane.
  • Dissolve Candida rugosa lipase in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
  • Add the lipase solution to the surfactant solution and mix vigorously to form a thermodynamically stable reverse micellar solution.
  • Induce gelation to form microemulsion-based organogels (MBGs), which serve as the immobilized enzyme catalyst.

2. Esterification Reaction:

  • In a sealed flask, combine valeric acid and 1-pentanol (B3423595) in an organic solvent (e.g., cyclohexane). A typical concentration is 100 mM for each substrate.
  • Add the immobilized lipase (MBGs) to the reaction mixture.
  • Incubate the mixture on an orbital shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).
  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to determine the concentration of this compound.

3. Catalyst Reusability:

  • After each reaction cycle, separate the MBGs from the reaction mixture by simple filtration.
  • Wash the MBGs with a suitable solvent to remove any residual substrates and products.
  • The washed MBGs can then be reused in subsequent reaction cycles.

Heterogeneous Catalysis: One-Pot Synthesis from GVL using Pd/SA

This protocol is derived from the study on bifunctional catalysts by Martínez Figueredo et al.[4][7]

1. Catalyst Preparation (Incipient Wetness Impregnation):

  • The SiO₂-Al₂O₃ (SA) support is first calcined at a high temperature (e.g., 773 K) in air flow.
  • A solution of a palladium precursor (e.g., palladium chloride) is prepared.
  • The precursor solution is added dropwise to the calcined support until the pores are completely filled.
  • The impregnated support is then dried and calcined to decompose the precursor and disperse the metal on the support.
  • Finally, the catalyst is reduced in a hydrogen flow to obtain the active metallic palladium nanoparticles.

2. Catalytic Reaction:

  • The reaction is carried out in a high-pressure batch reactor.
  • The prepared Pd/SA catalyst, γ-valerolactone (GVL), and an excess of pentanol are loaded into the reactor.
  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 10 bar).
  • The reaction mixture is heated to the target temperature (e.g., 523 K) and stirred.
  • Liquid samples are withdrawn periodically and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of GVL and the yield of this compound and other products.

Reaction Pathways and Experimental Workflow

Visualizing the complex chemical transformations and experimental procedures is essential for a clear understanding.

Reaction Pathway for this compound Synthesis from GVL

The one-pot synthesis of this compound from γ-valerolactone over a bifunctional metal/acid catalyst involves a series of sequential reactions. The acid sites on the catalyst are responsible for the ring-opening of GVL by pentanol and subsequent dehydration, while the metal sites catalyze the final hydrogenation step.

GVL_to_PV_Pathway cluster_acid Acid Catalyzed cluster_metal Metal Catalyzed GVL γ-Valerolactone (GVL) HPV 4-Hydroxy this compound (HPV) GVL->HPV + Pentanol Pentanol Pentanol PP Pentyl 2-Pentenoate (PP) HPV->PP - H₂O PV This compound (PV) PP->PV + H₂ H2 H₂

Caption: Reaction network for the one-pot synthesis of this compound from GVL.

General Experimental Workflow for Catalyst Comparison

A systematic workflow is critical for the objective evaluation and comparison of different catalysts for this compound production. This involves catalyst preparation and characterization, conducting the catalytic reaction under controlled conditions, and analyzing the products to determine catalyst performance.

Catalyst_Comparison_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation cat_prep Catalyst Synthesis / Immobilization cat_char Characterization (e.g., XRD, BET, TEM) cat_prep->cat_char react_setup Reactor Setup (Batch/Flow) cat_char->react_setup react_cond Set Reaction Conditions (Temp, Pressure, Substrate Ratio) react_setup->react_cond reaction Run Esterification Reaction react_cond->reaction sampling Sampling & Product Analysis (GC, HPLC) reaction->sampling data_analysis Data Analysis (Conversion, Yield, Selectivity) sampling->data_analysis comparison Performance Comparison data_analysis->comparison comparison->cat_prep Optimization

References

A Comparative Guide to the Validation of a GC-MS Method for Pentyl Valerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile compounds is paramount. Pentyl valerate (B167501), an ester known for its fruity aroma, is a key component in various products, including flavorings, fragrances, and potentially as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such volatile compounds due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[1][2]

This guide provides a comprehensive overview of the validation of a GC-MS method for the quantification of pentyl valerate, comparing its performance with alternative methods and providing supporting experimental data based on typical results for similar volatile esters.

Quantitative Performance of Analytical Methods for Ester Analysis

The validation of an analytical method ensures its suitability for its intended purpose. The following table summarizes the key validation parameters, acceptance criteria, and typical performance data for a GC-MS method for this compound quantification. For comparison, data for Gas Chromatography with Flame Ionization Detection (GC-FID), a common alternative, is also presented.

Validation ParameterGC-MSGC-FIDAcceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)No interference with the analyte peak.[3]
Linearity (r²) ≥ 0.999≥ 0.995r² ≥ 0.995[4]
Range Wide, dependent on analyteWide, dependent on analyteThe interval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%96.0 - 104.0%Typically within 98-102%.[3]
Precision (%RSD) Repeatability: < 2%Intermediate: < 3%Repeatability: < 2%Intermediate: < 5%RSD < 2% for repeatability; RSD < 3% for intermediate precision.[3]
Limit of Detection (LOD) 0.1 - 10 µg/L10 - 100 µg/LSignal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) 0.5 - 30 µg/L30 - 300 µg/LSignal-to-Noise ratio of 10:1.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are typical experimental protocols for determining linearity, LOD, LOQ, accuracy, and precision for the quantification of this compound by GC-MS.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of pure this compound standard and dissolve it in 100 mL of a suitable solvent (e.g., hexane (B92381) or methanol) in a volumetric flask.

  • Intermediate Standard Solutions: Prepare a series of intermediate standard solutions by serially diluting the stock solution.

  • Calibration Standards: From the intermediate solutions, prepare a series of at least five calibration standards covering the expected working range of the assay.

Linearity
  • Inject each calibration standard into the GC-MS system in triplicate.

  • Record the peak area response for the characteristic quantifier ion of this compound.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r), and the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.[5]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Prepare a series of standards at concentrations in the expected LOD and LOQ range.

  • Inject these standards multiple times (n ≥ 7).

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Calculate the slope (S) of the calibration curve.

  • Determine LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Accuracy

Accuracy is typically determined by recovery studies using spiked samples.

  • Prepare samples at three concentration levels (low, medium, and high) spanning the calibration range by spiking a blank matrix with known amounts of this compound.

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery at each concentration level using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • The mean recovery should typically be within 98-102%.[3]

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.

  • Calculate the relative standard deviation (%RSD) for the results at each concentration level. The %RSD should typically be less than 2% for repeatability and less than 3% for intermediate precision.[3]

Visualizing the Workflow and Method Comparison

GCMS_Validation_Workflow GC-MS Method Validation Workflow for this compound cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_report Outcome prep_standards Prepare Stock & Calibration Standards linearity Linearity & Range prep_standards->linearity prep_qc Prepare Quality Control (QC) Samples accuracy Accuracy (Recovery) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision data_acquisition GC-MS Data Acquisition linearity->data_acquisition lod_loq LOD & LOQ lod_loq->data_acquisition accuracy->data_acquisition precision->data_acquisition selectivity Selectivity/Specificity selectivity->data_acquisition robustness Robustness robustness->data_acquisition data_processing Process Data & Calculate Parameters data_acquisition->data_processing validation_report Generate Validation Report data_processing->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: Workflow for the validation of a GC-MS method.

GCMS_vs_GCFID Comparison: GC-MS vs. GC-FID for Ester Quantification cluster_attributes Performance Attributes gcms GC-MS Gas Chromatography-Mass Spectrometry selectivity Selectivity gcms->selectivity High sensitivity Sensitivity gcms->sensitivity Very High (ng/L to µg/L) identification Identification Confidence gcms->identification High (Mass Spectrum) quantification Quantitative Accuracy gcms->quantification Excellent cost Cost & Complexity gcms->cost Higher gcfid GC-FID Gas Chromatography-Flame Ionization Detection gcfid->selectivity Moderate gcfid->sensitivity High (µg/L to mg/L) gcfid->identification Low (Retention Time) gcfid->quantification Excellent gcfid->cost Lower

Caption: Key differences between GC-MS and GC-FID.

Conclusion

The validation of a GC-MS method for the quantification of this compound is a critical step to ensure the generation of accurate, reliable, and reproducible data. While GC-FID offers a robust and cost-effective solution for routine quantitative analysis, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and applications requiring unambiguous analyte identification.[3] The detailed validation process outlined in this guide serves as a framework for researchers and scientists to establish a high-quality analytical method for this compound and other volatile esters in various matrices.

References

A Comparative Guide: Free vs. Immobilized Lipase for Pentyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of esters, such as pentyl valerate (B167501), offers a green and highly specific alternative to traditional chemical methods. A key consideration in developing such biocatalytic processes is the form of the enzyme used: free or immobilized. This guide provides an objective comparison of the performance of free versus immobilized lipase (B570770), specifically Candida rugosa lipase, in the synthesis of pentyl valerate, supported by experimental data.

Performance Overview

Immobilization of lipase offers significant advantages over its free counterpart in the synthesis of this compound, most notably a dramatic increase in product conversion and the crucial ability for enzyme reuse. While the immobilization process can lead to a slight decrease in the enzyme's affinity for its substrates, the overall efficiency and practicality of the process are markedly improved.

A key study demonstrated that under optimal conditions, immobilized Candida rugosa lipase in microemulsion-based organogels achieved a maximum conversion of approximately 99% for this compound synthesis. In stark contrast, the free lipase only reached a maximum conversion of about 19% under similar conditions[1][2]. This substantial difference underscores the effectiveness of immobilization in enhancing the catalytic output.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of free and immobilized Candida rugosa lipase for this compound synthesis.

Table 1: Comparison of Optimal Reaction Conditions

ParameterFree LipaseImmobilized Lipase
Enzyme Source Candida rugosaCandida rugosa
Immobilization Support N/AMicroemulsion-Based Organogels
Optimal pH 7.07.0[1][2]
Optimal Temperature 37°C37°C[1][2]

Table 2: Kinetic Parameters and Conversion Efficiency

ParameterFree LipaseImmobilized Lipase
Km (Pentanol) 23.2 mM[1][2]74.07 mM[1][2]
Km (Valeric Acid) 76.92 mM[1][2]83.3 mM[1][2]
Maximum Conversion ~19%[1][2]~99%[1][2]

Table 3: Operational Stability

ParameterFree LipaseImmobilized Lipase
Reusability Not practicalReusable for at least 10 cycles[1]

Experimental Workflows

The synthesis of this compound using either free or immobilized lipase follows a distinct workflow. The key difference lies in the initial preparation of the biocatalyst.

G cluster_free Free Lipase Workflow cluster_immobilized Immobilized Lipase Workflow F1 Dissolve Free Lipase in Buffer F3 Combine Lipase and Substrate Solutions F1->F3 F2 Prepare Substrate Solution (Pentanol & Valeric Acid in Solvent) F2->F3 F4 Incubate with Agitation (e.g., 37°C, 150 rpm) F3->F4 F5 Monitor Reaction Progress (e.g., GC analysis) F4->F5 F6 Product Recovery (e.g., separation of enzyme and product) F5->F6 I1 Prepare Immobilized Lipase (e.g., in Microemulsion-Based Organogels) I3 Add Immobilized Lipase to Substrate Solution I1->I3 I2 Prepare Substrate Solution (Pentanol & Valeric Acid in Solvent) I2->I3 I4 Incubate with Agitation (e.g., 37°C, 150 rpm) I3->I4 I5 Monitor Reaction Progress (e.g., GC analysis) I4->I5 I6 Product Recovery and Enzyme Separation for Reuse I5->I6

Caption: Comparative workflows for this compound synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both free and immobilized Candida rugosa lipase are provided below.

Protocol 1: Synthesis of this compound using Free Candida rugosa Lipase

1. Materials:

2. Procedure:

  • Prepare a 20 mL reaction mixture in a 250 mL glass stoppered flask. The mixture should contain 100 mM of 1-pentanol and 100 mM of valeric acid dissolved in the organic solvent[2].

  • Dissolve the desired amount of free CRL in a minimal amount of sodium phosphate buffer (pH 7.0).

  • To initiate the reaction, add the lipase solution to the substrate mixture[2].

  • Incubate the flask in an orbital shaker at 37°C with agitation at 150 rpm[2].

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound using gas chromatography (GC).

  • Upon completion, the enzyme will need to be separated from the product, which can be challenging and often leads to enzyme loss.

Protocol 2: Synthesis of this compound using Immobilized Candida rugosa Lipase

1. Materials:

  • Candida rugosa lipase (CRL)

  • Surfactant (e.g., sodium bis-2-(ethylhexyl)sulfosuccinate - AOT)

  • Gelling agent (e.g., gelatin)

  • Organic solvent (e.g., isooctane (B107328) for immobilization, n-hexane for reaction)

  • 1-Pentanol

  • Valeric acid

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Glass stoppered flasks (250 mL)

  • Orbital shaker

2. Immobilization of Lipase in Microemulsion-Based Organogels:

  • Prepare a reverse micellar solution by dissolving the surfactant (e.g., 100 mM AOT) in an organic solvent like isooctane.

  • Dissolve the CRL in the sodium phosphate buffer (pH 7.0) to a concentration of approximately 70 mg/mL.

  • Add the lipase solution to the surfactant solution and vortex vigorously to form a stable reverse micellar solution.

  • Induce gelation by adding a gelling agent like gelatin and allowing it to set, thus entrapping the lipase within the organogel matrix.

3. Esterification Reaction:

  • Prepare a 20 mL reaction mixture in a 250 mL glass stoppered flask containing 100 mM of 1-pentanol and 100 mM of valeric acid in n-hexane[2].

  • Add the prepared immobilized lipase (organogel) to the reaction mixture to initiate the synthesis[2].

  • Incubate the flask in an orbital shaker at 37°C with agitation at 150 rpm[2].

  • Monitor the reaction progress via GC analysis of aliquots.

  • After the reaction, the immobilized lipase can be easily separated from the reaction mixture by simple filtration or decantation.

  • The recovered immobilized lipase can be washed with a suitable solvent and reused for subsequent reaction cycles. The immobilized lipase has been shown to be reusable for up to 10 consecutive cycles for ester synthesis[1].

Logical Rationale for Performance Differences

The superior performance of immobilized lipase can be attributed to several factors.

G cluster_rationale Rationale for Improved Performance of Immobilized Lipase A Immobilization B Increased Enzyme Stability A->B C Facilitated Product and Enzyme Separation A->C E Higher Product Conversion B->E D Enhanced Reusability C->D F Improved Process Economics D->F

Caption: Factors contributing to the enhanced performance of immobilized lipase.

Immobilization provides a protective microenvironment for the enzyme, shielding it from harsh reaction conditions and preventing denaturation. This enhanced stability contributes to the significantly higher conversion rates observed. Furthermore, the ease of separation of the immobilized enzyme from the product stream simplifies downstream processing and, most importantly, allows for its reuse over multiple batches, which is a critical factor for the economic viability of the process. While the initial cost of immobilization is a factor, the extended operational life and higher productivity of the immobilized lipase often outweigh this initial investment.

References

A Comparative Guide to Valerate Esters as Biofuels: Spotlight on Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

The quest for sustainable and efficient biofuels has led researchers to explore a variety of bio-derived compounds. Among these, valerate (B167501) esters, which can be produced from lignocellulosic biomass, have emerged as promising candidates for blending with or replacing conventional petroleum fuels. This guide provides a detailed comparison of pentyl valerate against other short-chain valerate esters (methyl, ethyl, and butyl valerate), focusing on their performance as biofuels, supported by experimental data.

Valerate esters are characterized by their considerable energy densities and appropriate volatility-ignition properties, making them compatible with existing engine technologies.[1] Generally, lighter esters such as methyl and ethyl valerate are more suited for spark-ignition (SI) gasoline engines, while heavier esters like butyl and this compound are better suited for compression-ignition (CI) diesel engines.[2] this compound, in particular, has been noted for its favorable volatility, cold-flow properties, and lubricity benefits, especially when compared to traditional fatty acid methyl esters (FAMEs).[1]

Comparative Performance of Valerate Esters

The suitability of a valerate ester as a biofuel is determined by several key physicochemical properties. These properties influence everything from fuel atomization and ignition quality to combustion efficiency and emissions. The following table summarizes the critical properties for methyl, ethyl, butyl, and this compound based on available experimental data.

PropertyMethyl ValerateEthyl ValerateButyl ValerateThis compoundDiesel (Typical)Test Method
Chemical Formula C₆H₁₂O₂C₇H₁₄O₂C₉H₁₈O₂C₁₀H₂₀O₂~C₁₂H₂₃-
Molecular Weight ( g/mol ) 116.16[3]130.18[4]158.24[5]172.26~170-
**Density @ 20°C (g/cm³) **0.885 (@25°C)0.8770.866 (@25°C)0.8650.82-0.85ASTM D4052
Kinematic Viscosity @ 40°C (mm²/s) ~0.78 (est.)~0.98 (est.)~1.5 (est.)1.781.9-4.1ASTM D445
Cetane Number < 10~10~20-25~28-30[2]40-55ASTM D613
Boiling Point (°C) 128[6]144-145[7]186-187[8]201-203180-340ASTM D86
Flash Point (°C) 22[3]39[9]67[10]77-81> 52ASTM D93

Note: Some viscosity values are estimated based on trends observed in similar ester compounds, as direct, comparable measurements at 40°C are not consistently available in the literature. Density values are cited at 20°C unless otherwise specified.

From the data, a clear trend emerges: as the alkyl chain length increases from methyl to pentyl, the molecular weight, boiling point, flash point, viscosity, and cetane number all increase.

  • For Spark-Ignition (Gasoline) Engines: Methyl and ethyl valerate possess lower cetane numbers and higher volatility (lower boiling points), making them more suitable for SI engines. Their properties are more comparable to gasoline.[2] Engine performance tests have shown that their addition to gasoline has no significant negative impact on engine performance.[2]

  • For Compression-Ignition (Diesel) Engines: Butyl and this compound are more aligned with the requirements for diesel fuel.[11] They have higher cetane numbers, which is critical for proper ignition in a CI engine. This compound can be blended with diesel at concentrations up to 20% without a significant impact on engine efficiency.[1] However, the relatively low cetane number of pure valerates compared to conventional diesel can lead to longer ignition delays.[11]

Combustion and Emission Characteristics

The presence of oxygen in the ester molecule fundamentally influences the combustion process. This generally leads to more complete combustion, which can significantly reduce particulate matter (soot) and carbon monoxide (CO) emissions.[12] However, the impact on nitrogen oxide (NOx) emissions is more complex. The higher oxygen content and changes in combustion temperature can sometimes lead to an increase in NOx formation.[13][14] Studies on 20% blends of butyl and this compound in diesel showed that overall engine performance and emissions were not significantly affected.[2]

Experimental Protocols

Synthesis of this compound from γ-Valerolactone (GVL)

A prominent and sustainable pathway for producing valerate esters involves the catalytic conversion of γ-valerolactone (GVL), a platform molecule derivable from lignocellulosic biomass.

Reaction Principle: The synthesis is a one-pot process that typically involves three main steps over a bifunctional (metal/acid) catalyst:

  • Ring-Opening/Alcoholysis: GVL reacts with an alcohol (in this case, pentanol) via nucleophilic addition, catalyzed by acid sites, to form a 4-hydroxypentanoate (B1260314) intermediate.

  • Dehydration: The intermediate is then dehydrated, also on acid sites, to form a pentenoate ester.

  • Hydrogenation: Finally, the double bond in the pentenoate ester is hydrogenated over metal sites (e.g., Pd, Rh, Pt) to yield the saturated this compound.

Example Protocol Outline:

  • Catalyst Preparation: A bifunctional catalyst, such as Palladium (Pd) supported on an acidic material like SiO₂-Al₂O₃, is prepared via incipient wetness impregnation.

  • Reaction Setup: A batch reactor is charged with GVL, an excess of pentanol (B124592) (to drive the reaction equilibrium), and the prepared catalyst.

  • Reaction Conditions: The reactor is sealed, pressurized with hydrogen (e.g., 10 bar), and heated to a specific temperature (e.g., 250°C or 523 K).[1] The mixture is stirred continuously for a set duration (e.g., 8-10 hours).

  • Product Analysis: After the reaction, the liquid products are separated from the solid catalyst and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of GVL and the yield of this compound.

Measurement of Biofuel Properties

The key properties presented in the data table are measured according to standardized test methods, primarily those established by ASTM International.

  • Kinematic Viscosity: Measured according to ASTM D445 . This test involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated viscometer at a controlled temperature (typically 40°C for diesel-like fuels).

  • Cetane Number: Determined using a standardized test engine according to ASTM D613 . This method evaluates the ignition quality of the fuel by comparing its combustion characteristics to those of reference fuels with known cetane numbers.

  • Density: Measured using a digital density meter following the procedures in ASTM D4052 .

  • Flash Point: Determined using a closed-cup tester as per ASTM D93 . This test identifies the lowest temperature at which the fuel's vapor will ignite when an ignition source is introduced.

  • Boiling Range (Distillation): Characterized by ASTM D86 , which measures the temperatures at which different volume fractions of the fuel evaporate under controlled heating.

Visualizations

G cluster_reactants Reactants cluster_process One-Pot Catalytic Process cluster_products Products GVL γ-Valerolactone (from Biomass) Step1 1. Ring Opening (Acid Sites) GVL->Step1 Pentanol Pentanol Pentanol->Step1 H2 Hydrogen (H₂) Step3 3. Hydrogenation (Metal Sites) H2->Step3 Step2 2. Dehydration (Acid Sites) Step1->Step2 4-Hydroxypentanoate Intermediate Step2->Step3 Pentenoate Ester Intermediate Water Water (H₂O) Step2->Water PV This compound Step3->PV

Caption: Production pathway of this compound from γ-valerolactone.

G cluster_synthesis Biofuel Production cluster_testing Property Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis A Valerate Ester Synthesis B Physicochemical Testing (ASTM Methods) A->B B1 Viscosity (D445) B->B1 B2 Density (D4052) B->B2 B3 Flash Point (D93) B->B3 C Engine Testing B->C C1 Cetane (D613) C->C1 C2 Combustion Analysis C->C2 C3 Emissions (NOx, PM, CO) C->C3 D Comparative Analysis C->D

Caption: Experimental workflow for biofuel characterization.

References

A Comparative Guide to Pentyl Valerate Purity Analysis: GC-FID vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Pentyl valerate (B167501), a common flavor and fragrance agent, requires precise analytical methods to quantify its purity and identify any potential impurities that may affect its quality and safety. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against its primary alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of pentyl valerate purity. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for specific analytical needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on a variety of factors, including the need for definitive identification, sensitivity requirements, and budget constraints.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like esters.[1] The FID detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon atoms, making it an excellent choice for quantification.[2] However, a key limitation of GC-FID is its inability to provide structural information for definitive compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides detailed mass spectra that can be used to identify unknown impurities and confirm the identity of the main component. GC-MS generally offers higher sensitivity and selectivity compared to GC-FID, making it ideal for trace-level impurity analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For esters like this compound, reversed-phase HPLC with UV detection is a viable option.[3] HPLC can be particularly useful for separating impurities that may not be amenable to gas chromatography.[4]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for each technique. The data presented is a representative compilation from studies on similar ester compounds, such as fatty acid methyl esters (FAMEs), due to the limited availability of direct head-to-head comparative studies on this compound.

ParameterGC-FIDGC-MSHPLC-UV
Precision (%RSD) < 2%< 5%< 2%
Accuracy (% Recovery) 98-102%95-105%98-102%
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~10-50 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~50-150 ng/mL

Note: The values in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the analysis of this compound purity using GC-FID, GC-MS, and HPLC are provided below. These protocols are based on established methods for similar ester compounds and can be adapted for specific laboratory requirements.

GC-FID Protocol
  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

  • Instrumentation: An Agilent 7890 GC system with a flame ionization detector or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: The purity of this compound is determined by area percent calculation, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

GC-MS Protocol
  • Sample Preparation: Prepare the sample as described in the GC-FID protocol.

  • Instrumentation: An Agilent 7890 GC coupled to a 5977B mass selective detector or equivalent.

  • Chromatographic Conditions: Use the same chromatographic conditions as the GC-FID method.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify purity using the area percent method from the total ion chromatogram (TIC).

HPLC Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase: Acetonitrile and water (70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine purity by the area percent method from the resulting chromatogram.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the discussed techniques, the following diagrams are provided.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Solvent (e.g., Ethyl Acetate) weigh->dissolve inject Inject Sample into GC dissolve->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Figure 1: Experimental workflow for the analysis of this compound purity by GC-FID.

Method_Comparison cluster_GC Gas Chromatography Based GC_FID GC-FID Principle: Flame Ionization Pros: Robust, Quantitative, Cost-Effective Cons: No Definitive ID GC_MS GC-MS Principle: Mass Spectrometry Pros: Definitive ID, High Sensitivity Cons: Higher Cost, Complexity GC_FID->GC_MS Adds Mass Detector for ID HPLC HPLC Principle: Liquid Chromatography Pros: Versatile, For Non-Volatile Impurities Cons: Needs Chromophore, Solvent Use GC_FID->HPLC Alternative for Non-Volatile Analytes GC_MS->HPLC Alternative for Thermally Labile Analytes

References

A Comparative Guide to Isomeric Purity Assessment of Amyl Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of chemical compounds is a critical parameter in research and development, particularly in the pharmaceutical and flavor industries, where different isomers can exhibit distinct biological activities, sensory properties, and toxicological profiles. Amyl pentanoate, a common fragrance and flavor ester, exists as several structural isomers and, in some cases, stereoisomers. This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of amyl pentanoate, with a focus on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to Amyl Pentanoate Isomers

Amyl pentanoate (C₁₀H₂₀O₂) is an ester formed from an amyl (pentyl) alcohol and pentanoic acid. The structural diversity arises primarily from the various isomers of the amyl alcohol moiety. The most common structural isomers include:

  • n-Amyl pentanoate: Derived from pentan-1-ol.

  • Isoamyl pentanoate: Derived from 3-methylbutan-1-ol.

  • Neopentyl pentanoate: Derived from 2,2-dimethylpropan-1-ol.

  • sec-Amyl pentanoate: Derived from pentan-2-ol. This isomer is chiral and exists as a pair of enantiomers, (R)- and (S)-sec-amyl pentanoate.

The subtle differences in the branching of the alkyl chain of these isomers lead to variations in their physicochemical properties, which can be exploited for their separation and quantification.

Comparative Analysis of Analytical Techniques

Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for the assessment of isomeric purity.

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile compounds like amyl pentanoate. The choice of the stationary phase in the GC column is critical for achieving separation of closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for identifying and quantifying isomers by analyzing differences in chemical shifts and signal multiplicities.

The following table summarizes the key performance characteristics of GC-FID and NMR for the analysis of amyl pentanoate isomers.

ParameterGas Chromatography with Flame Ionization Detection (GC-FID)Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a flame.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Isomer Differentiation Based on differences in retention times due to boiling point and polarity variations.Based on distinct chemical shifts and coupling constants for non-equivalent nuclei in different isomeric structures.
Quantitative Analysis Excellent for determining the relative percentage of each isomer by peak area integration. Response factors may be needed for high accuracy.[1][2]Can provide accurate molar ratios of isomers by integrating specific, well-resolved signals.[3][4]
Chiral Separation Requires a specialized chiral stationary phase to separate enantiomers.[5][6]Requires the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.
Sample Throughput High; typically, 15-30 minutes per sample.Lower; can range from a few minutes to several hours per sample depending on the required sensitivity and resolution.
Limit of Detection (LOD) High sensitivity, typically in the picogram to nanogram range.Lower sensitivity, typically in the microgram to milligram range.
Instrumentation Cost Generally lower than high-field NMR.High initial investment for high-field NMR spectrometers.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Structural Isomer Analysis

This protocol provides a general method for the separation of n-amyl pentanoate, isoamyl pentanoate, and neopentyl pentanoate.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar stationary phase column, such as a DB-WAX or a column with a high cyanopropyl content, is recommended for optimal separation of ester isomers. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • FID Gases: Hydrogen and compressed air, high purity.

  • Solvent: Hexane or ethyl acetate, analytical grade.

  • Standards: Certified reference standards of n-amyl pentanoate, isoamyl pentanoate, and neopentyl pentanoate.

Procedure:

  • Sample Preparation: Prepare a stock solution of a mixture of the amyl pentanoate isomers in the chosen solvent at a concentration of approximately 1000 µg/mL. Prepare a series of dilutions for calibration.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis: Identify the peaks corresponding to each isomer based on the retention times of the individual standards. The expected elution order is generally related to the boiling points of the isomers. Quantify the relative percentage of each isomer by peak area normalization.

Expected Retention Time Data (Illustrative):

IsomerPredicted Retention Time (min)
Neopentyl pentanoate~10.5
Isoamyl pentanoate~11.2
n-Amyl pentanoate~11.8

Note: Actual retention times will vary depending on the specific instrument, column, and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

This protocol outlines the use of ¹H and ¹³C NMR for the analysis of a mixture of amyl pentanoate isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.

  • NMR Tubes: Standard 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the amyl pentanoate isomer mixture in about 0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Key parameters: sufficient number of scans for good signal-to-noise, relaxation delay of at least 5 times the longest T₁ for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), and a longer relaxation delay is necessary.[7]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for each isomer. The chemical shifts of protons and carbons closest to the ester group and the branching points will be most diagnostic.

    • For quantitative analysis, integrate well-resolved signals corresponding to a specific number of protons (for ¹H NMR) or carbons (for quantitative ¹³C NMR) for each isomer. The ratio of the integrals will correspond to the molar ratio of the isomers in the mixture.[3]

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative):

¹H NMR (CDCl₃, 400 MHz):

Protonsn-Amyl pentanoate (δ, ppm)Isoamyl pentanoate (δ, ppm)Neopentyl pentanoate (δ, ppm)
-O-CH₂ -~4.05 (t)~4.10 (t)~3.80 (s)
-C(=O)-CH₂ -~2.25 (t)~2.25 (t)~2.25 (t)
-CH(CH₃ )₂-~0.92 (d)-
-C(CH₃ )₃--~0.95 (s)

¹³C NMR (CDCl₃, 100 MHz):

Carbonn-Amyl pentanoate (δ, ppm)Isoamyl pentanoate (δ, ppm)Neopentyl pentanoate (δ, ppm)
C =O~174~174~174
-O-C H₂-~64~63~73
-C (=O)-CH₂-~34~34~34
-C (CH₃)₃--~31
-CH(C H₃)₂-~22-
-C (CH₃)₃--~26

Note: These are predicted values and may vary slightly from experimental data.

Workflow for Isomeric Purity Assessment

The following diagram illustrates a typical workflow for the assessment of amyl pentanoate isomeric purity.

IsomericPurityWorkflow Isomeric Purity Assessment Workflow Sample Amyl Pentanoate Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GC Gas Chromatography (GC-FID) Prep->GC NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR GC_Data Chromatographic Data (Retention Times, Peak Areas) GC->GC_Data NMR_Data Spectroscopic Data (Chemical Shifts, Integrals) NMR->NMR_Data Qual_GC Qualitative Analysis (Isomer Identification) GC_Data->Qual_GC Quant_GC Quantitative Analysis (Relative Purity %) GC_Data->Quant_GC Qual_NMR Qualitative Analysis (Structure Confirmation) NMR_Data->Qual_NMR Quant_NMR Quantitative Analysis (Molar Ratio) NMR_Data->Quant_NMR Report Final Purity Report Qual_GC->Report Quant_GC->Report Qual_NMR->Report Quant_NMR->Report

Caption: Workflow for amyl pentanoate isomeric purity assessment.

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are indispensable tools for the comprehensive assessment of the isomeric purity of amyl pentanoate. GC-FID offers a high-throughput and sensitive method for the quantitative determination of the relative percentages of structural isomers. NMR spectroscopy provides unambiguous structural confirmation and can be used for accurate molar ratio determination. For chiral isomers, such as the enantiomers of sec-amyl pentanoate, specialized chiral GC columns or NMR with chiral additives are required. The choice of technique, or a combination thereof, will depend on the specific requirements of the analysis, including the need for qualitative identification, quantitative purity assessment, and the detection of chiral impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in developing and validating robust analytical methods for isomeric purity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pentyl valerate (B167501), a common ester in various applications, is critical. The selection of an appropriate analytical method is a foundational step in ensuring data integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of pentyl valerate. The performance of these techniques is compared using key validation parameters, supported by detailed experimental protocols to aid in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of cross-validating these techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for HPLC, GC-MS, and NMR. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyKey Considerations
Precision (%RSD) < 5%[1]< 10%[1]< 2%HPLC and NMR generally offer better precision.[1]
Accuracy (Recovery %) 90 - 110%[1]85 - 115%[1]98 - 102%Comparable recovery rates are achievable with optimized extraction procedures.[1]
Linearity (r²) > 0.99[1]> 0.99[1]> 0.99All techniques exhibit excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL[1]~0.01 - 0.1 µg/mL[1]~0.05% by weightGC-MS generally offers the highest sensitivity.[1]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL[1]~0.05 - 0.5 µg/mL[1]~0.15% by weightGC-MS allows for the quantification of lower concentrations.[1]
Robustness Unaffected by minor changes in mobile phase composition and flow rate.[2]Unaffected by minor changes in injector temperature and carrier gas flow rate.[2]Generally robust, less affected by matrix effects than other methods.All methods can be robust if well-developed.
Sample Throughput HighHighModerateHPLC and GC-MS are well-suited for high-throughput analysis.
Derivatization Not requiredMay not be necessary for this compound, but can improve peak shape and sensitivity.Not requiredThe need for derivatization in GC-MS can add time to sample preparation.[3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and NMR Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[2] It is particularly well-suited for non-volatile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.[4]

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in acetonitrile (B52724). Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mixture of acetonitrile and water.[4] For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as heptane. An internal standard can be added for improved quantitation.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5MS capillary column (or equivalent) (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis.[5][6]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., CDCl3). Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS or maleic acid) for quantification. Transfer the solution to an NMR tube.[5]

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Experiment: Use a standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

    • Data Processing: Process the spectra with appropriate phasing and baseline correction.

    • Quantification: Determine the concentration of this compound by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal from the internal standard.

Methodology Visualization

To ensure that analytical methods are producing comparable and reliable results, a cross-validation workflow is essential. The following diagram illustrates a logical workflow for a cross-validation study between HPLC, GC-MS, and NMR methods for this compound analysis.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Bulk this compound Sample Prep_Samples Prepare Standard Solutions & Spiked Samples Sample->Prep_Samples HPLC HPLC Analysis Prep_Samples->HPLC GCMS GC-MS Analysis Prep_Samples->GCMS NMR NMR Analysis Prep_Samples->NMR Data_Analysis Data Analysis & Statistical Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Validation_Params Compare Validation Parameters (Accuracy, Precision, Linearity, etc.) Data_Analysis->Validation_Params Conclusion Conclusion on Method Comparability Validation_Params->Conclusion

Caption: Cross-validation workflow for this compound analysis.

This guide provides a framework for the cross-validation of analytical methods for this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. By following a structured cross-validation approach, researchers can ensure the reliability and comparability of their analytical data.

References

A Tale of Two Syntheses: A Comparative Guide to Chemical and Enzymatic Production of Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of flavor esters presents a choice between two distinct paths: the traditional, often robust chemical route, and the increasingly popular, nature-inspired enzymatic approach. This guide provides an objective comparison of these methodologies, supported by experimental data, to inform the selection of the most suitable synthesis strategy for your specific needs.

The production of flavor esters, the compounds responsible for the characteristic fruity and floral scents in many foods and fragrances, has long been the domain of classical organic chemistry. However, the principles of green chemistry and the demand for products labeled as "natural" have propelled enzymatic synthesis to the forefront as a compelling alternative. This comparison delves into the quantitative performance, experimental protocols, and underlying principles of both approaches.

Quantitative Performance: A Side-by-Side Comparison

The choice between chemical and enzymatic synthesis often hinges on a trade-off between reaction speed, yield, and sustainability. The following tables summarize key quantitative parameters for the synthesis of representative flavor esters.

Parameter Chemical Synthesis (Fischer Esterification) Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)[1]Lipases (e.g., Candida antarctica lipase (B570770) B - CALB)[1]
Typical Yield 65% (equimolar reactants); up to 97% with excess alcohol[1]Generally high, with conversions ranging from 55% to over 95%[1]
Reaction Temperature 60–133 °C[1]Typically 30–70 °C[1]
Reaction Time 1–10 hours[1]Can range from a few hours to over 24 hours[1]
Solvent Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene[1]Often solvent-free or in non-polar organic solvents[1]
Byproducts Water[1]Water[1]
Catalyst Reusability Generally not reusable[1]High reusability with immobilized enzymes[1]
Environmental Impact Use of corrosive acids and high temperatures can lead to higher energy consumption and waste generation.[1]Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.[1]
Table 1: General comparison of chemical versus enzymatic synthesis of flavor esters.
Case Study: Ethyl Butyrate (B1204436) (Pineapple/Fruity Flavor)
Parameter Chemical Synthesis (H₂SO₄ catalyst) Enzymatic Synthesis (Immobilized Lipase)
Reactants Butyric acid, Ethanol[2]Butyric acid, Ethanol[3]
Catalyst Concentrated H₂SO₄[2]Candida antarctica lipase B (CALB)[3]
Molar Ratio (Acid:Alcohol) 1:3 to 1:5 (excess alcohol)[4]1:3[3]
Temperature Boiling point of the mixture (reflux)[2]40 °C[3]
Reaction Time Not specified, typically several hours[2]4 hours[3]
Yield/Conversion Not specified in direct comparison96.0% conversion[3]
Table 2: Comparative data for the synthesis of ethyl butyrate.
Case Study: Geranyl Acetate (B1210297) (Rose/Fruity Flavor)
Parameter Chemical Synthesis (Acid catalyst) Enzymatic Synthesis (Immobilized Lipase)
Reactants Geraniol, Acetic acid/anhydride[5]Geraniol, Acetic acid[6]
Catalyst Concentrated H₂SO₄ or other acids[5]Immobilized lipase[7]
Molar Ratio (Alcohol:Acyl Donor) 1:4 (geraniol to acetic anhydride)[7]1:1[8]
Temperature Not specified, typically elevated50 °C[8]
Reaction Time 70 minutes for complete conversion[7]8 hours[8]
Yield/Conversion 98.28% conversion[7]70% conversion[8]
Table 3: Comparative data for the synthesis of geranyl acetate.
Case Study: Isoamyl Acetate (Banana Flavor)
Parameter Chemical Synthesis (Heterogeneous catalyst) Enzymatic Synthesis (Immobilized Lipase)
Reactants Isoamyl alcohol, Acetic acid[9]Isoamyl alcohol, Acetic acid[10]
Catalyst Ball-milled seashells[9]Immobilized Rhizomucor miehei lipase[10]
Molar Ratio (Alcohol:Acid) 1:3.7[9]Excess alcohol recommended[10]
Temperature 98 °C[9]Not specified, typically mild
Reaction Time 219 minutes[9]Not specified
Yield/Conversion 91% yield[9]Over 80% yield[10]
Table 4: Comparative data for the synthesis of isoamyl acetate.

Experimental Protocols

Detailed methodologies for the synthesis of a representative flavor ester, ethyl butyrate, are provided below.

Chemical Synthesis: Fischer Esterification of Ethyl Butyrate

Materials:

  • Butyric acid

  • Ethanol (B145695)

  • Concentrated sulfuric acid (H₂SO₄)

  • 15% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine 1.0 ml of butyric acid and a drop of concentrated H₂SO₄.[2]

  • Set up a Dean-Stark apparatus for reflux to remove the water formed during the reaction.[2]

  • Heat the mixture to boiling.[2]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase three times with 2-3 ml of 15% NaHCO₃ solution to neutralize the excess acid.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate for 10 minutes.[2]

  • Decant the dry organic phase into a pre-weighed flask.

  • Remove the solvent (dichloromethane, if used) via distillation to obtain the ethyl butyrate product.[2]

Enzymatic Synthesis: Lipase-Catalyzed Esterification of Ethyl Butyrate

Materials:

  • Butyric acid

  • Anhydrous ethanol

  • Immobilized Candida antarctica lipase B (CALB), e.g., Novozym 435

  • n-Hexane (for dilution during analysis)

Procedure:

  • In a temperature-controlled shaker flask, combine butyric acid and anhydrous ethanol at a molar ratio of 1:3.[3]

  • Add the immobilized lipase (e.g., 3 wt% of total reactants).[3]

  • Incubate the mixture at 40 °C with stirring (e.g., 300 rpm) for 4 hours.[3]

  • At regular intervals, a small sample (20 μL) of the reaction solution can be withdrawn and diluted with n-hexane for analysis by gas chromatography to monitor the conversion.[3]

  • Upon completion of the reaction, the immobilized enzyme can be separated by simple filtration and washed for reuse.

  • The product, ethyl butyrate, can be purified from the remaining reactants by distillation.

Visualizing the Processes

To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the experimental workflows.

Chemical_Synthesis_Workflow Reactants Reactants: Butyric Acid & Ethanol Reaction Fischer Esterification (Reflux, High Temp) Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Neutralization Neutralization: Wash with NaHCO₃ Reaction->Neutralization Drying Drying: Anhydrous Na₂SO₄ Neutralization->Drying Purification Purification: Distillation Drying->Purification Product Product: Ethyl Butyrate Purification->Product

Chemical Synthesis Workflow for Ethyl Butyrate.

Enzymatic_Synthesis_Workflow Substrates Substrates: Butyric Acid & Ethanol Reaction Enzymatic Esterification (Mild Temp, Stirring) Substrates->Reaction Enzyme Biocatalyst: Immobilized Lipase Enzyme->Reaction Enzyme_Separation Enzyme Separation: Filtration Reaction->Enzyme_Separation Enzyme_Recycling Enzyme Recycling Enzyme_Separation->Enzyme_Recycling Purification Purification: Distillation Enzyme_Separation->Purification Product Product: Ethyl Butyrate Purification->Product

Enzymatic Synthesis Workflow for Ethyl Butyrate.

Discussion and Conclusion

The choice between chemical and enzymatic synthesis of flavor esters is a multifaceted decision. Chemical synthesis, particularly Fischer esterification, is a well-established, often faster method that can achieve high yields, especially when an excess of one reactant is used.[1] However, it necessitates harsh reaction conditions, including high temperatures and the use of corrosive acid catalysts, which can lead to higher energy consumption and the generation of hazardous waste.[1]

In contrast, enzymatic synthesis offers a more environmentally benign and sustainable alternative.[1] Operating under mild conditions of temperature and pressure, enzymatic reactions often exhibit high specificity, reducing the formation of unwanted byproducts.[11] The use of immobilized enzymes allows for easy separation and recycling of the catalyst, a significant advantage in terms of process economy and sustainability.[1] While reaction times can be longer, the high conversions, catalyst reusability, and the "natural" label of the final product make enzymatic synthesis an increasingly attractive option for the food, fragrance, and pharmaceutical industries.

Ultimately, the optimal synthesis route depends on the specific requirements of the application, including production scale, cost considerations, purity requirements, and sustainability goals. For large-scale, cost-sensitive production where a "natural" label is not a prerequisite, chemical synthesis may be preferred. For the production of high-value, specialty esters, particularly for food and cosmetic applications where a "natural" designation is advantageous, and for processes where environmental impact is a key consideration, enzymatic synthesis presents a compelling and often superior approach.

References

A Comparative Guide to the Kinetic Analysis of Pentyl Valerate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters and experimental methodologies for the synthesis of pentyl valerate (B167501), an important flavor and fragrance compound. The information presented herein is collated from various studies employing both chemical and enzymatic catalytic approaches. This guide aims to offer a comprehensive overview to aid in the selection of synthesis pathways and the optimization of reaction conditions.

Comparative Kinetic Data

The formation of pentyl valerate is primarily achieved through the esterification of valeric acid (pentanoic acid) with pentanol (B124592). The reaction kinetics are significantly influenced by the type of catalyst, temperature, and molar ratio of the reactants. Below is a summary of quantitative data from different catalytic systems.

Chemical Catalysis

Solid acid catalysts are frequently employed to overcome the challenges of corrosion and separation associated with homogeneous catalysts.

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Catalyst LoadingMax. Conversion (%)Activation Energy (Ea) (kJ/mol)Kinetic ModelReference
Amberlyst-36Valeric Acid & n-Butanol3.8:187.256.7 wt%87.3-Pseudo-homogeneous[1]
Amberlyst 15Pentanoic Acid & Methanol (B129727)10:1607% (g/L)9339.5Eley-Rideal[2][3]
Sulfated ZirconiaAcetic Acid & n-Pentanol------[1]
Montmorillonite-sulfonated carbonFree Fatty Acids & Methanol-80--50.3 J/mol-[1]

Note: Data for catalysts other than those used directly for this compound synthesis are included to provide a comparative context for similar esterification reactions.

Enzymatic Catalysis

Lipases are widely used for the biocatalytic synthesis of esters due to their high selectivity and mild reaction conditions.

Lipase (B570770) SourceSupport/ImmobilizationReactantsTemperature (°C)pHMax. Yield (%)Reaction TimeKinetic ModelReference
Candida rugosa (CRL)Nanocellulose-silica-reinforced polyethersulfone membraneValeric Acid & Pentanol377.0--Ping-Pong Bi-Bi[4]
Candida rugosa (CRL)Microemulsion based organogelsValeric Acid & Pentanol377.01007-8 days-[4]
Candida rugosa (CRL)Magnetic nanoparticlesValeric Acid & Pentanol--10017 hours-[4]
Rhizomucor meihei (RMIM)Anionic exchange supportNonanoic Acid & Pentanol45-86.08150 min-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. The following sections outline typical experimental procedures for the synthesis of this compound.

Chemical Catalysis: Esterification using Amberlyst 15

This protocol is based on the study of the esterification of pentanoic acid with methanol, which can be adapted for pentanol.[2][3]

1. Materials:

2. Catalyst Preparation:

  • The Amberlyst 15 resin is washed with methanol to remove any impurities and then dried in an oven.

3. Reaction Procedure:

  • The esterification reaction is carried out in a batch reactor equipped with a stirrer and a temperature controller.

  • A known molar ratio of pentanoic acid and pentanol is added to the reactor.

  • The reaction mixture is heated to the desired temperature (e.g., 60°C).

  • A specific loading of the pre-treated Amberlyst 15 catalyst is added to the mixture to initiate the reaction.

  • The mixture is stirred at a constant speed (e.g., 500 rpm) to ensure a uniform mixture and minimize mass transfer limitations.

4. Sample Analysis:

  • Samples are withdrawn from the reactor at regular time intervals.

  • The concentration of unreacted pentanoic acid in each sample is determined by titration with a standard sodium hydroxide solution using phenolphthalein as an indicator.[2]

  • The conversion of pentanoic acid is calculated based on the initial and final concentrations.

Enzymatic Catalysis: Lipase-Catalyzed Synthesis

This protocol is a generalized procedure based on studies using immobilized Candida rugosa lipase.[4]

1. Materials:

  • Valeric acid

  • Pentanol

  • Immobilized Candida rugosa lipase (e.g., on a nanocellulose-silica-reinforced polyethersulfone membrane)

  • Cyclohexane (or other suitable solvent)

  • Phosphate buffer (to maintain pH)

2. Reaction Procedure:

  • The reaction is performed in a temperature-controlled shaker or a stirred-tank reactor.

  • Valeric acid and pentanol are dissolved in the chosen solvent (e.g., cyclohexane).

  • The pH of the aqueous phase (if any) is adjusted and maintained at the optimal level for the lipase (e.g., pH 7.0).

  • The immobilized lipase is added to the reaction mixture to start the esterification.

  • The reaction is carried out at a specific temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).

3. Sample Analysis:

  • Samples are taken periodically from the reaction mixture.

  • The samples are typically analyzed using gas chromatography (GC) to determine the concentration of this compound formed and the remaining reactants.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of this compound formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling catalyst_prep Catalyst Preparation reactor_setup Reactor Setup (Temp, Stirring) catalyst_prep->reactor_setup reactant_prep Reactant Preparation reactant_prep->reactor_setup reaction_init Reaction Initiation (Add Catalyst) reactor_setup->reaction_init sampling Periodic Sampling reaction_init->sampling sample_analysis Sample Analysis (Titration/GC) sampling->sample_analysis data_processing Data Processing (Conversion vs. Time) sample_analysis->data_processing kinetic_modeling Kinetic Modeling data_processing->kinetic_modeling parameter_estimation Parameter Estimation (Rate Constants, Ea) kinetic_modeling->parameter_estimation

Caption: Experimental workflow for kinetic analysis.

Proposed Reaction Pathway: Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism)

The enzymatic synthesis of this compound by Candida rugosa lipase often follows a Ping-Pong Bi-Bi mechanism.

G cluster_0 Enzyme Acylation cluster_1 Ester Formation E Lipase (E) EA E-Valeric Acid E->EA F Acyl-Enzyme (F) EA->F releases P1 Water F->P1 FB F-Pentanol F->FB B Pentanol A Valeric Acid A->E binds EQ E-Pentyl Valerate FB->EQ E2 Lipase (E) EQ->E2 releases Q This compound E2->Q B->F binds

Caption: Ping-Pong Bi-Bi reaction mechanism.

References

A Researcher's Guide to Lipase Immobilization: A Comparative Analysis of Support Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate support for enzyme immobilization is a critical step in developing robust and efficient biocatalysts. This guide provides an objective comparison of the performance of three popular classes of support materials for lipase (B570770) immobilization: electrospun nanofibers, magnetic nanoparticles, and metal-organic frameworks (MOFs). The information presented is based on recent experimental data, offering a comprehensive overview to inform your selection process.

The immobilization of lipases onto solid supports is a widely adopted strategy to enhance their stability, facilitate their recovery and reuse, and improve their catalytic performance in various applications, including biofuel production, pharmaceuticals, and food processing. The choice of support material significantly influences the properties of the immobilized enzyme. This guide delves into the performance of electrospun nanofibers, magnetic nanoparticles, and MOFs as lipase supports, presenting key quantitative data in a comparative format, detailed experimental protocols, and visualizations to elucidate workflows and relationships.

Comparative Performance of Lipase Immobilization Supports

The following table summarizes the key performance metrics for lipase immobilized on electrospun nanofibers, magnetic nanoparticles, and metal-organic frameworks, based on data extracted from recent scientific literature.

Support MaterialLipase SourceImmobilization Efficiency (%)Activity Recovery (%)Thermal StabilitypH StabilityReusability (Cycles)Residual Activity after Reuse (%)
Electrospun Nanofibers Candida rugosa~95%81%[1]ImprovedBroader range1070%[1]
Magnetic Nanoparticles Candida rugosa84%[2]70%EnhancedWider range21>70%
Metal-Organic Frameworks (MOFs) Thermomyces lanuginosus88%-Significantly ImprovedBroader range593.5%

Note: The values presented are indicative and can vary depending on the specific type of lipase, support material, immobilization method, and experimental conditions.

Detailed Experimental Protocols

This section provides representative protocols for the key experiments involved in lipase immobilization and characterization.

Lipase Immobilization on Electrospun Nanofibers

This protocol describes the covalent immobilization of lipase onto electrospun polyacrylonitrile (B21495) (PAN) nanofibers.

Materials:

Procedure:

  • Nanofiber Fabrication: Dissolve PAN in DMF to create a spinning solution. Fabricate PAN nanofibers using an electrospinning apparatus.

  • Activation of Nanofibers: Activate the nitrile groups on the PAN nanofibers through an amidination reaction. This typically involves treating the nanofibers with a solution like hydroxylamine hydrochloride.

  • Immobilization: Immerse the activated nanofibers in a solution of lipase dissolved in phosphate buffer (pH 7.0). Allow the reaction to proceed for a specified time (e.g., 60 minutes) to allow for covalent bond formation between the enzyme and the nanofibers.[1]

  • Washing: Thoroughly wash the nanofibers with buffer to remove any unbound lipase.

  • Drying and Storage: Dry the immobilized lipase and store it under appropriate conditions (e.g., 4°C) until further use.

Lipase Immobilization on Magnetic Nanoparticles

This protocol outlines the immobilization of lipase on amine-functionalized magnetic nanoparticles via glutaraldehyde (B144438) cross-linking.

Materials:

  • Fe₃O₄ magnetic nanoparticles (MNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde solution (2.5% v/v)

  • Lipase solution

  • Phosphate buffer (pH 7.0)

  • Ethanol

Procedure:

  • Surface Functionalization: Disperse MNPs in an ethanol/water solution and add APTES to introduce amine groups onto the surface.

  • Activation: Wash the amine-functionalized MNPs and then treat them with a glutaraldehyde solution to activate the surface with aldehyde groups.[2]

  • Immobilization: Add the lipase solution to the activated MNPs and incubate to allow for the formation of Schiff bases between the aldehyde groups on the MNPs and the amine groups on the lipase.

  • Washing: Separate the immobilized lipase from the solution using a magnet and wash thoroughly with phosphate buffer to remove unbound enzyme.

  • Storage: Resuspend the immobilized lipase in a suitable buffer for storage.

Lipase Immobilization on Metal-Organic Frameworks (MOFs)

This protocol describes the immobilization of lipase on a zeolitic imidazolate framework (ZIF-8) via physical adsorption.

Materials:

Procedure:

  • MOF Synthesis: Synthesize ZIF-8 by mixing solutions of zinc nitrate hexahydrate and 2-methylimidazole in methanol.

  • Activation: Collect and wash the synthesized ZIF-8 crystals and activate them by heating under vacuum.

  • Immobilization: Disperse the activated ZIF-8 in a solution of lipase in phosphate buffer. Allow the mixture to gently agitate for a set period (e.g., 24 hours) to facilitate the adsorption of the lipase onto the MOF surface.

  • Washing and Collection: Centrifuge the mixture to collect the lipase-immobilized MOF and wash with buffer to remove any non-adsorbed enzyme.

  • Drying: Dry the final product for storage.

Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This is a common spectrophotometric assay to determine the hydrolytic activity of free and immobilized lipase.

Materials:

  • p-Nitrophenyl palmitate (pNPP) solution (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Free lipase or immobilized lipase sample

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the phosphate buffer and the pNPP substrate solution.

  • Initiation of Reaction: Add a known amount of the free or immobilized lipase to the reaction mixture to start the hydrolysis of pNPP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 40°C) for a defined period.[3]

  • Measurement: Measure the amount of p-nitrophenol released by monitoring the absorbance at 405 nm using a spectrophotometer.[3]

  • Calculation of Activity: Calculate the enzyme activity based on the rate of p-nitrophenol formation. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Assessment of Reusability

This protocol is used to evaluate the operational stability of the immobilized lipase over multiple reaction cycles.

Procedure:

  • Initial Activity Assay: Perform a standard activity assay (as described above) to determine the initial activity of the immobilized lipase (this is considered 100%).

  • Reaction Cycle: Carry out the desired enzymatic reaction using the immobilized lipase for a specific duration.

  • Recovery: After the reaction, recover the immobilized lipase from the reaction mixture. For magnetic nanoparticles, this can be done using a magnet. For nanofibers and MOFs, centrifugation or filtration is typically used.

  • Washing: Wash the recovered immobilized lipase with a suitable buffer to remove any residual substrate or product.

  • Subsequent Cycles: Repeat steps 2-4 for the desired number of cycles.

  • Activity Measurement: After each cycle, or at predefined intervals, measure the residual activity of the immobilized lipase using the standard activity assay.

  • Data Analysis: Express the residual activity as a percentage of the initial activity to determine the reusability profile.

Visualizing the Processes

To further clarify the experimental workflows and the relationships between different components, the following diagrams are provided.

experimental_workflow cluster_immobilization Lipase Immobilization cluster_characterization Performance Characterization Support Support Material (Nanofibers, MNPs, MOFs) Activation Surface Activation (Optional) Support->Activation Immobilization Immobilization (Covalent/Adsorption) Activation->Immobilization Lipase_Sol Lipase Solution Lipase_Sol->Immobilization Washing Washing Immobilization->Washing Immobilized_Lipase Immobilized Lipase Washing->Immobilized_Lipase Activity_Assay Activity Assay (pNPP) Immobilized_Lipase->Activity_Assay Stability_Test Stability Tests (Thermal & pH) Immobilized_Lipase->Stability_Test Reusability_Test Reusability Assay Immobilized_Lipase->Reusability_Test Performance_Data Performance Data Activity_Assay->Performance_Data Stability_Test->Performance_Data Reusability_Test->Performance_Data

Caption: Experimental workflow for lipase immobilization and performance characterization.

support_comparison cluster_supports Support Materials cluster_performance Performance Metrics Lipase Immobilization Lipase Immobilization Nanofibers Electrospun Nanofibers Lipase Immobilization->Nanofibers MNPs Magnetic Nanoparticles Lipase Immobilization->MNPs MOFs Metal-Organic Frameworks Lipase Immobilization->MOFs Immob_Eff Immobilization Efficiency Nanofibers->Immob_Eff Activity Enzyme Activity Nanofibers->Activity Stability Stability (Thermal & pH) Nanofibers->Stability Reusability Reusability Nanofibers->Reusability MNPs->Immob_Eff MNPs->Activity MNPs->Stability MNPs->Reusability MOFs->Immob_Eff MOFs->Activity MOFs->Stability MOFs->Reusability

Caption: Relationship between lipase immobilization, support types, and performance metrics.

References

Confirming the Structure of Pentyl Valerate using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confident structural elucidation of synthesized compounds is paramount. This guide provides a comparative analysis for confirming the structure of pentyl valerate (B167501), a common fragrance and flavor ester, utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of experimentally obtained data with predicted chemical shifts and typical functional group ranges, alongside a detailed experimental protocol and a workflow for structural verification.

Unveiling the Carbon Skeleton: Data Comparison

The confirmation of pentyl valerate's structure relies on the analysis of its 13C NMR spectrum. Each unique carbon atom in the molecule resonates at a specific chemical shift (δ), measured in parts per million (ppm), providing a distinct fingerprint of the carbon framework. By comparing the experimentally observed chemical shifts with predicted values from computational models and established ranges for similar functional groups, a high degree of confidence in the assigned structure can be achieved.

This compound, also known as pentyl pentanoate, possesses ten carbon atoms in unique chemical environments. The structure consists of a pentyl group attached to the oxygen of the valerate's carboxyl group.

Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomExperimental (ppm)Predicted (nmrdb.org) (ppm)Typical Range (ppm)
C=O173.2172.8160-180
O-C H2 (pentyl)64.264.560-80
C H2 (next to C=O)34.234.030-40
O-CH2-C H228.328.225-35
C H2 (valerate)27.227.925-35
O-(CH2)2-C H222.422.320-30
C H2-CH3 (valerate)22.322.320-30
C H3 (pentyl)14.013.910-20
C H3 (valerate)13.813.710-20
O-(CH2)3-C H2Not available25.520-30

Note: Experimental data is often obtained in a deuterated solvent, such as chloroform-d (B32938) (CDCl3). Predicted values are calculated using online algorithms. Typical ranges are based on general values for carbons in similar chemical environments.

Experimental Protocol: Acquiring a 13C NMR Spectrum

The following provides a generalized procedure for obtaining a proton-decoupled 13C NMR spectrum. Specific parameters may vary depending on the instrument and sample concentration.

  • Sample Preparation: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupling sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.

    • A relaxation delay (d1) is used between scans to allow the carbon nuclei to return to their equilibrium state.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the chemical shift of a known signal, such as the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

    • Integrate the peaks if quantitative analysis is required, although in standard 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Workflow for Structural Confirmation

The process of confirming the structure of this compound using 13C NMR can be visualized as a logical workflow, from sample preparation to final structural verification.

G Workflow for this compound Structure Confirmation by 13C NMR cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparison & Verification A Dissolve this compound in Deuterated Solvent B Acquire 13C NMR Spectrum A->B C Process Raw Data (FT, Phasing, Referencing) B->C D Identify Peak Chemical Shifts C->D E Compare with Predicted Spectrum D->E F Compare with Typical Chemical Shift Ranges D->F G Assign Peaks to Specific Carbon Atoms E->G F->G H Structure Confirmed G->H I Structure Inconsistent G->I

A Comparative Guide to the Inter-Laboratory Validation of Pentyl Valerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of pentyl valerate (B167501), a key fragrance and flavor compound. In the absence of a dedicated public inter-laboratory validation study for pentyl valerate, this document synthesizes validation data from analogous ester compounds and outlines the established protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of these methods is compared to provide a framework for selecting the most appropriate technique for specific research, quality control, and drug development applications.

The validation parameters presented are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust evaluation of method performance.[1]

Comparison of Analytical Methods for this compound Analysis

The selection of an analytical method for this compound quantification is contingent on the specific requirements for sensitivity, selectivity, and the need for structural confirmation. Gas chromatography is often preferred due to the volatile nature of this compound.

  • GC-FID is a widely accessible and cost-effective technique that offers excellent quantitative accuracy and precision. It is a workhorse for routine quality control where the analyte's identity is known.[2]

  • GC-MS provides an additional layer of certainty through mass spectral data, enabling definitive identification of the analyte.[3] This is particularly crucial in complex matrices or when analyzing for trace-level impurities.

  • HPLC can also be employed for this compound analysis, particularly using a reverse-phase method.[4] This technique is valuable when dealing with less volatile matrices or when GC is not available.

Quantitative Performance Comparison

The following table summarizes typical validation data for the quantification of esters using the aforementioned techniques. These values are indicative and may vary based on the specific instrumentation, column, and experimental conditions.

Validation ParameterGC-MSGC-FIDHPLC-UVAcceptance Criteria
Linearity (r²) ≥ 0.999[1]≥ 0.999[1]> 0.999[5]r² ≥ 0.99[6]
Accuracy (% Recovery) 98.3 - 101.6%[1]96.4 - 103.6%[1]98.5 - 101.2%[5]Typically 98 - 102%[1][6]
Precision (% RSD)
- Repeatability< 2%[1]< 2%[1]< 2.0%[5]RSD < 2%[1]
- Intermediate Precision< 3%[1]< 3%[1]< 3.0%[5]RSD < 3%[1]
Limit of Detection (LOD) Lower (ng/mL range)[5]Moderate (µg/mL range)Higher (ng/mL to µg/mL range)[5]Signal-to-Noise Ratio ≥ 3:1[5]
Limit of Quantification (LOQ) Lower (ng/mL range)[5]Moderate (µg/mL range)Higher (ng/mL to µg/mL range)[5]Signal-to-Noise Ratio ≥ 10:1[5]
Specificity High (Mass spectral data)[1]Moderate (Retention time)[1]Moderate (Retention time & UV spectra)[5]No interference with analyte peak[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound.

Gas Chromatography - Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine quantification of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector: Split/splitless inlet at 250°C with a split ratio of 80:1.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 230°C at 7°C/min.

    • Ramp 3: Increase to 340°C at 30°C/min.[8]

  • Detector: FID at 250°C.[8]

  • Injection Volume: 1 µL.[8]

  • Sample Preparation: Dilute this compound standard and samples in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibrated range. An internal standard (e.g., methyl heptadecanoate) can be used for improved precision.

Gas Chromatography - Mass Spectrometry (GC-MS) Protocol

This method provides definitive identification and quantification of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).

  • Column: HP-5MS (50 m x 0.32 mm ID, 1.05 µm film thickness) or similar.[9]

  • Carrier Gas: Helium at a constant flow.

  • Injector: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.

    • Ramp: Increase to 200°C at 3°C/min.[10]

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[6]

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 35-500.[11]

  • Injection Volume: 1 µL.

  • Sample Preparation: Similar to GC-FID protocol.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method for the analysis of this compound.[4]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Newcrom R1 or other suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[4] A typical gradient could be from 60% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: this compound does not have a strong chromophore, so detection in the low UV range (e.g., 210 nm) would be necessary.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard and samples in the mobile phase or a compatible solvent.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Sample Preparation & Distribution cluster_2 Phase 3: Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Define Study Objectives (e.g., assess reproducibility) B Develop & Optimize Analytical Method A->B C Prepare Standardized Validation Protocol B->C D Prepare Homogeneous Test Samples C->D E Distribute Samples & Protocol to Participating Labs D->E F Labs Perform Analysis Following Protocol E->F G Labs Report Results to Coordinating Body F->G H Statistical Analysis of Data (Repeatability, Reproducibility) G->H I Prepare & Publish Validation Report H->I

Caption: Workflow for an inter-laboratory analytical method validation study.

References

A Comparative Guide to Pentyl Valerate Production: Benchmarking Efficiency Across Catalytic Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical compounds is paramount. Pentyl valerate (B167501), a fragrance and flavor agent also explored as a biofuel, presents a case study in the comparative efficacy of different production methodologies. This guide provides an objective comparison of enzymatic, chemical, and whole-cell biocatalytic approaches to pentyl valerate synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.

Data Presentation: A Quantitative Comparison of Production Methods

The efficiency of this compound production is critically dependent on the chosen synthetic route. The following tables summarize key performance indicators for enzymatic and chemical synthesis methods, offering a clear comparison of their respective strengths and weaknesses.

Table 1: Benchmarking Enzymatic Synthesis of this compound

Lipase (B570770) SourceSupport/MethodSubstratesReaction TimeTemperature (°C)Conversion/Yield (%)Reference
Candida rugosaImmobilized in microemulsion based organogelsValeric acid, 1-Pentanol (B3423595)7-8 days37~100%[1]
Candida antarctica Lipase B (Novozym 435)Immobilized on macroporous acrylic resinAcetic acid, 1-Pentanol8 hours40>80%[2]
Yarrowia lipolyticaExtracellular lipase4-nitrophenyl laurate, MethanolNot SpecifiedNot SpecifiedHigher synthesis activity than C. rugosa lipase[3]
Rhizomucor miehei (Lipozyme RMIM)Immobilized on anionic exchange supportNonanoic acid, 1-Pentanol150 min4586.08%[4]

Table 2: Benchmarking Chemical Synthesis of this compound from γ-Valerolactone (GVL)

CatalystSupportGVL Conversion (%)This compound Yield (%)Temperature (°C)Pressure (bar)Reaction Time (h)Reference
Pd/SASiO₂-Al₂O₃81.170.1Not SpecifiedNot Specified8[5]
Rh/SASiO₂-Al₂O₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Pt/SASiO₂-Al₂O₃Optimal90.0Not SpecifiedNot Specified10[6]
Ni/SA-ISiO₂-Al₂O₃83.587.8 (selectivity)25010 (H₂)24[6]
Pd/HYHY Zeolite>9960.626080 (H₂)30[6]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for the enzymatic and chemical synthesis of this compound.

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Candida rugosa Lipase

This protocol is based on the work of Raghavendra et al.[1].

1. Materials:

  • Candida rugosa lipase (CRL)

  • 1-Pentanol

  • Valeric acid

  • Sodium bis-2-(ethylhexyl)sulfosuccinate (AOT)

  • Isooctane

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Cyclohexane

  • Glass stoppered flasks (250 mL)

  • Orbital shaker

2. Preparation of Immobilized CRL in Microemulsion-Based Organogels (MBGs): a. Prepare reverse micelles by dissolving AOT in isooctane. b. Add an aqueous solution of CRL in sodium phosphate buffer (pH 7.0) to the AOT/isooctane solution. c. Prepare the organogel by cross-linking the reverse micelles.

3. Esterification Reaction: a. Prepare the reaction mixture in a 250 mL glass stoppered flask containing 20 mL of cyclohexane. b. Add 1-pentanol and valeric acid to the flask, each to a final concentration of 100 mM. c. Initiate the reaction by adding the immobilized CRL-MBGs to the reaction mixture. d. Incubate the flask on an orbital shaker at 37°C and 150 rpm. e. Monitor the progress of the reaction by withdrawing samples periodically for analysis by gas chromatography (GC).

4. Product Analysis: a. Analyze the withdrawn samples using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column. b. Quantify the amount of this compound produced by comparing the peak area with that of a known standard.

Protocol 2: Chemical Synthesis of this compound from γ-Valerolactone (GVL)

This protocol is based on the one-pot conversion of GVL to this compound using a bifunctional catalyst[5][7].

1. Materials:

  • γ-Valerolactone (GVL)

  • 1-Pentanol

  • Hydrogen (H₂) gas

  • Pd/SiO₂-Al₂O₃ (Pd/SA) catalyst

  • High-pressure autoclave reactor

  • Gas chromatograph (GC)

2. Catalyst Preparation: a. Prepare the SiO₂-Al₂O₃ support. b. Impregnate the support with a palladium precursor solution. c. Calcine and reduce the catalyst to obtain the active Pd/SA catalyst.

3. Catalytic Reaction: a. Charge the autoclave reactor with GVL, 1-pentanol (acting as both reactant and solvent), and the Pd/SA catalyst. b. Seal the reactor and purge with an inert gas before pressurizing with H₂ to the desired pressure. c. Heat the reactor to the target reaction temperature while stirring. d. Maintain the reaction at the set temperature and pressure for the desired duration. e. After the reaction, cool the reactor to room temperature and carefully release the pressure.

4. Product Analysis: a. Collect the liquid product mixture from the reactor. b. Analyze the product composition using a GC equipped with an FID to determine the conversion of GVL and the yield of this compound.

Visualizing the Pathways and Processes

To further elucidate the production methodologies, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_reaction Esterification Reaction cluster_products Products cluster_analysis Analysis pentanol (B124592) 1-Pentanol mixing Mixing in Organic Solvent pentanol->mixing valeric_acid Valeric Acid valeric_acid->mixing lipase Immobilized Lipase lipase->mixing incubation Incubation (Temperature & Agitation) mixing->incubation pentyl_valerate This compound incubation->pentyl_valerate water Water incubation->water gc Gas Chromatography (GC) pentyl_valerate->gc

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction One-Pot Reaction cluster_products Products cluster_analysis Analysis gvl γ-Valerolactone (GVL) autoclave High-Pressure Autoclave gvl->autoclave pentanol 1-Pentanol pentanol->autoclave h2 Hydrogen (H₂) h2->autoclave catalyst Bifunctional Catalyst (e.g., Pd/SA) catalyst->autoclave heating_stirring Heating & Stirring autoclave->heating_stirring pentyl_valerate This compound heating_stirring->pentyl_valerate byproducts Byproducts heating_stirring->byproducts gc Gas Chromatography (GC) pentyl_valerate->gc

Caption: Workflow for the chemical synthesis of this compound from GVL.

Hypothetical_Biosynthesis_Pathway cluster_precursors Central Metabolism cluster_valerate Valerate Synthesis cluster_alcohol Pentanol Synthesis cluster_esterification Esterification glucose Glucose lysine L-Lysine glucose->lysine ...multiple steps... five_ava 5-Aminovalerate lysine->five_ava davB, davA davB Lysine 2-monooxygenase (davB) davA δ-Aminovaleramidase (davA) gabT 5-Aminovalerate transaminase (gabT) gabD Glutarate semialdehyde dehydrogenase (gabD) glutarate_sa Glutarate semialdehyde five_ava->glutarate_sa gabT glutarate Glutarate glutarate_sa->glutarate gabD valeryl_coa Valeryl-CoA glutarate->valeryl_coa ...further steps... aat Alcohol Acyltransferase (AAT) valeryl_coa->aat pentyl_valerate This compound valeryl_coa->pentyl_valerate pentanol 1-Pentanol pentanol->aat pentanol->pentyl_valerate aat->pentyl_valerate

Caption: Hypothetical metabolic pathway for this compound biosynthesis.

Conclusion

The selection of an optimal production method for this compound hinges on a variety of factors including desired yield, reaction time, cost, and environmental impact. Enzymatic synthesis offers high selectivity and mild reaction conditions, aligning with green chemistry principles, though reaction times can be longer. Chemical synthesis, particularly from bio-based feedstocks like GVL, provides a route to high yields in shorter timeframes but may require more energy-intensive conditions and expensive catalysts. The development of whole-cell biocatalysts and engineered metabolic pathways represents a promising future direction, potentially combining the advantages of biological systems with improved efficiency and scalability. This guide provides a foundational dataset and procedural framework to aid researchers in navigating these choices and advancing the efficient production of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pentyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the operational disposal of pentyl valerate (B167501), ensuring the protection of personnel and the environment.

Pentyl valerate, a combustible liquid, requires careful handling during its disposal process.[1][2] Adherence to established hazardous waste management procedures is not only a best practice but also a regulatory requirement.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator filter.[5] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, or any other ignition sources.[1][2][6][7]

In the event of a spill, contain the leakage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1] The collected material, along with any contaminated absorbents, must be placed in a suitable, closed container for disposal and treated as hazardous waste.[1][8]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol [5]
Boiling Point 201-203 °C[5]
Flash Point 81 °C (177.8 °F) - closed cup[5]
Density 0.865 g/mL at 20 °C[5]
Storage Class 10 - Combustible liquids[5]

Experimental Protocols: Disposal Methodology

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Under no circumstances should this compound be disposed of down the drain. [3][9]

Step-by-Step Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final removal.

cluster_0 Preparation Phase cluster_1 Waste Collection & Containerization cluster_2 Storage & Segregation cluster_3 Disposal Phase A 1. Don Personal Protective Equipment (PPE) B 2. Work in a Well-Ventilated Area Away from Ignition Sources A->B C 3. Transfer Waste this compound to a Designated, Compatible Waste Container B->C D 4. Securely Seal the Container C->D E 5. Label the Container Clearly: 'Hazardous Waste - this compound' D->E F 6. Store in a Designated Satellite Accumulation Area E->F G 7. Segregate from Incompatible Chemicals (e.g., Oxidizers) F->G H 8. Arrange for Pickup by a Licensed Waste Disposal Service G->H I 9. Document Waste Transfer H->I

This compound Disposal Workflow

Detailed Disposal Procedures

  • Waste Identification and Minimization : Treat all unwanted this compound as hazardous waste.[8] To minimize waste generation, only purchase and use the amount of this compound necessary for your procedures.[3]

  • Container Management :

    • Use a designated, appropriate container for the collection of this compound waste. The original container is often a suitable choice.[8]

    • Ensure the container is in good condition, free of leaks, and compatible with this compound.[8] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[9]

    • Never mix this compound with other waste streams unless compatibility has been confirmed.[10][11]

    • Keep the waste container securely closed except when adding waste.[3][12]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[9]

    • The label should also include the date of waste generation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[9]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[3]

    • Ensure the storage area is away from heat sources and direct sunlight.[13]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[10][11]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1][3]

    • Follow all institutional and regulatory procedures for waste manifest and tracking.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling Pentyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of pentyl valerate (B167501) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Physicochemical and Safety Data

The following tables summarize key quantitative data for pentyl valerate, crucial for risk assessment and safe handling.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂[1][2]
Molecular Weight172.26 g/mol [1][2][3]
AppearanceColorless to almost colorless clear liquid[2][4][5]
Boiling Point201-203 °C[3][6][7]
Density0.865 g/mL at 20 °C[3][6][7]
Flash Point81 °C (177.8 °F) - closed cup[3]
Water SolubilityInsoluble[4]

Table 2: Safety and Regulatory Information

ParameterValueSource
GHS Hazard StatementsH227: Combustible liquid, H315: Causes skin irritation[8]
GHS Precautionary StatementsP210, P264, P280, P302+P352, P332+P313, P362, P370+P378, P403+P235[5][8]
WGK (Germany)2 (Hazard to waters)[3][9]
Occupational Exposure LimitsNo occupational exposure limits have been established for this substance.[2][10]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.Protects against splashes and vapors.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) that comply with EN 374 standards. Inspect gloves for integrity before each use.Prevents skin contact and irritation.[2][8]
Skin and Body Protection Laboratory coat, and if a significant splash risk exists, an impervious apron or coveralls.Minimizes skin exposure.[2]
Respiratory Protection Typically not required with adequate ventilation. If vapors are expected to exceed exposure limits or if ventilation is poor, use a NIOSH-approved respirator with organic vapor cartridges.Protects against inhalation of potentially harmful vapors.[2]

Experimental Protocol: Standard Operating Procedure for a Reaction Quench and Extraction

This protocol outlines a common laboratory procedure involving this compound, emphasizing safety at each step.

Objective: To safely quench a reaction mixture and extract a product into an organic solvent, where this compound is a component.

Materials:

  • Reaction mixture containing this compound

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Ensure a fume hood is operational and the work area is clear of clutter.

    • Don all required PPE.

    • Have spill containment materials readily available.

  • Reaction Quenching:

    • Slowly add the quenching solution to the reaction mixture while stirring.

    • Vent the reaction vessel periodically to release any gas that may evolve.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the extraction solvent.

    • Stopper the funnel and invert it, venting frequently to release pressure.

    • Shake the funnel gently to partition the product between the aqueous and organic layers.

    • Allow the layers to separate and drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the product and this compound.

  • Drying and Filtration:

    • Add the drying agent to the organic layer and swirl to remove residual water.

    • Filter the mixture to remove the drying agent.

  • Solvent Removal:

    • Remove the extraction solvent using a rotary evaporator.

  • Waste Disposal:

    • Dispose of all aqueous and organic waste in appropriately labeled containers as per institutional guidelines.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.[9]

  • Keep containers tightly closed when not in use.[2]

  • Store in a cool, dry place away from heat, sparks, and open flames.[2][9]

  • Take precautionary measures against static discharge.[10]

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect: Use non-sparking tools to collect the absorbed material into a sealed container for disposal.[9][11]

  • Clean: Decontaminate the spill area.

Disposal:

  • This compound is a combustible liquid and should be disposed of by incineration in a licensed facility.[2]

  • Do not allow the substance to enter drains or waterways.[2][11]

  • All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Waste Disposal a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Proper Ventilation (Fume Hood) b->c d Dispense this compound c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Remove and Dispose of PPE g->h j Store Waste in Labeled, Sealed Containers g->j i Wash Hands Thoroughly h->i k Arrange for Licensed Hazardous Waste Disposal j->k

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl valerate
Reactant of Route 2
Reactant of Route 2
Pentyl valerate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。